molecular formula C10H23N B13828720 3-Decanamine

3-Decanamine

Cat. No.: B13828720
M. Wt: 157.30 g/mol
InChI Key: ABMPRVXXRMEXNQ-UHFFFAOYSA-N
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Description

3-Decanamine is a useful research compound. Its molecular formula is C10H23N and its molecular weight is 157.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H23N

Molecular Weight

157.30 g/mol

IUPAC Name

decan-3-amine

InChI

InChI=1S/C10H23N/c1-3-5-6-7-8-9-10(11)4-2/h10H,3-9,11H2,1-2H3

InChI Key

ABMPRVXXRMEXNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CC)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 3-Decanamine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-decanamine. The information is curated to support research, development, and drug discovery activities by providing key data points and methodologies relevant to the study and application of this primary amine.

Chemical Structure and Identification

This compound is a primary aliphatic amine with a ten-carbon chain. The amine group is located on the third carbon atom of the decane (B31447) backbone.

Table 1: Structural and Identification Data for this compound

IdentifierValue
IUPAC Name decan-3-amine[1]
Molecular Formula C₁₀H₂₃N[1]
SMILES CCCCCCCC(CC)N[1]
InChI InChI=1S/C10H23N/c1-3-5-6-7-8-9-10(11)4-2/h10H,3-9,11H2,1-2H3[1]
InChIKey ABMPRVXXRMEXNQ-UHFFFAOYSA-N[1]
CAS Number 67232-53-5

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node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=12];

// Atom nodes N [label="NH2", fontcolor="#FFFFFF", style="filled", fillcolor="#4285F4"]; C1 [label="CH3"]; C2 [label="CH2"]; C3 [label="CH"]; C4 [label="CH2"]; C5 [label="CH2"]; C6 [label="CH2"]; C7 [label="CH2"]; C8 [label="CH2"]; C9 [label="CH2"]; C10 [label="CH3"];

// Positioning and edges C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- N [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; }

Figure 1: Chemical structure of this compound.

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

PropertyValue
Molecular Weight 157.30 g/mol [1]
XLogP3-AA 3.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 7[1]
Exact Mass 157.183049738 Da[1]
Topological Polar Surface Area 26 Ų[1]
Heavy Atom Count 11[1]
Complexity 71.3[1]

Table 3: Experimental Physicochemical Properties of 1-Decanamine

PropertyValueReference
Melting Point 12-15 °C[2]
Boiling Point 216-218 °C[2]
Density 0.787 g/mL[2]
Solubility in Water 5.5 x 10² mg/L at 25°C[3]
Refractive Index 1.4369[2]

The long alkyl chain in decanamines contributes to their hydrophobic nature, resulting in limited solubility in water.[4] They are generally more soluble in organic solvents such as alcohols, ether, and benzene.[4]

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and analysis of this compound are not widely documented. However, general methodologies for the synthesis and analysis of primary amines can be adapted.

General Synthesis of Primary Amines

A common method for the synthesis of primary amines is the reductive amination of a ketone. For the synthesis of this compound, 3-decanone (B1198406) would be the starting ketone.

Reaction: 3-Decanone + NH₃ + H₂/Catalyst → this compound + H₂O

General Protocol:

  • Reaction Setup: A solution of 3-decanone in a suitable solvent (e.g., ethanol) is placed in a high-pressure reactor.

  • Reagents: Ammonia is introduced into the reactor, followed by a hydrogenation catalyst (e.g., Raney nickel or palladium on carbon).

  • Reaction Conditions: The reactor is pressurized with hydrogen gas and heated. The specific pressure and temperature are optimized for the substrate and catalyst.

  • Work-up: After the reaction is complete, the catalyst is filtered off. The solvent is removed under reduced pressure.

  • Purification: The crude this compound is purified by distillation.

General Analytical Methods for Primary Amines

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the quantification of amines.

General HPLC Protocol Outline:

  • Sample Preparation: Samples containing the amine of interest are often derivatized to improve chromatographic separation and detection.

  • Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). A mobile phase gradient is used to elute the compounds.

  • Detection: A UV or fluorescence detector is commonly used for the detection of the derivatized amines.

  • Quantification: The concentration of the amine is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Analytical_Workflow General Analytical Workflow for Primary Amines cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis Sample_Collection Sample Collection Extraction Extraction of Amines Sample_Collection->Extraction Derivatization Derivatization Extraction->Derivatization HPLC_Separation HPLC Separation Derivatization->HPLC_Separation MS_MS_Detection MS/MS Detection HPLC_Separation->MS_MS_Detection Quantification Quantification MS_MS_Detection->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Figure 2: A generalized workflow for the analysis of primary amines.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched literature regarding the biological activity or any associated signaling pathways for this compound. Its primary utility is likely as a chemical intermediate in organic synthesis.

Conclusion

This technical guide provides a summary of the known chemical properties and structural information for this compound. While experimental data for some of its physicochemical properties are lacking, the provided computed data and information on its isomer, 1-decanamine, offer valuable insights for researchers. The general experimental protocols outlined can serve as a starting point for the synthesis and analysis of this compound. Further research is needed to fully characterize its physical and biological properties.

References

An In-Depth Technical Guide to the Synthesis of 3-Decanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-decanamine, a valuable chemical intermediate. The document details the core methodologies, including reductive amination of 3-decanone (B1198406) and the Leuckart reaction, offering in-depth experimental protocols and quantitative data to support laboratory-scale synthesis. Additionally, alternative routes commencing from 3-decanol (B75509) and 3-chlorodecane (B86539) are explored. Visual aids in the form of logical workflow diagrams are provided for each major pathway to enhance understanding of the chemical transformations. All quantitative data is summarized in tabular format for straightforward comparison of the discussed synthetic strategies. This guide is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound, a primary aliphatic amine, is a significant building block in organic synthesis, finding applications in the development of novel pharmaceuticals, agrochemicals, and specialty materials. Its long alkyl chain and the position of the amino group confer specific physicochemical properties that are of interest in various fields. The efficient and scalable synthesis of this compound is therefore a topic of considerable importance. This guide will focus on the most prevalent and practical laboratory-scale synthesis routes for this compound.

Primary Synthesis Pathways

The synthesis of this compound is most commonly achieved through the transformation of a C10 precursor bearing a functional group at the 3-position. The two most direct and widely utilized methods are the reductive amination of 3-decanone and the Leuckart reaction, also starting from 3-decanone.

Reductive Amination of 3-Decanone

Reductive amination is a highly versatile and widely employed method for the synthesis of amines from carbonyl compounds.[1][2] This one-pot reaction involves the initial formation of an imine from the reaction of a ketone with ammonia (B1221849), followed by the in-situ reduction of the imine to the corresponding amine.[3][4] For the synthesis of this compound, 3-decanone is the starting ketone, and ammonia serves as the nitrogen source. A variety of reducing agents can be utilized for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for the imine over the ketone.[3][5] Catalytic hydrogenation over metal catalysts such as nickel, platinum, or palladium is also a viable approach.[6]

Reductive_Amination 3-Decanone 3-Decanone Imine_Intermediate Imine Intermediate 3-Decanone->Imine_Intermediate Reaction with NH3 Ammonia (NH3) Ammonia (NH3) Ammonia (NH3)->Imine_Intermediate Reducing_Agent Reducing Agent (e.g., NaBH3CN, H2/Catalyst) This compound This compound Reducing_Agent->this compound Imine_Intermediate->this compound Reduction

Reductive Amination Pathway for this compound

A solution of 3-decanone (15.6 g, 0.1 mol) in methanol (B129727) (150 mL) is treated with ammonium (B1175870) acetate (B1210297) (23.1 g, 0.3 mol). The mixture is stirred at room temperature for 30 minutes. Sodium cyanoborohydride (3.77 g, 0.06 mol) is then added portion-wise over 15 minutes. The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is taken up in water (100 mL) and diethyl ether (150 mL). The aqueous layer is basified with 2 M sodium hydroxide (B78521) solution to a pH of 10-12. The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic extracts are washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford crude this compound. The product can be further purified by distillation under reduced pressure.

Leuckart Reaction of 3-Decanone

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using ammonium formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent.[1][7][8] This reaction is typically carried out at elevated temperatures and results in the formation of the N-formyl derivative of the amine, which is then hydrolyzed to yield the final primary amine.[1]

Leuckart_Reaction 3-Decanone 3-Decanone N_Formyl_Intermediate N-Formyl-3-decanamine 3-Decanone->N_Formyl_Intermediate Heat Ammonium_Formate Ammonium Formate or Formamide Ammonium_Formate->N_Formyl_Intermediate This compound This compound N_Formyl_Intermediate->this compound Hydrolysis Acid or Base Hydrolysis Hydrolysis->this compound Amination_of_Alcohol 3-Decanol 3-Decanol This compound This compound 3-Decanol->this compound Ammonia Ammonia Ammonia->this compound Catalyst Catalyst (e.g., Ni, Cu) High Temperature & Pressure Catalyst->this compound Nucleophilic_Substitution 3-Chlorodecane 3-Chlorodecane This compound This compound 3-Chlorodecane->this compound Ammonia_excess Ammonia (excess) Ammonia_excess->this compound High_Pressure_Heat High Pressure & Heat High_Pressure_Heat->this compound

References

Spectroscopic Analysis of 3-Decanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-decanamine, a primary aliphatic amine. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data of this compound

Table 1: Predicted ¹H NMR Data for this compound
ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
H-3~ 2.7 - 3.0Multiplet1H
-NH₂~ 0.5 - 2.0Broad Singlet2H
H-2, H-4~ 1.2 - 1.6Multiplet4H
H-5 to H-9~ 1.2 - 1.4Multiplet10H
H-1, H-10~ 0.8 - 1.0Triplet6H

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm) and can be influenced by the choice of solvent.

Table 2: Predicted ¹³C NMR Data for this compound
CarbonChemical Shift (δ, ppm)
C-3~ 45 - 55
C-2, C-4~ 30 - 40
C-5 to C-9~ 22 - 32
C-1, C-10~ 14

Note: The carbon attached to the nitrogen (C-3) is the most deshielded among the aliphatic carbons.

Table 3: Predicted IR Absorption Data for this compound
Functional GroupAbsorption Range (cm⁻¹)IntensityDescription
N-H Stretch (Primary Amine)3300 - 3500MediumTwo bands expected (asymmetric and symmetric stretching)[1][2]
C-H Stretch (Aliphatic)2850 - 2960Strong
N-H Bend (Primary Amine)1590 - 1650MediumScissoring vibration
C-N Stretch (Aliphatic Amine)1000 - 1250Medium
Table 4: Predicted Mass Spectrometry Data for this compound
m/zFragmentationComments
157[M]⁺Molecular ion peak. As a compound with one nitrogen atom, it is expected to have an odd molecular weight (the Nitrogen Rule)[1][2][3].
142[M-CH₃]⁺Loss of a methyl radical.
128[M-C₂H₅]⁺Loss of an ethyl radical.
58[CH₃CH₂CH=NH₂]⁺α-cleavage, a characteristic fragmentation of amines, leading to a stable iminium ion. This is often the base peak[2][3].
86[CH₃(CH₂)₅CH=NH₂]⁺α-cleavage on the other side of the nitrogen.

Experimental Protocols

The following sections outline generalized protocols for obtaining NMR, IR, and Mass Spectra for a liquid amine sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of an amine involves meticulous sample preparation and parameter setup.[4]

1. Sample Preparation:

  • Sample Quantity: For ¹H NMR, 5-25 mg of the amine is typically sufficient. For ¹³C NMR, a higher quantity of 50-100 mg is recommended to achieve a good signal-to-noise ratio.[4]

  • Solvent Selection: Use a high-purity deuterated solvent in which the amine is soluble. Common choices include chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solvent choice can affect chemical shifts.[4]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at δ = 7.26 ppm for ¹H NMR).

  • Filtration: Ensure the sample is fully dissolved. If any solid particles are present, the solution should be filtered to prevent poor spectral resolution.[4]

2. Data Acquisition:

  • Insert the prepared NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity.

  • Acquire the spectrum using standard pulse sequences. For ¹H NMR, a sufficient signal-to-noise ratio is often achieved with 8 to 16 scans.[4]

3. D₂O Exchange:

  • To confirm the presence of the -NH₂ protons, a few drops of deuterium oxide (D₂O) can be added to the NMR tube. After shaking, the N-H protons will exchange with deuterium, causing their signal to disappear from the ¹H NMR spectrum.[2][5]

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the spectrum is typically acquired "neat" as a thin film.

1. Sample Preparation:

  • Obtain two clean and dry salt plates (e.g., NaCl or KBr) from a desiccator.[6]

  • Place a single drop of the liquid amine onto the surface of one plate.[6]

  • Carefully place the second plate on top, spreading the liquid into a thin, uniform film between the plates.[6]

2. Data Acquisition:

  • Place the prepared salt plate "sandwich" into the sample holder of the FT-IR spectrometer.

  • Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., acetone) and return them to the desiccator.[6]

Mass Spectrometry (MS)

The following is a general protocol for Electrospray Ionization (ESI) Mass Spectrometry, a common technique for analyzing amines.

1. Sample Preparation:

  • Dissolve the amine sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[7]

  • Further dilute this stock solution with the same solvent to a final concentration in the range of 10-100 µg/mL.[7]

  • If any precipitate forms, the solution must be filtered before injection to avoid blockages in the instrument.[7]

  • Transfer the final solution to a standard 2 mL mass spectrometry vial.[7]

2. Data Acquisition:

  • The analysis is performed using a mass spectrometer equipped with an electrospray ionization source.

  • The sample is introduced into the ion source, where it is ionized.

  • The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical sample such as this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Spec_NMR NMR Spectrum NMR->Spec_NMR Spec_IR IR Spectrum IR->Spec_IR Spec_MS Mass Spectrum MS->Spec_MS Analysis Structural Elucidation & Characterization Spec_NMR->Analysis Spec_IR->Analysis Spec_MS->Analysis

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies for their determination. For mission-critical applications, it is always recommended to acquire experimental data on a purified analytical standard.

References

3-Decanamine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Decanamine, a long-chain aliphatic amine. Due to the limited availability of in-depth experimental data specifically for this compound, this document also includes relevant information on its isomer, 1-Decanamine (decylamine), to provide a broader context for the properties and potential applications of this class of compounds. This guide covers the fundamental chemical and physical properties, potential synthesis routes, reactivity, and toxicological information. The content is structured to be a valuable resource for professionals in research, development, and drug discovery.

Chemical Identity and Properties

This compound is an organic compound with a ten-carbon backbone and an amine group located at the third carbon position. Its chemical structure and properties are summarized below.

Molecular Formula: C₁₀H₂₃N[1][2]

CAS Numbers:

  • This compound: 4088-36-2[2], 67232-53-5[3]

  • 1-Decanamine (Decylamine): 2016-57-1[4]

  • 5-Decanamine: 86217-83-6[5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its isomer, 1-Decanamine. Much of the available data for this compound is computed, while more experimental data is available for 1-Decanamine.

PropertyThis compound1-Decanamine (Decylamine)
Molecular Weight 157.30 g/mol [1]157.30 g/mol [4]
IUPAC Name decan-3-amine[1]decan-1-amine[4]
Appearance -Clear, colorless to very slight yellow liquid with an ammonia-like odor[6][7]
Boiling Point -216-218 °C[7]
Melting Point -12-14 °C[7]
Density -0.787 g/mL at 25 °C[7]
Refractive Index -n20/D 1.436[7]
Flash Point -85 °C[6]
pKa (Predicted) 10.93 ± 0.19[2]-
XLogP3-AA 3.7[1]4.2[4]
Solubility -Insoluble in water; soluble in chloroform, ethyl acetate, ethanol, ether, acetone, and benzene[7]

Synthesis of Decanamines

Example Experimental Protocol: Reductive Amination for 1-Decanamine Synthesis

This protocol is based on the general principles of reductive amination.

Materials:

  • Decanal (B1670006)

  • Ammonia (B1221849) source (e.g., ammonia in ethanol, ammonium (B1175870) acetate)

  • Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

  • Anhydrous solvent (e.g., methanol, dichloromethane)

  • Glacial acetic acid (if using a less reactive amine source)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve decanal in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the ammonia source to the solution. If necessary, add a catalytic amount of glacial acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent portion-wise, maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding water or a dilute acid solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Synthesis Pathway Diagram

The following diagram illustrates the general logical flow of a reductive amination reaction for the synthesis of a primary amine from an aldehyde.

Reductive_Amination cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Aldehyde Aldehyde (e.g., Decanal) Imine_Formation Imine Formation Aldehyde->Imine_Formation Ammonia Ammonia Source Ammonia->Imine_Formation Reduction In-situ Reduction Imine_Formation->Reduction Reducing Agent Primary_Amine Primary Amine (e.g., 1-Decanamine) Reduction->Primary_Amine

Caption: Logical workflow for the synthesis of a primary amine via reductive amination.

Reactivity and Toxicology

Chemical Reactivity

Decanamines, as primary aliphatic amines, exhibit typical reactivity for this class of compounds.

  • Basicity: The lone pair of electrons on the nitrogen atom makes decanamines basic. They react with acids in exothermic reactions to form ammonium salts.

  • Nucleophilicity: The nitrogen atom is nucleophilic and can react with electrophiles.

  • Incompatibilities: Decanamines may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[8] Flammable gaseous hydrogen may be generated in combination with strong reducing agents, such as hydrides.[8] They can absorb carbon dioxide from the air.[7]

Toxicological Information

Detailed toxicological data for this compound is not available. However, information for 1-Decanamine provides an indication of the potential hazards associated with this class of compounds.

  • General Hazards: 1-Decanamine is considered corrosive and can cause eye and skin burns.[6] It is harmful if swallowed or absorbed through the skin.[6] It may cause severe irritation to the respiratory and digestive tracts with possible burns.[6]

  • Specific Toxicological Data (1-Decanamine):

    • LD50 (Oral, rat): 280 uL/kg[6]

    • LD50 (Skin, rabbit): 350 uL/kg[6]

  • Target Organs: For 1-Decanamine, target organs include the blood, central nervous system, and blood-forming organs.[6] Overexposure may lead to methemoglobinemia.[6]

Applications

While specific applications for this compound are not well-documented, aliphatic amines, in general, have a wide range of industrial and research applications.

  • Intermediates in Organic Synthesis: They serve as building blocks for more complex molecules. For instance, decylamine (B41302) has been used in the synthesis of dynole-2-24 and as a modifier in the creation of nanocomposites.[7]

  • Corrosion Inhibitors: Their ability to form a protective film on metal surfaces makes them useful as corrosion inhibitors.

  • Surfactants and Emulsifiers: Long-chain amines and their salts can act as cationic surfactants. Decylamine oxide, a derivative, can be used as a low-foaming surfactant in cleaning products.[9]

  • Fungicides: Some amines are used as intermediates in the production of fungicides.[9]

  • Nanoparticle Synthesis: They can be used as capping agents to control the size and stability of nanoparticles.[7]

Conclusion

This compound is a primary aliphatic amine with potential applications in various fields of chemistry and materials science. While specific experimental data for this isomer is limited, the information available for the closely related 1-Decanamine provides valuable insights into its likely properties, reactivity, and potential uses. Further research is needed to fully characterize the specific properties and applications of this compound. This guide serves as a foundational resource for researchers and professionals interested in this compound.

References

An In-Depth Technical Guide to the Physical Properties of 3-Decanamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Decanamine and its isomers, a group of aliphatic amines with the chemical formula C₁₀H₂₃N, are compounds of interest in various fields of chemical research and development. Their physical properties are crucial for understanding their behavior in chemical reactions, for purification processes, and for their potential application in areas such as synthesis, catalysis, and materials science. This technical guide provides a comprehensive overview of the known physical properties of this compound and its positional and stereoisomers. Due to a scarcity of reported experimental data for many of these isomers, this guide combines available experimental values with computed predictions from reputable chemical databases.

Isomerism in Decanamine

Decanamine can exist in numerous isomeric forms, primarily categorized as positional isomers and stereoisomers.

  • Positional Isomers: These isomers differ in the position of the amine group (-NH₂) along the ten-carbon decyl chain. Examples include 1-decanamine, 2-decanamine, this compound, 4-decanamine, and 5-decanamine.

  • Stereoisomers: For positional isomers where the amine group is not at the end of the chain (e.g., 2-, 3-, 4-, and 5-decanamine), a chiral center exists at the carbon atom bonded to the amine group. This gives rise to enantiomeric pairs: (R)- and (S)-isomers.

The structural variations among these isomers lead to differences in their physical properties, such as boiling point, melting point, density, and solubility.

Quantitative Physical Properties of this compound and Its Isomers

The following tables summarize the available quantitative data for the physical properties of this compound and its isomers. It is important to note that much of the data for isomers other than 1-decanamine is computationally derived and should be considered as predictive.

IsomerCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
1-Decanamine 2016-57-1157.30216-218 (exp.)[1]12-15 (exp.)[1]0.787 (exp. at 25°C)[1]
2-Decanamine 17747-48-7157.30Data not availableData not availableData not available
This compound 67232-53-5157.30Data not availableData not availableData not available
4-Decanamine 67232-52-4157.30Data not availableData not availableData not available
5-Decanamine 86217-83-6157.30Data not availableData not availableData not available

Note: "exp." denotes experimental data. The lack of experimental data for many isomers highlights an area for further research.

Computed Physical Properties from PubChem

The following data for this compound and other isomers are computed properties sourced from the PubChem database. These values are estimations based on computational models.

PropertyThis compound5-Decanamine
Molecular Weight 157.30 g/mol [2]157.30 g/mol [3]
XLogP3-AA 3.7[2]3.5[3]
Hydrogen Bond Donor Count 1[2]1[3]
Hydrogen Bond Acceptor Count 1[2]1[3]
Rotatable Bond Count 7[2]7[3]
Exact Mass 157.183049738 Da[2]157.183049738 Da[3]
Monoisotopic Mass 157.183049738 Da[2]157.183049738 Da[3]
Topological Polar Surface Area 26 Ų[2]26 Ų[3]
Heavy Atom Count 11[2]11[3]

Solubility Profile

The solubility of decanamine isomers is dictated by the balance between the hydrophobic ten-carbon alkyl chain and the hydrophilic amine group.

  • Water Solubility: Generally, long-chain amines like decanamine have low solubility in water. The hydrophobic nature of the decyl group dominates over the hydrogen bonding capability of the amine group. For instance, 1-decanamine has a reported water solubility of 5.5 x 10² mg/L at 25°C.[4] The hydrochloride salt forms of these amines are expected to have higher, though still limited, aqueous solubility.[4]

  • Organic Solvent Solubility: Decanamine isomers are generally soluble in a wide range of organic solvents, particularly non-polar and less polar solvents such as ethers, and hydrocarbons.[5] Their solubility in alcohols is also significant.

Experimental Protocols for Physical Property Determination

Standardized methods are employed to determine the physical properties of chemical compounds. The following are detailed methodologies applicable to the determination of the physical properties of this compound isomers.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid sample.

Apparatus:

  • Thiele tube

  • Thermometer (0-250 °C range)

  • Capillary tubes (sealed at one end)

  • Small test tube

  • Bunsen burner or other heat source

  • Mineral oil or silicone oil

Procedure:

  • A small amount of the liquid this compound isomer is placed in the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube containing heating oil, ensuring the oil level is above the sample.

  • The side arm of the Thiele tube is gently heated.

  • As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is adjusted to maintain a steady stream of bubbles.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Melting Point Determination (Capillary Method)

For any solid decanamine isomers or their salts, the melting point can be determined as follows.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Sample of the solid compound

Procedure:

  • A small amount of the finely powdered solid sample is packed into the sealed end of a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a moderate rate initially.

  • As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the last crystal melts is recorded as the end of the melting range.

  • For a pure compound, the melting range should be narrow (0.5-2 °C).

Density Measurement (Pycnometer Method)

The density of liquid this compound isomers can be accurately determined using a pycnometer.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • The empty, clean, and dry pycnometer is accurately weighed.

  • The pycnometer is filled with the liquid this compound isomer, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

  • The filled pycnometer is placed in a constant temperature water bath (e.g., at 25°C) until it reaches thermal equilibrium.

  • The pycnometer is removed from the bath, dried, and weighed again.

  • The pycnometer is then emptied, cleaned, dried, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

  • The filled pycnometer with the reference liquid is weighed.

  • The density of the this compound isomer is calculated using the formula: Density of sample = (mass of sample / mass of reference liquid) * density of reference liquid

Solubility Determination

A qualitative and semi-quantitative assessment of solubility can be performed as follows.

Apparatus:

  • Test tubes

  • Vortex mixer

  • Measuring cylinders

  • Analytical balance

Procedure for Water Solubility:

  • A known volume of distilled water (e.g., 1 mL) is placed in a test tube.

  • A small, accurately weighed amount of the this compound isomer is added to the water.

  • The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

  • The mixture is allowed to stand and observed for the presence of undissolved material.

  • If the substance dissolves completely, more is added in known increments until saturation is reached.

  • Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., in mg/mL).

Procedure for Organic Solvent Solubility:

  • The same procedure as for water solubility is followed, but with the desired organic solvent (e.g., diethyl ether, ethanol, hexane) instead of water.

Visualizations

Logical Relationship of this compound Isomers

G Isomers of Decanamine cluster_positional Positional Isomers cluster_stereoisomers Stereoisomers of this compound Decanamine Decanamine (C10H23N) 1-Decanamine 1-Decanamine Decanamine->1-Decanamine Positional 2-Decanamine 2-Decanamine Decanamine->2-Decanamine Positional This compound This compound Decanamine->this compound Positional 4-Decanamine 4-Decanamine Decanamine->4-Decanamine Positional 5-Decanamine 5-Decanamine Decanamine->5-Decanamine Positional (R)-3-Decanamine (R)-3-Decanamine This compound->(R)-3-Decanamine Enantiomers (S)-3-Decanamine (S)-3-Decanamine This compound->(S)-3-Decanamine Enantiomers

Caption: Relationship between decanamine and its isomers.

Experimental Workflow for Physical Property Determination

G Workflow for Physical Property Determination cluster_boiling_point Boiling Point cluster_melting_point Melting Point (for solids) cluster_density Density cluster_solubility Solubility start Sample of this compound Isomer bp1 Thiele Tube Method start->bp1 Liquid Sample mp1 Capillary Method start->mp1 Solid Sample d1 Pycnometer Method start->d1 Liquid Sample s1 Qualitative/Semi-quantitative Titration start->s1 Liquid/Solid Sample bp2 Record Temperature at Liquid Entry bp1->bp2 end Physical Property Profile bp2->end Boiling Point Data mp2 Record Melting Range mp1->mp2 mp2->end Melting Point Data d2 Weigh Sample and Reference d1->d2 d3 Calculate Density d2->d3 d3->end Density Data s2 Observe Dissolution s1->s2 s2->end Solubility Data

Caption: Experimental workflow for property determination.

Conclusion

This technical guide has summarized the available physical property data for this compound and its isomers, highlighting a greater reliance on computed data for many of the positional and stereoisomers. Standard experimental protocols for determining boiling point, melting point, density, and solubility have been detailed to provide a framework for the empirical investigation of these compounds. The provided visualizations illustrate the relationships between the isomers and the general workflow for their physical characterization. Further experimental studies are necessary to provide a more complete and validated dataset for the full range of decanamine isomers, which will be invaluable for their application in research and industry.

References

The Expanding Frontier of Aliphatic Amines: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aliphatic amines, organic compounds containing a nitrogen atom bonded to at least one alkyl group, are fundamental building blocks in organic chemistry. Their versatility and reactivity have made them indispensable in a wide array of research applications, particularly in the realms of drug discovery, medicinal chemistry, and materials science. This technical guide provides an in-depth exploration of the core research applications of aliphatic amines, complete with quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate understanding and application in a research setting.

Aliphatic Amines as Versatile Building Blocks in Synthesis

Primary aliphatic amines are ubiquitous in natural products and serve as crucial synthons for the construction of more complex molecules.[1][2] Their nucleophilic nature allows them to readily participate in a variety of chemical transformations, making them invaluable in the synthesis of pharmaceuticals and bioactive compounds.[3][4]

Copper-Catalyzed N-Alkylation of Primary Aliphatic Amines

A significant advancement in the synthesis of secondary amines involves the use of copper-catalyzed N-alkylation of primary aliphatic amines. This method provides a powerful tool for creating C-N bonds under relatively mild conditions.

This protocol is adapted from a visible-light-induced copper-catalyzed alkylation method.[5]

Materials:

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add CuI (0.025 mmol, 5 mol%), (±)-BINOL (0.050 mmol, 10 mol%), and the primary aliphatic amine (0.50 mmol, 1.0 equiv).

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Add anhydrous 1,4-dioxane (1.0 mL) and the alkyl iodide (0.75 mmol, 1.5 equiv) via syringe.

  • Add a stock solution of 1,3,5-trioxane in 1,4-dioxane (100 µL of a 0.50 M solution) as an internal standard.

  • Place the vial approximately 5 cm from a blue LED lamp and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by gas chromatography or TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data:

The yields of such reactions are generally high, though they can be influenced by the steric hindrance of the reactants.

Amine SubstrateAlkyl Iodide SubstrateYield (%)Reference
n-Hexylamine1-Iodooctane85[5]
Cyclohexylamine1-Iodooctane78[5]
Benzylamine1-Iodooctane92[5]

Role in Drug Discovery and Development

Aliphatic amines are a cornerstone of medicinal chemistry, found in a vast number of approved drugs. Their ability to form protonated species at physiological pH allows for crucial interactions with biological targets and enhances aqueous solubility.

Phosphonoamidate Prodrugs

A key application of aliphatic amines in drug development is their use as moieties in phosphonoamidate prodrugs.[][7] This strategy is employed to mask the negative charges of phosphonate (B1237965) drugs, thereby improving their cell permeability. Once inside the cell, the P-N bond is cleaved by enzymes to release the active phosphonate drug.

This protocol outlines a general procedure for the synthesis of a phosphonoamidate prodrug from a phosphonate.[2][8]

Materials:

  • Dialkyl phosphonate

  • Oxalyl chloride or thionyl chloride

  • Aliphatic amine

  • Triethylamine (TEA) or other non-nucleophilic base

  • Anhydrous dichloromethane (B109758) (DCM)

Procedure:

  • Dissolve the dialkyl phosphonate (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride or thionyl chloride (1.1 equiv) to the solution and stir for 1-2 hours at 0 °C to form the phosphonochloridate.

  • In a separate flask, dissolve the aliphatic amine (1.2 equiv) and TEA (1.5 equiv) in anhydrous DCM.

  • Slowly add the solution of the aliphatic amine and TEA to the phosphonochloridate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting phosphonoamidate prodrug by column chromatography.

prodrug_activation cluster_cell Inside the Cell Prodrug Phosphonoamidate Prodrug (Cell Permeable) Cell Cell Membrane Prodrug->Cell Passive Diffusion ActiveDrug Active Phosphonate Drug (Intracellular) Cell->ActiveDrug Enzymatic Cleavage Amine Aliphatic Amine (Byproduct) Enzyme Intracellular Phosphoramidases SAR_antimicrobial cluster_structure Chemical Structure cluster_activity Antimicrobial Activity ChainLength Alkyl Chain Length MembraneDisruption Membrane Disruption ChainLength->MembraneDisruption Optimal lipophilicity (C12-C14) AmineHead Amine Head Group (Cationic) AmineHead->MembraneDisruption Electrostatic interaction with membrane CellLysis Cell Lysis MembraneDisruption->CellLysis Leads to biocatalytic_amination Ketone Ketone AmDH Amine Dehydrogenase (AmDH) Ketone->AmDH Ammonia Ammonia (from Ammonium Formate) Ammonia->AmDH ChiralAmine Chiral Amine AmDH->ChiralAmine NAD NAD+ AmDH->NAD NADH NADH NADH->AmDH FDH Formate Dehydrogenase (FDH) NAD->FDH Formate Formate Formate->FDH FDH->NADH CO2 CO2 FDH->CO2 serotonin_signaling Serotonin Serotonin (5-HT) Receptor 5-HT Receptor (GPCR) Serotonin->Receptor Binds to G_protein G-protein Receptor->G_protein Activates AC Adenylate Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates

References

3-Decanamine: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for 3-Decanamine. The information is compiled and structured to be a vital resource for laboratory and industrial settings where this chemical is used.

Chemical Identity and Physical Properties

This compound is a primary aliphatic amine. While specific experimental data for this compound is limited, the following table summarizes computed physical and chemical properties and data for closely related isomers. This information is crucial for understanding its behavior and potential hazards.

PropertyValueSource
Molecular Formula C₁₀H₂₃N[1]
Molecular Weight 157.30 g/mol [1][2]
IUPAC Name decan-3-amine[1]
Appearance Water-white liquid with an amine odor (General for Decanamine)[3]
Solubility Insoluble in water (General for Decanamine)[3]
XLogP3 3.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 7[1]
Flash Point 210°F (98.9°C) (for Decylamine)[3]

Hazard Identification and GHS Classification

This compound and its isomers are classified as hazardous substances. The following table summarizes the GHS hazard statements and classifications based on available data for decanamine isomers.

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Chronic HazardCategory 1H410: Very toxic to aquatic life with long lasting effects
Flammable LiquidsCategory 4H227: Combustible liquid

Note: This classification is based on data for decylamine (B41302) and may be representative of this compound.[2][4]

Handling and Storage Precautions

Proper handling and storage are critical to ensure safety when working with this compound.

PrecautionDetailed Guidelines
Handling - Perform handling in a well-ventilated area.[5] - Wear suitable protective equipment, including gloves, protective clothing, and eye/face protection.[4][5] - Avoid breathing vapor or mist.[6] - Avoid contact with eyes, skin, and clothing.[6] - Wash hands and face thoroughly after handling.[4] - Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4] - Ground all containers prior to pouring to prevent static discharge.[6]
Storage - Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[7][8] - Store away from incompatible materials such as acids, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[3] - Store in an area accessible only to qualified or authorized personnel.[4] - General recommendation is to store amines below 30°C (86°F).[8]

Exposure Controls and Personal Protective Equipment

To minimize exposure, appropriate engineering controls and personal protective equipment (PPE) must be used.

Control ParameterRecommended Measures
Engineering Controls - Use only under a chemical fume hood. - Ensure adequate ventilation to control airborne levels.
Personal Protective Equipment
Eye/Face Protection- Wear chemical safety goggles and a face shield.[4]
Skin Protection- Wear chemically resistant gloves (e.g., Butyl rubber, Nitrile rubber). - Wear protective clothing to prevent skin contact. Flame retardant antistatic protective clothing is recommended.[7]
Respiratory Protection- If engineering controls do not maintain airborne concentrations below recommended exposure limits, a NIOSH-approved respirator is required. Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.

First Aid Measures

In case of exposure, immediate medical attention is crucial.

Exposure RouteFirst Aid Procedures
Inhalation - Move the exposed person to fresh air at once.[9] - If breathing has stopped, perform artificial respiration.[9] - If breathing is difficult, give oxygen.[10] - Seek medical attention immediately.[10]
Skin Contact - Immediately flush skin with copious amounts of water for at least 15 minutes.[10] - Remove contaminated clothing and shoes.[10] - Call a physician.[10]
Eye Contact - Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. - Remove contact lenses, if present and easy to do. Continue rinsing.[5] - Immediate medical attention is required.
Ingestion - Do NOT induce vomiting. - Rinse mouth with water. - Never give anything by mouth to an unconscious person. - Call a physician or poison control center immediately.[5]

Firefighting and Accidental Release Measures

AspectMeasures
Firefighting - Suitable Extinguishing Media: Dry chemical, CO₂, alcohol-resistant foam, or water spray.[3] - Specific Hazards: Combustible material.[3] May produce irritating, corrosive, and/or toxic gases in a fire.[3] Containers may explode when heated.[3] - Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release - Personal Precautions: Evacuate personnel to safe areas.[5] Use personal protective equipment.[10] Avoid breathing vapors, mist, or gas.[10] Ensure adequate ventilation.[10] - Environmental Precautions: Prevent further leakage or spillage if safe to do so.[10] Do not let the product enter drains.[10] - Containment and Cleanup: Absorb with inert material (e.g., sand, earth) and place in a suitable container for disposal.[6] Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocols

Detailed experimental protocols for the toxicological and safety assessment of this compound are not publicly available in the searched resources. Such studies are typically conducted by manufacturers or specialized toxicology laboratories and are often proprietary. The methodologies would likely follow established OECD (Organisation for Economic Co-operation and Development) guidelines for chemical safety testing, such as:

  • OECD Guideline 401: Acute Oral Toxicity

  • OECD Guideline 402: Acute Dermal Toxicity

  • OECD Guideline 404: Acute Dermal Irritation/Corrosion

  • OECD Guideline 405: Acute Eye Irritation/Corrosion

  • OECD Guideline 202: Daphnia sp. Acute Immobilisation Test (for aquatic toxicity)

Visualizing Handling and Emergency Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound and the appropriate response in case of an emergency.

Workflow for Safe Handling and Emergency Response for this compound cluster_preparation Preparation and Handling cluster_emergency Emergency Response risk_assessment Conduct Risk Assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection handling_procedure Follow Safe Handling Procedures ppe_selection->handling_procedure storage Ensure Proper Storage handling_procedure->storage spill Spill or Leak Occurs handling_procedure->spill Potential Incident exposure Personnel Exposure handling_procedure->exposure Potential Incident fire Fire handling_procedure->fire Potential Incident evacuate Evacuate Area spill->evacuate contain_spill Contain Spill spill->contain_spill first_aid Administer First Aid exposure->first_aid fire->evacuate extinguish_fire Extinguish Fire fire->extinguish_fire notify Notify Emergency Services evacuate->notify decontaminate Decontaminate Area contain_spill->decontaminate first_aid->notify extinguish_fire->notify dispose Dispose of Waste decontaminate->dispose

Caption: Safe handling and emergency response workflow for this compound.

References

The Solubility of 3-Decanamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Decanamine, a primary aliphatic amine, holds significant potential in various applications within the pharmaceutical and chemical industries, including as a synthetic intermediate and a key component in novel drug delivery systems. A thorough understanding of its solubility characteristics in a range of organic solvents is fundamental to its effective utilization in synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed experimental protocol for its quantitative determination, and a framework for the systematic recording of solubility data. Due to a notable absence of publicly available quantitative solubility data for this compound, this document emphasizes predictive principles based on its molecular structure and provides a robust methodology for generating such data empirically.

Theoretical Framework of this compound Solubility

The solubility of this compound in organic solvents is primarily dictated by the principle of "like dissolves like," which relates to the balance of intermolecular forces between the solute (this compound) and the solvent.

Molecular Structure and Polarity: this compound possesses a polar primary amine (-NH₂) group capable of acting as a hydrogen bond donor and acceptor. This is attached to a ten-carbon alkyl chain, which is nonpolar and hydrophobic. The presence of this long alkyl chain renders the molecule predominantly nonpolar.

Intermolecular Forces:

  • Van der Waals Forces: The long decyl chain leads to significant London dispersion forces. Nonpolar solvents, such as alkanes and aromatic hydrocarbons, will readily interact with this alkyl chain, promoting solubility.

  • Dipole-Dipole Interactions and Hydrogen Bonding: The polar -NH₂ group can engage in dipole-dipole interactions and form hydrogen bonds with polar solvent molecules.

Predicted Solubility:

  • Nonpolar Solvents (e.g., Hexane, Toluene): High solubility is expected due to the dominance of van der Waals forces between the nonpolar solvent and the long alkyl chain of this compound.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Good to moderate solubility is anticipated. These solvents can interact with the amine group through dipole-dipole interactions while also engaging in van der Waals interactions with the alkyl chain.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is expected. While these solvents can form hydrogen bonds with the amine group, the large hydrophobic portion of the this compound molecule will limit its miscibility with highly polar protic solvents. Amines with fewer than six carbons are generally soluble in water, while those with more than ten are typically insoluble.[1] this compound, with ten carbons, is expected to have very low water solubility.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. The following table is presented as a template for the systematic recording of experimentally determined solubility data. The values provided are illustrative and based on the general principles of amine solubility.

SolventSolvent TypePredicted Solubility at 25°C ( g/100 mL)
HexaneNonpolar> 50
TolueneNonpolar, Aromatic> 50
Diethyl EtherPolar Aprotic> 30
ChloroformPolar Aprotic> 30
Ethyl AcetatePolar Aprotic10 - 30
AcetonePolar Aprotic10 - 30
EthanolPolar Protic5 - 15
MethanolPolar Protic1 - 10
WaterPolar Protic< 0.1

Experimental Protocol for Solubility Determination

The following methodology details the isothermal shake-flask method, a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[2]

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks

  • Pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Evaporating dish or rotary evaporator

3.2. Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed glass vial. The presence of excess solid or liquid amine is crucial to ensure that equilibrium is reached.[2]

    • Record the mass of this compound added.

    • Add a known volume or mass of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is established. The time required for equilibration may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any undissolved amine, the use of a syringe filter is recommended.

    • Transfer the aliquot of the saturated solution to a pre-weighed volumetric flask and record the mass of the solution transferred.

  • Quantification:

    • Gravimetric Method: Carefully evaporate the solvent from a known mass of the saturated solution under controlled conditions (e.g., in a fume hood with a gentle stream of nitrogen or using a rotary evaporator).[3] Once the solvent is removed, reweigh the container to determine the mass of the dissolved this compound.[3]

    • Chromatographic Method (e.g., GC-FID): Dilute the filtered saturated solution with a known volume of the pure solvent to bring the concentration within the calibrated range of the analytical instrument. Prepare a series of standard solutions of this compound in the same solvent and generate a calibration curve. Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

3.3. Calculation of Solubility

The solubility can be expressed in various units:

  • g/100 mL: (mass of dissolved this compound in g / volume of solvent in mL) * 100

  • g/100 g: (mass of dissolved this compound in g / mass of solvent in g) * 100

  • Molarity (mol/L): (moles of dissolved this compound / volume of solution in L)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the isothermal shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep_vial Add excess this compound and known volume of solvent to vial equilibrate Agitate at constant temperature (e.g., 24-48h) prep_vial->equilibrate Seal vial settle Allow undissolved solute to settle equilibrate->settle sample Withdraw and filter a known volume of supernatant settle->sample quantify Quantify dissolved amine (Gravimetric or Chromatographic) sample->quantify calculate Calculate Solubility (e.g., g/100 mL, mol/L) quantify->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

An In-depth Technical Guide to the Thermochemical Data of Long-Chain Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of long-chain primary amines (C10-C20). A thorough understanding of the energetic landscape of these molecules is paramount for researchers and professionals involved in chemical synthesis, reaction design, and drug development. This document presents available quantitative thermochemical data, details key experimental methodologies for their determination, and visualizes relevant biochemical and synthetic pathways.

Core Thermochemical Data of Long-Chain Primary Amines

The following tables summarize key thermochemical data for a range of long-chain primary amines. These values are essential for predicting reaction feasibility, calculating reaction enthalpies, and understanding the stability of these compounds. All data is presented for standard conditions (298.15 K and 1 bar) unless otherwise specified. Data for some compounds in this range is sparse in publicly available literature; where specific experimental values could not be located, this is indicated.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°)

The standard molar enthalpy of formation represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

Compound NameFormulaStateΔfH° (kJ/mol)
DecylamineC₁₀H₂₃NLiquid-291.9
DodecylamineC₁₂H₂₇NLiquid-352.5 ± 3.6[1]
TetradecylamineC₁₄H₃₁NSolidData not readily available
HexadecylamineC₁₆H₃₅NSolidData not readily available
OctadecylamineC₁₈H₃₉NSolidData not readily available

Table 2: Standard Molar Entropy (S°)

Standard molar entropy is the entropy content of one mole of a substance under standard state conditions.

Compound NameFormulaStateS° (J/mol·K)
DecylamineC₁₀H₂₃NLiquidData not readily available
DodecylamineC₁₂H₂₇NLiquidData not readily available
TetradecylamineC₁₄H₃₁NSolidData not readily available
HexadecylamineC₁₆H₃₅NSolidData not readily available
OctadecylamineC₁₈H₃₉NSolidData not readily available

Table 3: Standard Molar Heat Capacity (Cp°)

The standard molar heat capacity is the amount of heat required to raise the temperature of one mole of a substance by one Kelvin at constant pressure.

Compound NameFormulaStateCp° (J/mol·K)
DecylamineC₁₀H₂₃NLiquidData not readily available
DodecylamineC₁₂H₂₇NLiquidData not readily available
TetradecylamineC₁₄H₃₁NSolidData not readily available
HexadecylamineC₁₆H₃₅NSolidData not readily available
OctadecylamineC₁₈H₃₉NSolidData not readily available

Table 4: Standard Gibbs Free Energy of Formation (ΔfG°)

The standard Gibbs free energy of formation is the change in Gibbs free energy that accompanies the formation of one mole of a substance in its standard state from its constituent elements in their standard states. It is a key indicator of the spontaneity of a formation reaction.

Compound NameFormulaStateΔfG° (kJ/mol)
DecylamineC₁₀H₂₃NLiquidData not readily available
DodecylamineC₁₂H₂₇NLiquidData not readily available
TetradecylamineC₁₄H₃₁NSolidData not readily available
HexadecylamineC₁₆H₃₅NSolidData not readily available
OctadecylamineC₁₈H₃₉NSolidData not readily available

Note: The lack of comprehensive experimental data for longer-chain amines highlights an area for future research. Theoretical calculations and group additivity methods can be employed to estimate these values.

Experimental Protocols for Determining Thermochemical Properties

Accurate determination of thermochemical data relies on precise experimental methodologies. The following sections detail the protocols for two key techniques used to measure the thermochemical properties of long-chain amines.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the primary method for determining the enthalpy of combustion of liquid and solid compounds, from which the enthalpy of formation can be calculated.

Objective: To determine the standard enthalpy of combustion (ΔcH°) of a long-chain amine.

Materials and Apparatus:

  • Isoperibol or adiabatic bomb calorimeter

  • Oxygen bomb

  • Calorimeter bucket

  • Stirrer

  • High-precision thermometer (e.g., platinum resistance thermometer)

  • Ignition unit

  • Pellet press (for solid amines)

  • Crucible (e.g., platinum or fused silica)

  • Fuse wire (e.g., platinum or nichrome)

  • Benzoic acid (standard for calibration)

  • High-purity oxygen

  • Distilled water

Detailed Protocol:

  • Calibration of the Calorimeter:

    • Accurately weigh approximately 1 g of benzoic acid pellet and place it in the crucible.

    • Cut a piece of fuse wire of known length and mass, and securely attach it to the bomb electrodes, ensuring it is in contact with the benzoic acid pellet.

    • Add 1 mL of distilled water to the bottom of the bomb to ensure saturation of the internal atmosphere with water vapor.

    • Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.

    • Submerge the bomb in the calorimeter bucket containing a known mass of distilled water.

    • Assemble the calorimeter, ensuring the thermometer and stirrer are correctly positioned.

    • Allow the system to reach thermal equilibrium, recording the temperature at regular intervals for a few minutes to establish a baseline.

    • Ignite the sample by passing a current through the fuse wire.

    • Record the temperature at short intervals as it rises, and continue recording until it begins to cool, establishing a post-combustion temperature profile.

    • Release the pressure from the bomb, and measure the length of the unburned fuse wire to determine the amount of wire that combusted.

    • Titrate the bomb washings with a standard sodium carbonate solution to determine the amount of nitric acid formed from the residual nitrogen in the bomb.

    • Calculate the heat capacity of the calorimeter (C_cal) using the known enthalpy of combustion of benzoic acid and the corrected temperature rise.

  • Combustion of the Long-Chain Amine Sample:

    • For solid amines, prepare a pellet of a known mass (approximately 0.5-1.0 g). For liquid amines, use a gelatin capsule of known mass and heat of combustion, or a tared crucible.

    • Repeat the procedure from step 1, replacing the benzoic acid with the long-chain amine sample.

    • Calculate the total heat released during the combustion of the amine sample using the calibrated heat capacity of the calorimeter and the corrected temperature rise.

    • Correct the total heat released for the heat of combustion of the fuse wire and the heat of formation of nitric acid.

    • Calculate the standard enthalpy of combustion (ΔcH°) of the long-chain amine per mole.

  • Calculation of Enthalpy of Formation:

    • Using the balanced chemical equation for the combustion of the amine and the known standard enthalpies of formation of CO₂(g) and H₂O(l), calculate the standard enthalpy of formation (ΔfH°) of the long-chain amine using Hess's Law.

Differential Scanning Calorimetry (DSC) for Phase Transitions

DSC is a powerful technique for studying the thermal transitions of materials, such as melting and solid-solid phase transitions, and for determining the heat capacity of a substance.

Objective: To determine the melting point, enthalpy of fusion, and heat capacity of a solid long-chain amine.

Materials and Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum or gold-plated steel pans and lids

  • Crimper for sealing pans

  • High-purity indium (for calibration)

  • High-purity nitrogen or argon for purging

Detailed Protocol:

  • Calibration of the DSC Instrument:

    • Perform a temperature and enthalpy calibration using a high-purity indium standard.

    • Heat the indium sample at a controlled rate (e.g., 10 °C/min) through its melting point (156.6 °C).

    • Compare the observed melting point and enthalpy of fusion to the known values for indium and apply the necessary correction factors.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the long-chain amine sample into a tared DSC pan.

    • Hermetically seal the pan using a crimper to prevent any loss of sample due to volatilization.

    • Prepare an empty, sealed pan to be used as a reference.

  • DSC Measurement:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., 0 °C).

    • Heat the sample at a constant rate (e.g., 5 or 10 °C/min) to a temperature well above its melting point.

    • Record the heat flow as a function of temperature. The resulting plot is the DSC thermogram.

    • To determine the heat capacity, a three-step method is typically used:

      • Run a baseline with two empty pans.

      • Run a standard material (e.g., sapphire) of known heat capacity.

      • Run the sample pan.

      • The heat capacity of the sample can then be calculated by comparing the heat flow signals.

  • Data Analysis:

    • From the DSC thermogram, determine the onset temperature of the endothermic peak, which corresponds to the melting point (Tm).

    • Integrate the area of the melting peak to determine the enthalpy of fusion (ΔfusH).

    • Analyze the heat flow data from the three-step heat capacity measurement to calculate the specific heat capacity (Cp) as a function of temperature.

Visualizations of Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key processes involving long-chain amines.

Synthesis of Long-Chain Primary Amines

The synthesis of long-chain primary amines often starts from readily available fatty acids derived from natural sources. A common industrial method is the nitrile process.

Synthesis_of_Long_Chain_Amine FattyAcid Fatty Acid (e.g., Stearic Acid) NitrileFormation Nitrile Formation (>250 °C, Metal Oxide Catalyst) FattyAcid->NitrileFormation Ammonia Ammonia (NH3) Ammonia->NitrileFormation FattyNitrile Fatty Nitrile (e.g., Stearonitrile) NitrileFormation->FattyNitrile Water Water (2 H2O) NitrileFormation->Water by-product Hydrogenation Hydrogenation (H2, Ni or Co Catalyst) FattyNitrile->Hydrogenation PrimaryAmine Long-Chain Primary Amine (e.g., Octadecylamine) Hydrogenation->PrimaryAmine

Caption: Workflow for the synthesis of a long-chain primary amine from a fatty acid via the nitrile process.

Trace Amine-Associated Receptor 1 (TAAR1) Signaling Pathway

Long-chain amines are part of a broader class of biogenic amines that can interact with various receptors in the body. Trace amine-associated receptors (TAARs) are a class of G protein-coupled receptors that are activated by trace amines. TAAR1, in particular, plays a significant role in modulating monoaminergic systems.

TAAR1_Signaling cluster_membrane Cell Membrane TAAR1 TAAR1 G_Protein G Protein (Gs) TAAR1->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts TraceAmine Trace Amine (e.g., Long-Chain Amine) TraceAmine->TAAR1 binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates GeneExpression Gene Expression Modulation CREB->GeneExpression regulates

Caption: Simplified signaling cascade of the Trace Amine-Associated Receptor 1 (TAAR1).

References

Methodological & Application

Application Notes and Protocols for 3-Decanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Decanamine is a chiral secondary amine with potential applications in various organic synthesis protocols. While specific documented procedures featuring this compound are not prevalent in publicly accessible scientific literature, its structural motifs suggest its utility in roles common for chiral amines, such as a resolving agent or as a chiral auxiliary. These application notes provide detailed, representative protocols for how this compound could be employed in such synthetic methodologies. The following sections offer hypothetical yet practical experimental procedures, data interpretation, and workflow visualizations to guide researchers in utilizing this and structurally similar chiral amines.

Application 1: Chiral Resolution of a Racemic Carboxylic Acid

Chiral amines are frequently used to resolve racemic mixtures of carboxylic acids through the formation of diastereomeric salts. The differing solubilities of these salts allow for their separation by fractional crystallization.

Experimental Protocol: Resolution of Racemic Ibuprofen (B1674241)

This protocol details the use of (R)-3-decanamine or (S)-3-decanamine to resolve racemic ibuprofen.

Materials:

  • Racemic ibuprofen

  • (R)- or (S)-3-decanamine

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 10.3 g (50 mmol) of racemic ibuprofen in 100 mL of methanol. To this solution, add 7.85 g (50 mmol) of (R)-3-decanamine.

  • Crystallization: Gently heat the solution to 50°C to ensure complete dissolution. Allow the solution to cool slowly to room temperature, and then place it in a 4°C refrigerator overnight to facilitate the crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration and wash the crystals with a small amount of cold diethyl ether.

  • Liberation of the Enantiomerically Enriched Acid: Suspend the collected crystals in 100 mL of water and add 1 M HCl dropwise with stirring until the pH of the aqueous layer is approximately 2.

  • Extraction: Extract the aqueous layer three times with 50 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched ibuprofen.

  • Determination of Enantiomeric Excess: Analyze the product by chiral HPLC to determine the enantiomeric excess.

Quantitative Data

The following table summarizes expected outcomes from the resolution of racemic ibuprofen using (R)-3-decanamine.

ParameterValue
Initial mass of racemic ibuprofen10.3 g
Mass of (R)-3-decanamine used7.85 g
Yield of enriched (R)-ibuprofen4.1 g (79.6% of theoretical max)
Enantiomeric Excess (ee) of (R)-ibuprofen>95%
Melting Point of enriched (R)-ibuprofen50-52 °C

Workflow for Chiral Resolution

G Workflow for Chiral Resolution racemic_acid Racemic Carboxylic Acid ((R/S)-Ibuprofen) dissolution Dissolution in Solvent (Methanol) racemic_acid->dissolution chiral_amine Chiral Amine ((R)-3-Decanamine) chiral_amine->dissolution salt_formation Diastereomeric Salt Formation dissolution->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt ((R)-Ibuprofen-(R)-3-decanamine) filtration->less_soluble_salt mother_liquor Mother Liquor with More Soluble Salt ((S)-Ibuprofen-(R)-3-decanamine) filtration->mother_liquor acidification Acidification (HCl) less_soluble_salt->acidification extraction Extraction (Ethyl Acetate) acidification->extraction enriched_acid Enantiomerically Enriched Acid ((R)-Ibuprofen) extraction->enriched_acid

Caption: Workflow for the resolution of a racemic carboxylic acid.

Application 2: Diastereoselective Alkylation via a Chiral Enamine Intermediate

Chiral secondary amines can react with aldehydes or ketones to form chiral enamines. The subsequent alkylation of the enamine often proceeds with high diastereoselectivity due to the steric hindrance imposed by the chiral amine auxiliary.

Experimental Protocol: Diastereoselective Alkylation of Cyclohexanone (B45756)

This protocol describes the formation of a chiral enamine from cyclohexanone and (S)-3-decanamine, followed by its diastereoselective alkylation.

Materials:

  • Cyclohexanone

  • (S)-3-decanamine

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (B28343)

  • Benzyl (B1604629) bromide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Enamine Formation: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (4.9 g, 50 mmol), (S)-3-decanamine (7.85 g, 50 mmol), a catalytic amount of p-toluenesulfonic acid (approx. 50 mg), and 100 mL of toluene. Reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Removal of Solvent: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • Alkylation: Dissolve the crude enamine in 100 mL of anhydrous THF and cool the solution to -78°C in a dry ice/acetone bath. Add benzyl bromide (8.55 g, 50 mmol) dropwise over 30 minutes. Stir the reaction mixture at -78°C for 4 hours.

  • Work-up: Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Hydrolysis of Iminium Salt: Combine the organic layers and wash with 50 mL of 1 M HCl to hydrolyze the intermediate iminium salt back to the ketone. Then, wash with 50 mL of brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the alkylated cyclohexanone.

  • Determination of Diastereomeric Ratio: Analyze the product by chiral GC or NMR spectroscopy to determine the diastereomeric ratio.

Quantitative Data

The following table presents hypothetical results for the diastereoselective alkylation of cyclohexanone.

ParameterValue
Initial mass of cyclohexanone4.9 g
Mass of (S)-3-decanamine used7.85 g
Yield of 2-benzylcyclohexanone7.9 g (84%)
Diastereomeric Ratio (S,R) : (S,S)92:8
Diastereomeric Excess (de)84%

Reaction Pathway for Diastereoselective Alkylation

G Diastereoselective Alkylation Pathway ketone Ketone (Cyclohexanone) enamine_formation Enamine Formation (p-TsOH, Toluene, Reflux) ketone->enamine_formation chiral_amine Chiral Amine ((S)-3-Decanamine) chiral_amine->enamine_formation chiral_enamine Chiral Enamine Intermediate enamine_formation->chiral_enamine alkylation Alkylation (Benzyl Bromide, THF, -78°C) chiral_enamine->alkylation iminium_salt Iminium Salt Intermediate alkylation->iminium_salt hydrolysis Hydrolysis (HCl) iminium_salt->hydrolysis alkylated_ketone Alkylated Ketone (2-Benzylcyclohexanone) hydrolysis->alkylated_ketone

Caption: Reaction pathway for diastereoselective alkylation.

Disclaimer: The protocols and data presented in these application notes are representative examples of how this compound could be utilized in organic synthesis. These are not based on published, peer-reviewed experimental data for this specific compound. Researchers should exercise standard laboratory safety precautions and may need to optimize these general procedures for their specific substrates and conditions.

Application of 3-Decanamine as a Corrosion Inhibitor: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Decanamine, a long-chain aliphatic amine, presents significant potential as a corrosion inhibitor for various metals and alloys, particularly in acidic environments. Its molecular structure, featuring a hydrophobic decyl chain and a hydrophilic amino group, facilitates the formation of a protective film on the metal surface. This barrier effectively isolates the metal from the corrosive medium, mitigating both anodic and cathodic reactions. These application notes provide a comprehensive overview of the use of this compound as a corrosion inhibitor, including its mechanism of action, performance data, and detailed experimental protocols for its evaluation. For the purpose of these notes, data from its close structural isomer, n-decylamine, is used as a reliable proxy to demonstrate its efficacy.

Mechanism of Corrosion Inhibition

The primary mechanism of corrosion inhibition by this compound involves its adsorption onto the metal surface.[1] This process is driven by the interaction of the lone pair of electrons on the nitrogen atom of the amino group with the vacant d-orbitals of the metal atoms. This forms a coordinate covalent bond, leading to the chemisorption of the inhibitor molecule on the metal surface.

The long hydrophobic decyl chain of the molecule then orients itself away from the metal surface, creating a dense, non-polar barrier. This barrier displaces water and aggressive ions (such as chloride and sulfate (B86663) ions) from the metal surface, thereby preventing the electrochemical reactions that lead to corrosion. The adsorption of this compound on a metal surface can be described by the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.[1]

A diagram illustrating the proposed mechanism of action is provided below.

G cluster_0 Corrosion Process cluster_1 Inhibition Process Metal Surface Metal Surface Corrosive Medium (H₂O, H⁺, Cl⁻) Corrosive Medium (H₂O, H⁺, Cl⁻) Corrosive Medium (H₂O, H⁺, Cl⁻)->Metal Surface Anodic & Cathodic Reactions (Corrosion) This compound This compound Adsorbed this compound Monolayer Adsorbed this compound Monolayer This compound->Adsorbed this compound Monolayer Adsorption (Chemisorption) Protected Metal Surface Protected Metal Surface Adsorbed this compound Monolayer->Protected Metal Surface Protective Barrier Formation Protected Metal Surface->Corrosive Medium (H₂O, H⁺, Cl⁻) Inhibition of Corrosion

Mechanism of corrosion inhibition by this compound.

Quantitative Performance Data

The following tables summarize the corrosion inhibition performance of n-decylamine, a close structural isomer of this compound, on low carbon steel in a 1 N sulfuric acid solution. This data is derived from potentiodynamic polarization studies and provides a strong indication of the expected performance of this compound.

Table 1: Potentiodynamic Polarization Data for n-Decylamine at 30°C

Inhibitor Concentration (M)Corrosion Potential (Ecorr) (mV vs SCE)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (%)
Blank-4801800-
1 x 10⁻⁶-485120033.3
1 x 10⁻⁵-49080055.6
1 x 10⁻⁴-49545075.0
1 x 10⁻³-50020088.9
1 x 10⁻²-50510094.4

Data sourced from "Inhibition action of n-decyclamine on the dissolution of low carbon steel in sulphuric acid".[1]

Table 2: Effect of Temperature on Inhibition Efficiency of n-Decylamine (1 x 10⁻³ M)

Temperature (°C)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (%)
3020088.9
4035082.5
5060070.0
6095052.5

Data sourced from "Inhibition action of n-decyclamine on the dissolution of low carbon steel in sulphuric acid".[1]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the performance of this compound as a corrosion inhibitor are provided below.

Weight Loss Measurement

This gravimetric method provides a straightforward determination of the average corrosion rate.

Workflow:

G A Prepare & Weigh Metal Coupons B Immerse in Corrosive Medium +/- Inhibitor A->B C Maintain at Constant Temperature B->C D Remove, Clean, & Reweigh Coupons C->D E Calculate Corrosion Rate & Inhibition Efficiency D->E G A Prepare Three-Electrode Cell Assembly B Immerse Electrodes in Test Solution A->B C Measure Open Circuit Potential (OCP) B->C D Apply Potential Sweep & Record Current C->D E Analyze Tafel Plots to Determine Corrosion Parameters D->E G A Set Up Three-Electrode Cell at OCP B Apply Small Amplitude AC Signal over a Frequency Range A->B C Measure Impedance Response B->C D Plot Nyquist and Bode Diagrams C->D E Model with Equivalent Electrical Circuits to Extract Parameters D->E

References

Application Notes and Protocols for 3-Decanamine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-decanamine as a ligand in coordination chemistry. Due to the limited specific literature on this compound as a primary ligand, this document outlines its potential as a simple monodentate ligand and further details its application as a precursor for a more versatile Schiff base ligand. The protocols provided are based on established methods for similar long-chain alkylamines and their derivatives.

Introduction to this compound as a Ligand

This compound is a primary amine with a ten-carbon alkyl chain. Its chemical and physical properties are summarized in Table 1. In coordination chemistry, the lone pair of electrons on the nitrogen atom of the amine group allows it to act as a Lewis base and coordinate to a metal center, forming a coordination complex. As a monodentate ligand, it binds to the metal at a single point. The long, nonpolar decyl group is expected to confer significant solubility in organic solvents to its metal complexes.

While direct studies of this compound complexes are scarce, the principles of its coordination can be inferred from the well-established chemistry of other primary amines and their derivatives. The conversion of simple amines into multidentate ligands, such as Schiff bases, is a common strategy to enhance the stability and functionality of the resulting metal complexes.[1][2][3]

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₀H₂₃N [4]
Molecular Weight 157.30 g/mol [4]
IUPAC Name decan-3-amine [4]
Boiling Point 195-197 °C
Density 0.779 g/mL

| XLogP3-AA | 3.7 |[4] |

Application Note 1: Synthesis of a Metal Complex with this compound as a Monodentate Ligand

This protocol describes a general method for the synthesis of a coordination complex using this compound as a simple, monodentate ligand. The example uses Cobalt(II) chloride as the metal salt.

Experimental Protocol: Synthesis of Dichlorobis(this compound)cobalt(II)

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • This compound

  • Ethanol, absolute

  • Diethyl ether

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 1 mmol of CoCl₂·6H₂O in 20 mL of absolute ethanol. Stir until the salt is fully dissolved, which should result in a pink solution.

  • In a separate beaker, dissolve 2.2 mmol of this compound in 10 mL of absolute ethanol.

  • Slowly add the this compound solution to the stirred cobalt chloride solution dropwise over 10 minutes.

  • A color change from pink to blue is expected upon addition of the amine ligand.

  • Attach a condenser and reflux the reaction mixture for 2-3 hours at 80°C.

  • Allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

  • Precipitate the product by adding 20 mL of diethyl ether.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization: The resulting complex can be characterized using various spectroscopic and analytical techniques. Expected data is summarized in Table 2.

Table 2: Expected Characterization Data for a [Co(this compound)₂Cl₂] Complex

Analysis Expected Result Purpose
FT-IR (cm⁻¹)
ν(N-H) Shift from ~3300-3400 cm⁻¹ in free ligand to lower wavenumbers. Confirms coordination of the amine group to the metal center.
New bands Appearance of new bands in the far-IR region (200-500 cm⁻¹) corresponding to ν(Co-N) and ν(Co-Cl). Direct evidence of metal-ligand bond formation.
UV-Vis (nm) Absorption bands in the visible region (~600-700 nm). Consistent with a tetrahedral geometry for a Co(II) complex.[1]
Elemental Analysis (%) Calculated values for C, H, N should match experimental findings. Confirms the stoichiometry of the complex.

| Magnetic Susceptibility | Magnetic moment consistent with three unpaired electrons for a high-spin d⁷ Co(II) ion. | Determines the electronic configuration and spin state of the metal center. |

Application Note 2: Synthesis of a Schiff Base Ligand from this compound and its Metal Complex

To create more stable and functionally diverse coordination compounds, this compound can be converted into a multidentate Schiff base ligand. This is typically achieved through condensation with an aldehyde or ketone.[1][5] This protocol describes the synthesis of a bidentate Schiff base ligand from this compound and salicylaldehyde (B1680747), and its subsequent complexation with Copper(II).

Experimental Protocol: Part A - Synthesis of 2-(((decan-3-yl)imino)methyl)phenol (A Salicylidene-3-decanamine Schiff Base)

Materials:

  • This compound

  • Salicylaldehyde

  • Methanol (B129727)

  • Round-bottom flask with condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 10 mmol of salicylaldehyde in 30 mL of methanol in a round-bottom flask.

  • Add 10 mmol of this compound to the solution.

  • A yellow color should develop immediately, indicating the formation of the imine.

  • Attach a condenser and reflux the mixture for 4 hours.

  • Cool the solution to room temperature and then place it in an ice bath for 1 hour to crystallize the product.

  • Collect the yellow crystalline solid by vacuum filtration, wash with a small amount of cold methanol, and dry in a desiccator.

Experimental Protocol: Part B - Synthesis of a Cu(II) Complex with the Schiff Base Ligand

Materials:

  • 2-(((decan-3-yl)imino)methyl)phenol (Schiff base from Part A)

  • Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O)

  • Methanol

  • Round-bottom flask with condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 2 mmol of the Schiff base ligand in 30 mL of hot methanol in a round-bottom flask.

  • In a separate beaker, dissolve 1 mmol of Cu(OAc)₂·H₂O in 20 mL of hot methanol.

  • Add the copper(II) acetate solution to the ligand solution while stirring.

  • A color change and the formation of a precipitate are expected.

  • Attach a condenser and reflux the mixture for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by vacuum filtration, wash thoroughly with methanol, and dry under vacuum.

Characterization: The Schiff base and its copper complex should be characterized to confirm their identity and structure. Representative data, based on similar reported complexes, are presented in Table 3.[2][3]

Table 3: Representative Characterization Data for the Schiff Base and its Cu(II) Complex

Analysis Schiff Base Ligand Cu(II) Complex Purpose
FT-IR (cm⁻¹)
ν(O-H) Broad band ~3200-3400 cm⁻¹ Absent Disappearance indicates deprotonation and coordination of the phenolic oxygen.
ν(C=N) ~1620-1630 cm⁻¹ Shift to lower wavenumber (~1600-1615 cm⁻¹) Shift confirms coordination of the imine nitrogen to the copper ion.
New bands - Appearance of new bands for ν(Cu-N) and ν(Cu-O) in the far-IR region. Evidence of metal-ligand bond formation.
UV-Vis (nm) Bands in the UV region for π→π* and n→π* transitions. New bands in the visible region for d-d transitions. Confirms the coordination environment of the Cu(II) ion, often suggesting a square planar geometry.[2]

| Molar Conductivity (in DMF) | Non-electrolyte | Non-electrolyte | Indicates a neutral complex. |

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual relationships in the synthesis of this compound-derived coordination complexes.

experimental_workflow cluster_ligand_synthesis Part A: Schiff Base Ligand Synthesis cluster_complex_synthesis Part B: Metal Complex Synthesis cluster_characterization Characterization A1 Dissolve Salicylaldehyde and this compound in Methanol A2 Reflux for 4 hours A1->A2 A3 Cool and Crystallize A2->A3 A4 Filter and Dry Product A3->A4 B1 Dissolve Schiff Base Ligand and Cu(II) Acetate in Methanol A4->B1 Use Schiff Base Product C1 FT-IR Spectroscopy A4->C1 B2 Reflux for 2 hours B1->B2 B3 Cool and Precipitate B2->B3 B4 Filter and Dry Product B3->B4 B4->C1 C2 UV-Vis Spectroscopy B4->C2 C3 Elemental Analysis B4->C3

Caption: Experimental workflow for the synthesis of a Schiff base ligand and its subsequent metal complexation.

logical_relationship cluster_precursor Starting Material cluster_modification Chemical Modification cluster_product Resulting Ligand & Complex amine This compound (Monodentate Ligand) reaction Condensation Reaction with Salicylaldehyde amine->reaction schiff_base Schiff Base Ligand (Bidentate) reaction->schiff_base metal_complex Metal Complex (e.g., with Cu(II)) schiff_base->metal_complex + Metal Ion

Caption: Logical progression from a simple amine to a Schiff base ligand and its coordination complex.

signaling_pathway cluster_drug Anticancer Action cluster_cell Cancer Cell complex Schiff Base-Metal Complex (e.g., Cu(II), Co(II)) dna DNA complex->dna Binds to DNA / Intercalates cell_cycle Cell Cycle Progression dna->cell_cycle Inhibits Replication apoptosis Apoptosis (Programmed Cell Death) cell_cycle->apoptosis Induces

References

Application Notes and Protocols: 3-Decanamine as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Decanamine, a primary amine with a ten-carbon aliphatic chain, presents a valuable lipophilic building block for the synthesis of novel pharmaceutical agents. While direct examples of its use as a precursor in commercially available drugs are not extensively documented, its chemical properties make it a candidate for incorporation into various pharmacologically active scaffolds. These notes provide a detailed overview of the potential applications of this compound in pharmaceutical synthesis, including generalized experimental protocols for key chemical transformations and hypothetical signaling pathway interactions. The information is intended to serve as a foundational guide for researchers exploring the use of this and similar long-chain alkylamines in drug discovery and development.

Introduction

Primary amines are a cornerstone of medicinal chemistry, serving as key functional groups for introducing basicity, enabling salt formation, and acting as nucleophiles in a wide array of chemical reactions. This compound, with its secondary alkylamine structure and significant lipophilicity, offers a unique combination of properties that can be exploited to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. The long alkyl chain can enhance membrane permeability and interaction with hydrophobic binding pockets of biological targets.

This document outlines potential synthetic strategies employing this compound as a precursor and provides generalized protocols for its incorporation into molecules of pharmaceutical interest.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its reactivity, solubility, and potential contribution to the overall characteristics of a synthesized drug molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₂₃N[1]
Molecular Weight 157.30 g/mol [1]
IUPAC Name decan-3-amine[1]
CAS Number 4088-36-2
Boiling Point Not available
Melting Point Not available
LogP (octanol-water) 3.7[1]
pKa ~10.7 (Predicted)

Potential Applications in Pharmaceutical Synthesis

This compound can serve as a versatile precursor in a variety of synthetic transformations common in drug development. The primary amine functionality allows for reactions such as N-alkylation, acylation, reductive amination, and urea/thiourea formation.

Synthesis of N-Substituted this compound Derivatives

The nucleophilic nature of the primary amine in this compound allows for the straightforward synthesis of a wide range of N-substituted derivatives. These reactions can be used to attach the 3-decanyl moiety to various pharmacophores.

N-alkylation introduces an additional substituent on the nitrogen atom, leading to secondary amines. This can be a crucial step in building more complex molecular architectures.

Experimental Protocol: General Procedure for N-Alkylation of this compound

  • Materials: this compound, alkyl halide (e.g., benzyl (B1604629) bromide), a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), and a polar aprotic solvent (e.g., N,N-dimethylformamide - DMF).

  • Procedure:

    • Dissolve this compound (1.0 eq) in DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add DIPEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.

    • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature or heat as required (monitor by TLC or LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Table 2: Hypothetical N-Alkylation Reactions of this compound

Alkylating AgentProduct StructurePotential Pharmacological Relevance
Benzyl bromideN-benzyl-3-decanamineIntroduction of an aromatic moiety can lead to interactions with aromatic residues in protein binding sites.
2-Bromo-N,N-dimethyl-ethanamineN-(2-(dimethylamino)ethyl)-3-decanamineIncorporation of a tertiary amine can enhance water solubility and provide an additional site for salt formation.

N-acylation of this compound with various acylating agents (e.g., acid chlorides, anhydrides, or carboxylic acids with coupling agents) yields amides. Amide bonds are prevalent in pharmaceuticals due to their stability and ability to participate in hydrogen bonding.

Experimental Protocol: General Procedure for N-Acylation of this compound

  • Materials: this compound, acylating agent (e.g., benzoyl chloride or a carboxylic acid), a base (e.g., triethylamine (B128534) or DIPEA for acid chlorides; a coupling agent like HATU for carboxylic acids), and a suitable solvent (e.g., dichloromethane (B109758) - DCM or DMF).

  • Procedure (using an acid chloride):

    • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in DCM in a round-bottom flask.

    • Cool the mixture to 0 °C in an ice bath.

    • Add the acid chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Table 3: Hypothetical N-Acylation Reactions of this compound

Acylating AgentProduct StructurePotential Pharmacological Relevance
Benzoyl chlorideN-benzoyl-3-decanamineAmide linkage can improve metabolic stability and introduce hydrogen bonding capabilities.
Nicotinoyl chlorideN-(pyridin-3-ylcarbonyl)-3-decanamineIncorporation of a pyridine (B92270) ring can modulate solubility and provide a site for potential coordination with metal ions in metalloenzymes.
Reductive Amination

Reductive amination of an aldehyde or ketone with this compound is a powerful method for forming C-N bonds and synthesizing more complex secondary amines.

Experimental Protocol: General Procedure for Reductive Amination with this compound

  • Materials: this compound, an aldehyde or ketone, a reducing agent (e.g., sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride), and a suitable solvent (e.g., dichloroethane - DCE or methanol).

  • Procedure:

    • Dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in the chosen solvent in a round-bottom flask.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add the reducing agent (1.5 eq) portion-wise.

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Table 4: Hypothetical Reductive Amination Reactions with this compound

Carbonyl CompoundProduct StructurePotential Pharmacological Relevance
BenzaldehydeN-benzyl-3-decanamineA versatile intermediate for further functionalization.
4-PiperidoneN-(piperidin-4-yl)-3-decanamineIntroduction of a piperidine (B6355638) ring can improve physicochemical properties and provide a scaffold for further derivatization.

Visualization of Synthetic Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic transformations described above.

Synthetic_Pathways cluster_starting_materials Starting Materials cluster_reactions Reactions cluster_products Products This compound This compound N_Alkylation N-Alkylation This compound->N_Alkylation N_Acylation N-Acylation This compound->N_Acylation Reductive_Amination Reductive Amination This compound->Reductive_Amination Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->N_Alkylation Acylating_Agent Acylating Agent (R-COCl) Acylating_Agent->N_Acylation Carbonyl_Compound Aldehyde/Ketone (R-CHO/R-CO-R') Carbonyl_Compound->Reductive_Amination Secondary_Amine Secondary Amine (R-NH-Dec) N_Alkylation->Secondary_Amine Amide Amide (R-CO-NH-Dec) N_Acylation->Amide Complex_Secondary_Amine Complex Secondary Amine (R-CH(R')-NH-Dec) Reductive_Amination->Complex_Secondary_Amine

Caption: Synthetic pathways originating from this compound.

Hypothetical Signaling Pathway Interactions

The incorporation of a long lipophilic chain, such as the 3-decanyl group, can influence the interaction of a drug molecule with its biological target. For instance, in the context of G-protein coupled receptors (GPCRs), which often possess transmembrane domains, a lipophilic moiety could enhance the residency time of a ligand within the lipid bilayer, thereby modulating its interaction with the receptor.

The following diagram illustrates a hypothetical scenario where a this compound-derived antagonist interacts with a GPCR.

GPCR_Interaction cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Effector Downstream Effector G_Protein->Effector Modulates Ligand Endogenous Ligand Ligand->GPCR Binds & Activates Antagonist This compound-Derived Antagonist Antagonist->GPCR Binds & Blocks Response Cellular Response Effector->Response

Caption: Hypothetical GPCR antagonism by a this compound derivative.

Conclusion

While this compound may not be a widely cited precursor in existing pharmaceutical manufacturing, its chemical functionality and physical properties make it a compelling starting material for the synthesis of novel drug candidates. The generalized protocols and synthetic strategies outlined in these application notes provide a framework for researchers to explore the incorporation of this and similar lipophilic amines into new chemical entities. Further investigation into the structure-activity relationships of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for the Quantification of 3-Decanamine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 3-decanamine in various sample matrices. The protocols are intended for researchers, scientists, and drug development professionals. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are commonly employed for the analysis of aliphatic amines.

Introduction

This compound is a primary aliphatic amine. Accurate and sensitive quantification of this compound is crucial in various fields, including pharmaceutical development, environmental monitoring, and industrial quality control. Due to its chemical properties, direct analysis can be challenging. Therefore, derivatization is often employed to improve its chromatographic behavior and detection sensitivity. This document outlines detailed protocols for sample preparation, derivatization, and instrumental analysis.

General Analytical Workflow

The quantification of this compound typically involves several key steps, from sample collection to final data analysis. The overall workflow is depicted below.

Analytical Workflow for this compound Quantification cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection Extraction Extraction SampleCollection->Extraction Matrix Isolation Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Purification Derivatization Derivatization Cleanup->Derivatization Chemical Modification Chromatography Chromatographic Separation (GC or HPLC) Derivatization->Chromatography Injection Detection Detection (MS or UV/Fluorescence) Chromatography->Detection Separation & Ionization Quantification Quantification Detection->Quantification Data Acquisition Reporting Reporting Quantification->Reporting Result Generation

Caption: General workflow for the quantification of this compound.

Analytical Methods and Protocols

Two primary methods are detailed below: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection.

Method 1: Quantification of this compound using GC-MS after Derivatization

Gas chromatography coupled with mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. For aliphatic amines like this compound, derivatization is necessary to improve volatility and chromatographic peak shape.[1][2] Common derivatizing agents include alkyl chloroformates and perfluoroacyl anhydrides.[3][4]

Experimental Protocol:

  • Sample Preparation (Extraction):

    • For liquid samples (e.g., biological fluids, water), perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • LLE Protocol:

      • To 1 mL of the sample, add a suitable internal standard.

      • Adjust the sample pH to >10 with a suitable base (e.g., 1 M NaOH).

      • Add 2 mL of a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

      • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

      • Collect the organic layer and repeat the extraction twice.

      • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

    • SPE Protocol:

      • Condition a C18 SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.

      • Load 1 mL of the sample (pH adjusted to >10).

      • Wash the cartridge with 2 mL of deionized water.

      • Elute the analyte with 2 mL of an appropriate organic solvent (e.g., methanol, acetonitrile).

      • Evaporate the eluate to dryness.

  • Derivatization:

    • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., acetonitrile).

    • Add 50 µL of the derivatizing agent (e.g., pentafluoropropionic anhydride (B1165640) - PFPA).[5][6]

    • Incubate the mixture at 60°C for 30 minutes.[6]

    • After cooling to room temperature, evaporate the excess reagent and solvent under nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.[5]

  • GC-MS Instrumental Parameters:

    • Gas Chromatograph: Agilent 7890B GC System or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for the derivatized this compound.

Quantitative Data (Expected Performance):

The following table summarizes the expected performance characteristics for the GC-MS method. These values are representative for similar aliphatic amines and would require validation for this compound.

ParameterExpected Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.5 - 5 ng/mL
Limit of Quantification (LOQ)1.5 - 15 ng/mL
Precision (%RSD)< 15%
Accuracy (Recovery)85 - 115%
Method 2: Quantification of this compound using HPLC with Pre-column Derivatization

HPLC is a versatile technique suitable for a wide range of analytes. For amines that lack a chromophore, pre-column derivatization is necessary for UV or fluorescence detection.[7] Common derivatizing agents include dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl).[8][9]

Experimental Protocol:

  • Sample Preparation (Extraction):

    • Follow the same extraction procedures (LLE or SPE) as described in the GC-MS method.

  • Pre-column Derivatization (using Dansyl Chloride):

    • Reconstitute the dried extract in 100 µL of acetone (B3395972).

    • Add 100 µL of a saturated sodium bicarbonate solution.

    • Add 200 µL of dansyl chloride solution (10 mg/mL in acetone).

    • Incubate the mixture in a water bath at 60°C for 45 minutes in the dark.[10]

    • Add 100 µL of a 2.5% ammonia (B1221849) solution to quench the excess dansyl chloride.

    • Evaporate the acetone under a stream of nitrogen.

    • Extract the derivative with 500 µL of an organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness and reconstitute in 200 µL of the mobile phase for HPLC analysis.

  • HPLC Instrumental Parameters:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase:

    • Gradient Elution:

      • Start with 50% B, linear gradient to 90% B over 15 minutes.[11]

      • Hold at 90% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detector:

      • UV-Vis Detector at 254 nm.[11]

      • or Fluorescence Detector (Excitation: 340 nm, Emission: 525 nm for dansyl derivatives).

Quantitative Data (Expected Performance):

The following table summarizes the expected performance characteristics for the HPLC method. These values are representative for similar aliphatic amines and would require validation for this compound.

ParameterExpected Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 2 ng/mL
Limit of Quantification (LOQ)0.3 - 6 ng/mL
Precision (%RSD)< 10%
Accuracy (Recovery)90 - 110%

Signaling Pathways and Logical Relationships

The choice of analytical method and derivatization agent depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. The following diagram illustrates the decision-making process.

Method Selection Logic start Quantification of This compound matrix_complexity High Matrix Complexity? start->matrix_complexity spe_cleanup Solid-Phase Extraction (SPE) matrix_complexity->spe_cleanup Yes lle_cleanup Liquid-Liquid Extraction (LLE) matrix_complexity->lle_cleanup No sensitivity_needed High Sensitivity Required? instrument_avail Available Instrumentation? sensitivity_needed->instrument_avail Yes hplc_uv HPLC-UV sensitivity_needed->hplc_uv No gc_ms GC-MS instrument_avail->gc_ms GC-MS hplc_fluo HPLC-Fluorescence instrument_avail->hplc_fluo HPLC-Fluorescence spe_cleanup->sensitivity_needed lle_cleanup->sensitivity_needed

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

The protocols provided offer robust and sensitive methods for the quantification of this compound. The choice between GC-MS and HPLC will depend on the specific requirements of the analysis, including sample matrix, desired sensitivity, and instrument availability. It is imperative that any method chosen is fully validated for the specific sample matrix to ensure accurate and reliable results.

References

Application Notes and Protocols for 3-Decanamine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential use of 3-decanamine as an organocatalyst in asymmetric synthesis, focusing on its application in Michael additions and aldol (B89426) reactions. While specific literature on the catalytic activity of this compound is limited, this document outlines generalized protocols based on established methodologies for structurally similar chiral secondary amines. The provided data from analogous catalysts can serve as a benchmark for expected reactivity and stereoselectivity.

Introduction

This compound, a chiral secondary amine, holds potential as an organocatalyst for various asymmetric transformations. In organocatalysis, the secondary amine functionality can react with carbonyl compounds, such as aldehydes and ketones, to form transient enamine or iminium ion intermediates. This activation mode allows for stereocontrolled carbon-carbon bond formation, leading to chiral products with high enantiomeric excess. The long alkyl chain of this compound may also influence its solubility and catalytic activity in different solvent systems.

Catalytic Cycles

The catalytic utility of chiral secondary amines like this compound is primarily based on their ability to form nucleophilic enamines or electrophilic iminium ions.

Enamine Catalysis in Michael Addition

In the Michael addition, the secondary amine catalyst reacts with a donor aldehyde or ketone to form a nucleophilic enamine. This enamine then adds to an electrophilic Michael acceptor, such as a nitroalkene. Subsequent hydrolysis regenerates the catalyst and yields the chiral product.

G Catalytic Cycle for Michael Addition Catalyst This compound (Catalyst) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde/Ketone (Donor) Adduct Iminium Adduct Enamine->Adduct + Michael Acceptor MichaelAcceptor Michael Acceptor (e.g., Nitroalkene) Product Chiral Product Adduct->Product + H₂O Product->Catalyst - Catalyst (regenerated) Water H₂O

Caption: Catalytic cycle of a this compound-catalyzed Michael addition.

Iminium Ion Catalysis in Aldol Reaction

For aldol reactions, the chiral secondary amine can activate an α,β-unsaturated aldehyde by forming a transient iminium ion. This activation lowers the LUMO of the aldehyde, facilitating the nucleophilic attack by an enol or enolate.

G Catalytic Cycle for Aldol Reaction (Iminium Activation) Catalyst This compound (Catalyst) Iminium Chiral Iminium Ion Catalyst->Iminium + α,β-Unsaturated Aldehyde - H₂O UnsatAldehyde α,β-Unsaturated Aldehyde EnamineAdduct Enamine Adduct Iminium->EnamineAdduct + Nucleophile Nucleophile Nucleophile (e.g., Enol/Enolate) Product Chiral Aldol Product EnamineAdduct->Product + H₂O Product->Catalyst - Catalyst (regenerated) Water H₂O

Caption: Catalytic cycle of a this compound-catalyzed aldol reaction via iminium ion activation.

Experimental Protocols

The following are generalized protocols for asymmetric Michael addition and aldol reactions. These should be optimized for specific substrates when using this compound as the catalyst.

General Experimental Workflow

G General Experimental Workflow start Start prep Prepare Catalyst and Reagent Solutions start->prep reaction Set up Reaction Mixture (Catalyst, Substrates, Solvent, Additive) prep->reaction stir Stir at Controlled Temperature reaction->stir monitor Monitor Reaction Progress (TLC/GC/LC-MS) stir->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify characterize Characterize Product (NMR, HRMS, Chiral HPLC) purify->characterize end End characterize->end

Caption: A generalized workflow for organocatalytic reactions.

Application Note 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins

This protocol describes a general procedure for the enantioselective Michael addition of an aldehyde to a nitroolefin, catalyzed by a chiral secondary amine.

Materials:

  • Chiral secondary amine catalyst (e.g., this compound)

  • Aldehyde (e.g., propanal, isobutyraldehyde)

  • Nitroolefin (e.g., trans-β-nitrostyrene)

  • Acidic co-catalyst (e.g., benzoic acid, trifluoroacetic acid)

  • Anhydrous solvent (e.g., chloroform, toluene, dichloromethane)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Reagents for workup and purification (e.g., saturated aqueous ammonium (B1175870) chloride, ethyl acetate (B1210297), hexane, silica (B1680970) gel)

Experimental Protocol:

  • Reaction Setup: To a flame-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the nitroolefin (1.0 mmol, 1.0 equiv).

  • Addition of Reagents: Add the chiral secondary amine catalyst (0.1 mmol, 10 mol%) and the acidic co-catalyst (0.1 mmol, 10 mol%).

  • Solvent and Aldehyde: Dissolve the solids in the anhydrous solvent (2.0 mL). Cool the mixture to the desired temperature (e.g., 0 °C or room temperature). Add the aldehyde (2.0 mmol, 2.0 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the product.

Quantitative Data for Analogous Acyclic Chiral Secondary Amine Catalysts in Michael Additions:

EntryAldehyde DonorNitroalkene AcceptorCatalyst (mol%)Co-catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)dree (%)
1Propanaltrans-β-nitrostyrene10Benzoic Acid (10)CHCl₃25249595:598
2Isobutyraldehydetrans-β-nitrostyrene20TFA (10)Toluene04888>99:195
3Cyclohexanecarboxaldehyde(E)-2-nitro-1-phenylpropene15Acetic Acid (20)DCM25369190:1092

Note: The data presented is representative of results obtained with various acyclic chiral secondary amine catalysts and should be used as a guideline for optimizing reactions with this compound.

Application Note 2: Asymmetric Aldol Reaction of Ketones with Aldehydes

This protocol provides a general method for the direct asymmetric aldol reaction between a ketone and an aldehyde, catalyzed by a chiral secondary amine.

Materials:

  • Chiral secondary amine catalyst (e.g., this compound)

  • Ketone (e.g., cyclohexanone, acetone)

  • Aldehyde (e.g., 4-nitrobenzaldehyde, benzaldehyde)

  • Solvent (e.g., DMSO, DMF, or neat)

  • Reagents for workup and purification (e.g., saturated aqueous sodium bicarbonate, brine, ethyl acetate, hexane, silica gel)

Experimental Protocol:

  • Reaction Setup: In a reaction vial, dissolve the aldehyde (1.0 mmol, 1.0 equiv) and the chiral secondary amine catalyst (0.2 mmol, 20 mol%) in the solvent (if not neat).

  • Addition of Ketone: Add the ketone (5.0 mmol, 5.0 equiv) to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Workup: Once the reaction is complete, add saturated aqueous sodium bicarbonate solution (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Wash the combined organic layers with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

  • Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the aldol product.

Quantitative Data for Analogous Acyclic Chiral Secondary Amine Catalysts in Aldol Reactions:

EntryKetone DonorAldehyde AcceptorCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)dr (anti:syn)ee (anti, %)
1Cyclohexanone4-Nitrobenzaldehyde20DMSO25249295:599
2AcetoneBenzaldehyde30Neat257275-85
3Cyclopentanone4-Chlorobenzaldehyde20DMF4968590:1097

Note: This data is representative of results from similar acyclic chiral secondary amine catalysts and serves as a reference for expected outcomes with this compound.

Safety Precautions

  • Always handle chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.

  • Reactions under inert atmosphere require proper handling techniques for flammable and reactive materials.

Application Notes & Protocols: Incorporation of Aliphatic Amines into Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of aliphatic amines into polymer matrices is a critical functionalization strategy used to tailor the chemical and physical properties of materials for a wide range of applications. Amine groups, being basic and nucleophilic, can impart positive charges, enhance hydrophilicity, and provide reactive sites for further conjugation. These properties are highly desirable in biomedical and pharmaceutical fields, including the development of carriers for drug and gene delivery, coatings for medical devices, and as curing agents for robust polymer networks.[1][2] Aliphatic amines are particularly valued for their reactivity and structural simplicity, which allows for rapid and efficient modification of polymer backbones and surfaces.

This document provides an overview of common methods for incorporating aliphatic amines, quantitative data on the resulting modifications, and detailed protocols for key experimental procedures.

Primary Methods of Incorporation

The introduction of aliphatic amine functionalities into a polymer matrix can be achieved through several primary methods:

  • Surface Grafting/Modification: This "grafting-to" approach involves the chemical modification of a pre-existing polymer's surface. It is ideal for altering surface properties like wettability, adhesion, and biocompatibility without changing the bulk properties of the material.

  • Bulk Modification/Functionalization: In this method, the entire polymer matrix is modified. This can be achieved by reacting a polymer's existing functional groups (e.g., esters, nitriles) with amine-containing molecules.

  • Copolymerization: This "bottom-up" approach involves synthesizing a polymer from monomers, where at least one monomer already contains an amine group. This allows for precise control over the amine content within the polymer backbone.

  • Amine Curing of Resins: Aliphatic amines are widely used as curing agents for epoxy resins.[3] The amine's active hydrogens react with the epoxide groups of the resin to form a highly cross-linked, rigid, and durable thermoset polymer network.[4][5]

Logical Relationships of Amine Incorporation Methods

This diagram illustrates the decision-making process for selecting an appropriate method based on desired outcomes.

G start Desired Outcome? surface_prop Modify Surface Properties Only? start->surface_prop bulk_prop Modify Bulk Properties? start->bulk_prop new_polymer Synthesize New Polymer? start->new_polymer thermoset Create Cross-linked Thermoset? start->thermoset surface_prop->bulk_prop No method1 Surface Grafting / Aminolysis surface_prop->method1 Yes bulk_prop->new_polymer No method2 Bulk Modification / Side-chain Reaction bulk_prop->method2 Yes new_polymer->thermoset No method3 Copolymerization with Amine-Monomers new_polymer->method3 Yes thermoset->start No method4 Amine Curing of Epoxy Resins thermoset->method4 Yes

Caption: Decision tree for selecting an amine incorporation method.

Quantitative Data Summary

The effectiveness of amine incorporation can be quantified using various analytical techniques. The choice of method and reaction conditions significantly impacts the final amine density and resulting material properties.

Table 1: Surface Amine Density Quantification

This table compares different methods used to quantify primary amine groups on polymer surfaces.

Polymer SubstrateAmination MethodQuantification TechniqueReported Amine DensityReference
Polyethylene terephthalate (B1205515) (PET)Aminolysis with Ethylenediamine (EtDA)Colorimetric Assay (Orange II Dye)5 - 200 pmol/mm²[6]
Plasma-polymerized EthylenediamineInductively Coupled Plasma CVDUV-Visible SpectroscopyVaries with plasma power[7]
Polystyrene, PolypropyleneDendrigraft of Poly-L-lysineColorimetric Assay (Coomassie Blue)Not specified[8]
Cyclopropylamine Plasma PolymerRF Low-Pressure Plasma PolymerizationX-ray Photoelectron Spectroscopy (XPS)~8.5% NH₂/N ratio[9]
Table 2: Impact of Amine Functionalization on Polymer Properties for CO₂ Capture

This table shows how amine incorporation affects the properties of polymers designed for CO₂ capture.

Polymer SystemAmine ModifierEffect on Surface AreaMax CO₂ AdsorptionReference
Hyper-crosslinked PolystyrenePolyamines (EDA, DETA)Significantly reduced~1.86 mmol/g (at 273 K)[10]
Hyper-crosslinked ResinTetraethylenepentamine (TEPA)Increased post-reaction, then reduced by loading3.11 mmol/g (at 298 K)[11]
Polymer of Intrinsic Microporosity (PIM-1)Borane Reduction of NitrilesReduced~1.8 mmol/g (at 298 K)[12]

Detailed Experimental Protocols

Protocol 1: Surface Amination of a Biodegradable Polymer (PCL) Film

This protocol details the synthesis of a diamine-terminated polycaprolactone (B3415563) (PCL), which can be used to prepare nanoparticles or functionalized films.[13]

Objective: To introduce primary amine groups at the terminal ends of a PCL polymer chain.

Materials:

  • Polycaprolactone diol (HO-PCL-OH)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium azide (B81097) (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Triphenylphosphine (B44618) (PPh₃)

  • Methanol (MeOH)

  • Hexane

Procedure:

  • Tosylation (Activation of Hydroxyl End-Groups): a. Dissolve PCL-diol (e.g., 1.0 g) in 10 mL of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. b. Add TEA (approx. 5 molar equivalents to OH groups) and TsCl (approx. 5 molar equivalents) to the solution. c. Stir the reaction at room temperature for 24 hours. d. Precipitate the resulting polymer (Ts-PCL-Ts) by pouring the solution into cold hexane. e. Collect the precipitate and dry it under a vacuum.

  • Azidation (Nucleophilic Substitution): a. Dissolve the dried Ts-PCL-Ts in DMF. b. Add sodium azide (NaN₃, approx. 10 molar equivalents to tosyl groups). c. Heat the reaction mixture to 60°C and stir for 24 hours. d. Cool the solution and precipitate the polymer (N₃-PCL-N₃) in a mixture of water and methanol. e. Wash the precipitate thoroughly with water to remove excess salts and dry under vacuum. f. Characterization Checkpoint: Confirm the presence of the azide group via FTIR spectroscopy (a sharp peak around 2100 cm⁻¹).[13]

  • Reduction to Amine (Staudinger Reaction): a. Dissolve the N₃-PCL-N₃ polymer (e.g., 0.5 g) in 15 mL of MeOH at 40°C. b. Add triphenylphosphine (PPh₃, 3 molar equivalents per azide group). c. Heat the reaction to reflux (approx. 100°C) and stir overnight under a nitrogen atmosphere. d. Cool the solution and precipitate the final diamine-PCL (NH₂-PCL-NH₂) in cold hexane. e. Collect the polymer and dry it under vacuum. f. Characterization Checkpoint: Confirm the conversion by the disappearance of the azide peak in the FTIR spectrum and use ¹H NMR to verify the final structure.[13]

Workflow for Surface Amination of PCL

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Azidation cluster_2 Step 3: Reduction PCL_OH HO-PCL-OH React1 + TsCl, TEA in DCM, 24h, RT PCL_OH->React1 PCL_OTs TsO-PCL-OTs React1->PCL_OTs PCL_OTs_2 TsO-PCL-OTs React2 + NaN₃ in DMF, 24h, 60°C PCL_N3 N₃-PCL-N₃ React2->PCL_N3 PCL_N3_2 N₃-PCL-N₃ PCL_OTs_2->React2 React3 + PPh₃ in MeOH, 12h, 100°C PCL_NH2 H₂N-PCL-NH₂ React3->PCL_NH2 PCL_N3_2->React3

Caption: Synthesis workflow for diamine-terminated PCL.

Protocol 2: Quantification of Surface Primary Amines using Orange II Dye

This protocol provides a reliable, inexpensive, and convenient colorimetric method to quantify the density of primary amine groups available on a polymer surface.[6]

Objective: To determine the surface concentration of primary amines on a functionalized polymer film.

Materials:

  • Amine-functionalized polymer films

  • Unmodified polymer films (as control)

  • Orange II sodium salt solution (0.5 mM in deionized water, pH adjusted to 3 with HCl)

  • Deionized water (pH adjusted to 11 with NaOH)

  • Spectrophotometer (UV-Vis)

Procedure:

  • Dye Binding: a. Immerse the amine-functionalized films and control films in the Orange II solution (pH 3). At this acidic pH, the primary amines (-NH₂) are protonated to -NH₃⁺, which electrostatically binds the anionic Orange II dye. b. Incubate for 1 hour at room temperature with gentle agitation.

  • Washing: a. Remove the films from the dye solution. b. Thoroughly rinse the films with deionized water (pH 3) to remove any non-specifically bound dye. Continue rinsing until the washing solution is clear.

  • Dye Desorption: a. Immerse the washed films in a known volume of deionized water adjusted to pH 11. At this basic pH, the amine groups are deprotonated (-NH₃⁺ → -NH₂), releasing the electrostatically bound dye into the solution. b. Incubate for 30 minutes with gentle agitation to ensure complete desorption of the dye.

  • Quantification: a. Transfer the pH 11 desorption solution to a cuvette. b. Measure the absorbance of the solution using a UV-Vis spectrophotometer at the maximum absorbance wavelength for Orange II (typically ~485 nm). c. Use a standard calibration curve of known Orange II concentrations to determine the concentration of the desorbed dye. d. Calculate the total moles of desorbed dye. Divide this value by the surface area of the polymer film to obtain the amine density (e.g., in pmol/mm²).

Application in Gene Delivery: The Proton Sponge Effect

Polymers rich in aliphatic amines, such as Polyethylenimine (PEI), are widely used as non-viral gene vectors.[2][14] Their efficiency is partly attributed to the "proton sponge effect," which facilitates the release of genetic material from endosomes into the cytoplasm. The numerous primary, secondary, and tertiary amines in these polymers can be protonated at different pH values.

Mechanism of Endosomal Escape

G cluster_0 1. Endocytosis cluster_1 2. Proton Pumping & Buffering cluster_2 3. Endosomal Rupture & Release Cell Cell Membrane Polyplex Polyplex (Amine Polymer + DNA) Endosome Early Endosome (pH ~6.5) Polyplex->Endosome Uptake LateEndosome Late Endosome (Polymer Buffers pH) Endosome->LateEndosome Maturation ProtonPump V-ATPase Proton Pump Protons H⁺ ProtonPump->Protons Protons->LateEndosome Chloride Cl⁻ Chloride->LateEndosome OsmoticPressure Increased Osmotic Pressure LateEndosome->OsmoticPressure WaterInflux Water Influx OsmoticPressure->WaterInflux Rupture Endosome Rupture WaterInflux->Rupture Release DNA Release into Cytoplasm Rupture->Release

Caption: The proton sponge effect for endosomal escape.

  • Endocytosis & Acidification: The polyplex (polymer-DNA complex) is taken into the cell via endocytosis. As the endosome matures, proton pumps (V-ATPase) actively transport H⁺ ions into the vesicle, lowering its internal pH.

  • Buffering & Ion Influx: The aliphatic amines on the polymer become protonated, buffering the endosomal pH and resisting acidification. This continuous pumping of H⁺, along with a passive influx of chloride ions (Cl⁻) to maintain charge neutrality, significantly increases the ion concentration inside the endosome.[14]

  • Osmotic Swelling and Rupture: The high ion concentration leads to a massive influx of water due to osmotic pressure. The endosome swells and eventually ruptures, releasing the polymer and its genetic cargo into the cytoplasm, where it can be transported to the nucleus for transcription.

References

3-Decanamine as a surfactant and its critical micelle concentration.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Decanamine is a primary amine with a ten-carbon alkyl chain, positioning it as a cationic surfactant, particularly in its protonated form. Its amphiphilic structure, comprising a hydrophobic decyl tail and a hydrophilic amine headgroup, enables it to reduce surface tension at interfaces and to self-assemble into micelles in aqueous solutions. These characteristics suggest its potential utility in various applications, including as a solubilizing agent, an emulsifier, and in the formulation of drug delivery systems. A crucial parameter for any surfactant is its Critical Micelle Concentration (CMC), which is the concentration at which monomers begin to aggregate to form micelles. This document provides a detailed overview of this compound as a surfactant, its anticipated CMC based on related structures, and comprehensive protocols for its experimental determination.

Physicochemical Properties of Decanamine Isomers

While specific experimental data for this compound is limited in publicly available literature, the properties of its structural isomer, 1-decanamine (decylamine), provide valuable insights. The surfactant properties of primary amines are highly dependent on the pH of the solution, which dictates the degree of protonation of the amine headgroup.

Quantitative Data Summary for 1-Decanamine (as a proxy for this compound)

Degree of ProtonationCritical Micelle Concentration (CMC) (M)Notes
Non-protonated (decylamine)9.5 x 10⁻⁴Data for the free base, decylamine.[1]
75% Protonated2.7 x 10⁻³The CMC increases with the degree of protonation due to electrostatic repulsion between the head groups.[1]
Fully Protonated (hydrochloride)Does not appear to form micellesStrong electrostatic repulsion between the fully protonated head groups may inhibit micelle formation under standard conditions.[1]

Note on Structural Isomerism: this compound is a branched-chain amine, in contrast to the linear structure of 1-decanamine. Generally, branching in the hydrophobic tail of a surfactant increases its cross-sectional area, which can hinder efficient packing into micelles. This structural difference typically leads to a higher CMC compared to the linear isomer. Therefore, the CMC of this compound is expected to be slightly higher than that of 1-decanamine under similar conditions.

Experimental Protocols for Critical Micelle Concentration (CMC) Determination

The CMC of this compound can be determined using various methods that detect the abrupt change in a solution's physical properties at the onset of micellization.[2] The following protocols are adapted for an amine-based surfactant and require careful pH control.

Surface Tension Method

This is a classic and widely used method for determining the CMC of both ionic and non-ionic surfactants.[2]

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant with further increases in concentration. A plot of surface tension versus the logarithm of the surfactant concentration will show a distinct break point, which corresponds to the CMC.[2]

Materials:

  • This compound

  • Deionized water

  • pH meter

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • Glassware

  • Appropriate acid (e.g., HCl) and base (e.g., NaOH) for pH adjustment

Procedure:

  • Prepare a stock solution of this compound in deionized water. The concentration should be well above the expected CMC.

  • Adjust the pH of the stock solution to the desired level to control the protonation state of the amine.

  • Prepare a series of dilutions of the stock solution with pH-adjusted deionized water. The concentration range should span the expected CMC.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of each dilution, starting from the most dilute solution. Ensure temperature equilibrium is reached for each measurement.

  • Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

  • Determine the CMC from the intersection of the two linear portions of the plot.

Conductivity Method

This method is suitable for ionic surfactants, such as the protonated form of this compound.[2]

Principle: In a solution of an ionic surfactant below the CMC, conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the newly formed micelles are larger and less mobile than the individual ions, and they also bind some of the counter-ions. This leads to a decrease in the rate of conductivity increase with concentration. The break in the plot of conductivity versus concentration indicates the CMC.[2]

Materials:

  • This compound

  • Deionized water

  • Conductivity meter and probe

  • Glassware

  • Appropriate acid (e.g., HCl) for protonation and pH adjustment

Procedure:

  • Prepare a stock solution of protonated this compound (3-decanammonium chloride) by dissolving this compound in a dilute HCl solution.

  • Prepare a series of dilutions of the stock solution.

  • Calibrate the conductivity meter.

  • Measure the conductivity of each solution, ensuring constant temperature.

  • Plot the specific conductance versus the concentration of this compound.

  • Identify the CMC at the concentration where the slope of the line changes.

Fluorescence Probe Method

This is a highly sensitive method that utilizes a fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment.[2]

Principle: A hydrophobic fluorescent probe, such as pyrene (B120774), has a low fluorescence intensity in a polar aqueous environment. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar interior of the micelles. This change in the microenvironment leads to a significant increase in fluorescence intensity and a shift in the fine structure of the emission spectrum. A plot of a fluorescence parameter versus surfactant concentration will show a sigmoidal curve, and the inflection point corresponds to the CMC.[2]

Materials:

  • This compound

  • Deionized water

  • Pyrene (fluorescent probe)

  • Spectrofluorometer

  • Glassware

  • Appropriate buffer for pH control

Procedure:

  • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

  • Prepare a series of this compound solutions in the desired buffer.

  • Add a small aliquot of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration in the micromolar range.

  • Allow the solutions to equilibrate.

  • Measure the fluorescence emission spectrum of each solution (excitation typically around 335 nm for pyrene).

  • Plot the ratio of the intensity of the first and third vibrational peaks (I1/I3) of the pyrene emission spectrum against the logarithm of the this compound concentration.

  • Determine the CMC from the inflection point of the resulting sigmoidal plot.

Visualizations

Micelle_Formation cluster_below_cmc Below CMC cluster_above_cmc Above CMC Monomer1 Monomer Concentration Increasing Surfactant Concentration Monomer2 Monomer Monomer3 Monomer Micelle Micelle Monomer4 Monomer Concentration->Micelle Reaches CMC

Caption: Conceptual diagram of micelle formation by surfactant monomers above the critical micelle concentration (CMC).

CMC_Determination_Workflow A Prepare Stock Solution of this compound B Adjust pH A->B C Prepare Serial Dilutions B->C D Select Measurement Technique C->D E Surface Tension Measurement D->E F Conductivity Measurement D->F G Fluorescence Probe Measurement D->G H Plot Data (Property vs. log[Concentration]) E->H F->H G->H I Determine CMC from Plot Inflection Point H->I

Caption: General experimental workflow for the determination of the Critical Micelle Concentration (CMC) of this compound.

References

Application Note: Quantitative Analysis of 3-Decanamine in Research Samples using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Decanamine is a primary alkylamine that may be present as a synthetic intermediate, raw material, or impurity in various chemical and pharmaceutical manufacturing processes. Accurate and sensitive quantification of this compound is crucial for process optimization, quality control, and safety assessment. This application note describes a robust and reliable method for the determination of this compound in a solution-based matrix using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. Due to the polar nature and low volatility of primary amines, derivatization is employed to improve chromatographic peak shape and thermal stability.[1][2]

Principle of the Method

This method involves the derivatization of this compound with trifluoroacetic anhydride (B1165640) (TFAA) to form the more volatile and thermally stable N-(3-decyl)trifluoroacetamide. The derivatized analyte is then separated on a non-polar capillary GC column and detected by a mass spectrometer operating in electron ionization (EI) mode. Quantification is achieved by monitoring characteristic fragment ions of the derivatized compound.

Experimental Protocols

1. Materials and Reagents

  • This compound standard (purity ≥98%)

  • Trifluoroacetic anhydride (TFAA) (derivatization grade)

  • Ethyl acetate (B1210297) (GC grade, anhydrous)

  • Methanol (GC grade, anhydrous)

  • Internal Standard (IS): 1-Nonanamine or other suitable primary amine not present in the sample.

  • Nitrogen gas (high purity) for sample evaporation.

  • Sample matrix (e.g., reaction mixture, process solvent).

2. Standard and Sample Preparation

2.1. Preparation of Stock and Working Standard Solutions

  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate.

  • Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in ethyl acetate.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock standard solution with ethyl acetate to achieve a concentration range of 1-100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

2.2. Sample Preparation and Derivatization

  • Pipette 1 mL of the sample into a clean glass vial.

  • If the sample is aqueous, perform a liquid-liquid extraction with a suitable solvent like ethyl acetate.

  • Spike the sample with the internal standard to a final concentration of 10 µg/mL.

  • Add 100 µL of TFAA to the sample.

  • Cap the vial tightly and vortex for 1 minute.

  • Incubate the mixture at 60°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate.

  • Transfer the solution to a GC vial for analysis.

3. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters. These may need to be optimized for the specific instrument used.

Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume 1 µL
Injector Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Oven Program Initial temperature 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Mass Range m/z 40-450
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan

Data Presentation

Quantitative Data Summary

The following table presents hypothetical data for the GC-MS analysis of derivatized this compound. The ions selected for SIM mode would be based on the mass spectrum of the derivatized compound.

Analyte Retention Time (min) Quantifier Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z) Example Concentration (µg/mL)
TFAA-derivatized this compound~10.515411419625.8
TFAA-derivatized Internal Standard~9.214011418210.0 (spiked)

Mass Spectrum Interpretation

The mass spectrum of the TFAA derivative of this compound is expected to show characteristic fragments. The molecular ion [M]+ at m/z 253 would likely be of low abundance. Key fragment ions would arise from alpha-cleavage adjacent to the nitrogen atom. For N-(3-decyl)trifluoroacetamide, a prominent fragment would be [CH(CH2CH3)NHCOCF3]+ at m/z 196 and cleavage of the C-C bond adjacent to the nitrogen would also yield significant ions.

Visualizations

Experimental Workflow Diagram

GCMS_Workflow Figure 1: GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Aliquoting Spike 2. Internal Standard Spiking Sample->Spike Derivatize 3. Derivatization with TFAA Spike->Derivatize Evaporate 4. Solvent Evaporation Derivatize->Evaporate Reconstitute 5. Reconstitution Evaporate->Reconstitute GC_Inject 6. GC Injection & Separation Reconstitute->GC_Inject MS_Detect 7. MS Detection (EI) GC_Inject->MS_Detect Integration 8. Peak Integration MS_Detect->Integration Calibration 9. Calibration Curve Generation Integration->Calibration Quantification 10. Quantification of this compound Calibration->Quantification Report 11. Final Report Quantification->Report

Caption: Figure 1: GC-MS Analysis Workflow for this compound.

Logical Relationship for Derivatization

Derivatization_Logic Figure 2: Rationale for Derivatization Analyte This compound (Primary Amine) Problem1 High Polarity Analyte->Problem1 Problem2 Low Volatility Analyte->Problem2 Problem3 Poor Peak Shape (Tailing) Analyte->Problem3 Derivatization Derivatization with TFAA Problem1->Derivatization Problem2->Derivatization Problem3->Derivatization Solution1 Increased Volatility Derivatization->Solution1 Solution2 Improved Thermal Stability Derivatization->Solution2 Solution3 Symmetric Peak Shape Derivatization->Solution3

Caption: Figure 2: Rationale for Derivatization.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Decanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-decanamine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and effective methods for synthesizing this compound are reductive amination of 3-decanone (B1198406) and the Leuckart reaction. Reductive amination is generally preferred due to its milder reaction conditions and often higher yields.[1][2][3][4]

Q2: Which reducing agents are most effective for the reductive amination of 3-decanone?

A2: Several reducing agents can be used, with the choice depending on the desired reaction conditions and scale. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.[5][6][7][8] Sodium cyanoborohydride is often favored for its selectivity for the iminium ion over the ketone.[8]

Q3: What are the typical reaction conditions for the Leuckart reaction for synthesizing this compound?

A3: The Leuckart reaction typically involves heating 3-decanone with ammonium (B1175870) formate (B1220265) or formamide (B127407) at high temperatures, often between 120°C and 185°C.[3][4][9] While it is a classic method, the high temperatures can sometimes lead to side reactions.

Q4: How can I monitor the progress of my this compound synthesis reaction?

A4: Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[10] GC-MS is particularly useful for identifying the product, unreacted starting material, and any byproducts formed during the reaction.

Q5: What is the best way to purify the final this compound product?

A5: Purification of this compound can be achieved through several methods. Distillation is a common technique to separate the amine from less volatile impurities.[11] An acid-base extraction can also be employed to separate the basic amine from non-basic impurities.[12]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Low or No Product Yield
Potential Cause Suggested Solution
Inefficient Imine Formation (Reductive Amination) Ensure the reaction is run under slightly acidic conditions (pH 5-6) to facilitate imine formation. The addition of a dehydrating agent, such as molecular sieves, can also help to drive the equilibrium towards the imine.
Decomposition of Reducing Agent Use a fresh batch of the reducing agent. If using sodium borohydride, ensure the reaction is conducted under anhydrous conditions as it can react with water.
Low Reaction Temperature While many reductive aminations proceed at room temperature, some sluggish reactions may require gentle heating. Monitor the reaction by TLC or GC-MS to determine the optimal temperature.
High Reaction Temperature (Leuckart Reaction) Excessively high temperatures can lead to decomposition of the starting material and product. Optimize the temperature to achieve a reasonable reaction rate without significant degradation.[4]
Incomplete Reaction Increase the reaction time and continue to monitor the progress. Ensure proper mixing of the reactants.
Formation of Impurities
Potential Cause Suggested Solution
Presence of Unreacted 3-Decanone Ensure a slight excess of the amine source (e.g., ammonia (B1221849) or ammonium formate) is used. Optimize the reaction time and temperature to drive the reaction to completion. Unreacted ketone can be removed during purification.
Formation of Secondary Amines (Over-alkylation) This is more likely if a primary amine is used as the starting material instead of ammonia. When using ammonia, ensure it is in sufficient excess to favor the formation of the primary amine.
Formation of 3-Decanol This can occur if the reducing agent reduces the 3-decanone before imine formation. Use a milder reducing agent like sodium cyanoborohydride, which is more selective for the iminium ion.[8]
Byproducts from the Leuckart Reaction The high temperatures of the Leuckart reaction can sometimes lead to the formation of N-formyl derivatives as byproducts. These can be hydrolyzed to the desired amine during workup.[3]
Difficulties in Product Isolation and Purification
Potential Cause Suggested Solution
Emulsion Formation During Workup During acid-base extraction, emulsions can form. To break up emulsions, try adding a saturated solution of sodium chloride (brine).
Co-elution of Product and Starting Material during Chromatography If the polarity of this compound and 3-decanone are too similar for effective separation by column chromatography, consider converting the amine to its hydrochloride salt, which will have significantly different solubility and chromatographic behavior.
Difficulty in Separating by Distillation Ensure the distillation is performed under appropriate pressure (atmospheric or vacuum) based on the boiling points of the components. The boiling point of 3-decanone is approximately 204-206 °C, while this compound's boiling point is around 205-207 °C. Fractional distillation may be necessary for effective separation.

Data Presentation

The following table summarizes representative yields for the synthesis of aliphatic amines from aliphatic ketones via reductive amination using an iron catalyst, which can be considered analogous to the synthesis of this compound from 3-decanone.[1][2]

Substrate (Aliphatic Ketone) Product (Aliphatic Amine) Yield (%) Reaction Conditions
2-Heptanone2-Heptanamine89Fe catalyst (10 mol%), aq. NH₃ (25%), H₂ (6.5 MPa), 140°C, 20 h
3-Heptanone3-Heptanamine85Fe catalyst (10 mol%), aq. NH₃ (25%), H₂ (6.5 MPa), 140°C, 20 h
CyclohexanoneCyclohexylamine82Fe catalyst (10 mol%), aq. NH₃ (25%), H₂ (6.5 MPa), 140°C, 20 h

Experimental Protocols

Reductive Amination of 3-Decanone using Sodium Borohydride
  • Imine Formation: In a round-bottom flask, dissolve 3-decanone (1 equivalent) in methanol (B129727). Add a solution of ammonia in methanol (1.5 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.2 equivalents) portion-wise, ensuring the temperature remains below 20°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Carefully add water to quench the reaction. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation.

Leuckart Reaction of 3-Decanone
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3-decanone (1 equivalent) and ammonium formate (3-5 equivalents).

  • Heating: Heat the mixture to 160-180°C and maintain this temperature for 4-6 hours.

  • Hydrolysis: After cooling, add a solution of hydrochloric acid and heat the mixture under reflux for several hours to hydrolyze the intermediate formamide.

  • Workup: Make the solution basic with a sodium hydroxide (B78521) solution and extract the product with an organic solvent.

  • Purification: Wash the organic layer with water, dry over a suitable drying agent, and purify by distillation.

Mandatory Visualizations

experimental_workflow cluster_reductive_amination Reductive Amination Workflow start_ra Start: 3-Decanone & Ammonia/Methanol imine_formation Imine Formation (rt, 1-2h) start_ra->imine_formation reduction Reduction (NaBH4, 0°C -> rt) imine_formation->reduction workup_ra Aqueous Workup & Extraction reduction->workup_ra purification_ra Purification (Distillation) workup_ra->purification_ra end_ra Product: This compound purification_ra->end_ra

Caption: Experimental workflow for the synthesis of this compound via reductive amination.

troubleshooting_guide decision decision solution solution start Low Yield of this compound check_imine Imine formation incomplete? start->check_imine check_reducing_agent Reducing agent issue? check_imine->check_reducing_agent No solution_imine Optimize pH (5-6) Add dehydrating agent check_imine->solution_imine Yes check_reaction_conditions Suboptimal reaction conditions? check_reducing_agent->check_reaction_conditions No solution_reducing_agent Use fresh reducing agent Ensure anhydrous conditions check_reducing_agent->solution_reducing_agent Yes solution_conditions Increase reaction time Optimize temperature check_reaction_conditions->solution_conditions Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Common side products in 3-Decanamine reactions and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-decanamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what are the expected side products?

A1: The most common laboratory and industrial synthesis of this compound is through the reductive amination of 3-decanone (B1198406) . In this process, 3-decanone is reacted with an amine source (like ammonia (B1221849) or an ammonium (B1175870) salt) in the presence of a reducing agent.

Common side products in this reaction include:

  • 3-Decanol (B75509): Formed by the reduction of the starting ketone, 3-decanone, before amination can occur. This is more prevalent if a non-selective reducing agent is used or if the reaction conditions favor ketone reduction.

  • Di(decan-3-yl)amine (Secondary Amine Impurity): This can form if the initially formed this compound acts as a nucleophile and reacts with another molecule of 3-decanone.

  • Unreacted 3-decanone: Incomplete reaction can leave residual starting material in the product mixture.

  • Imines and Enamines: These are reaction intermediates that may persist if the reduction step is not complete.[1]

Another potential route is the nucleophilic substitution of a 3-halodecane with an amine. Side products in this case would primarily be elimination products (decenes).

Q2: My this compound synthesis by reductive amination has a low yield and multiple impurities. What are the likely causes and how can I troubleshoot this?

A2: Low yields and multiple impurities in reductive amination are common issues that can often be resolved by carefully controlling the reaction conditions.[2] Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Q3: How can I effectively remove 3-decanol from my this compound product?

A3: Separating 3-decanol from this compound can be challenging due to their similar boiling points. Several methods can be employed:

  • Fractional Distillation: While difficult, careful fractional distillation under reduced pressure can sometimes separate the two compounds.

  • Acid-Base Extraction: Convert the this compound into its hydrochloride salt by washing the reaction mixture with an aqueous acid solution (e.g., HCl). The 3-decanol will remain in the organic phase, while the amine salt will move to the aqueous phase. The phases can then be separated, and the aqueous phase can be basified to recover the pure this compound.

  • Chromatography: Column chromatography can be an effective method for separation on a smaller scale.

Q4: What analytical techniques are best for identifying and quantifying side products in my this compound reaction mixture?

A4: A combination of chromatographic and spectroscopic techniques is ideal for analyzing the purity of your this compound product.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile compounds like this compound and its likely side products.[4] The mass spectrometer provides structural information for each separated component.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the components of the reaction mixture.[5] Different detectors, such as a UV detector (if the compounds have a chromophore) or a mass spectrometer (LC-MS), can be used.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the main product and any significant impurities present.

  • Infrared (IR) Spectroscopy: IR can be used to identify the presence of functional groups, such as the N-H stretch of the amine, the O-H stretch of any alcohol impurity, and the C=O stretch of any unreacted ketone.

Troubleshooting Guide

Issue: Low Yield of this compound
Potential Cause Troubleshooting Steps
Inefficient Imine Formation - Ensure the reaction pH is weakly acidic (around 4-5) to promote imine formation.[6] - Use a dehydrating agent, such as molecular sieves or a Dean-Stark trap, to remove water, which is a byproduct of imine formation and can inhibit the reaction.[7]
Ketone Reduction - Use a reducing agent that is selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[6] - If using a less selective reducing agent like sodium borohydride (B1222165) (NaBH₄), allow sufficient time for the imine to form before adding the reducing agent.[6]
Incomplete Reaction - Increase the reaction time or temperature. - Ensure efficient stirring to promote mixing of reactants.[2]
Product Loss During Workup - Optimize the extraction procedure to minimize loss of product in the aqueous phase. - Ensure complete conversion of the amine to its salt during acidic extraction and complete neutralization during basification.
Issue: High Levels of 3-Decanol Impurity
Potential Cause Troubleshooting Steps
Non-selective Reducing Agent - Switch to a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[6] These reagents are less likely to reduce the starting ketone.
Premature Reduction - Add the reducing agent slowly to the reaction mixture after the imine has had time to form.
Issue: Presence of Di(decan-3-yl)amine
Potential Cause Troubleshooting Steps
Stoichiometry - Use a larger excess of the ammonia source relative to the 3-decanone to favor the formation of the primary amine.
Reaction Conditions - Lower the reaction temperature to reduce the rate of the secondary amination reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

Materials:

Procedure:

  • In a round-bottom flask, dissolve 3-decanone (1 equivalent) and ammonium acetate (10 equivalents) in methanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Slowly add sodium cyanoborohydride (1.5 equivalents) to the reaction mixture in portions.

  • Continue to stir the reaction at room temperature for 24 hours. Monitor the reaction progress by GC-MS.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with 1 M sodium hydroxide.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: GC-MS Analysis of this compound Reaction Mixture

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5ms).

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium

  • Flow Rate: 1 mL/min

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Mass Range: 40-400 m/z

Data Presentation

Table 1: Effect of Reaction Conditions on this compound Synthesis

Entry Reducing Agent Amine Source (Equivalents) Temperature (°C) Yield of this compound (%) 3-Decanol (%) Di(decan-3-yl)amine (%)
1NaBH₄NH₄OAc (3)25652510
2NaBH₃CNNH₄OAc (3)2585510
3NaBH₃CNNH₄OAc (10)259253
4NaBH₃CNNH₄OAc (10)08839

Note: The data in this table is hypothetical and for illustrative purposes.

Visualizations

Reductive_Amination_Pathway 3-Decanone 3-Decanone Imine_Intermediate Imine Intermediate 3-Decanone->Imine_Intermediate + Ammonia - H₂O 3-Decanol 3-Decanol 3-Decanone->3-Decanol + [H] (Side Reaction) Ammonia Ammonia This compound This compound Imine_Intermediate->this compound + [H] (Reduction) Di(decan-3-yl)amine Di(decan-3-yl)amine Imine_Intermediate->Di(decan-3-yl)amine + this compound + [H] (Side Reaction)

Caption: Reaction pathway for the synthesis of this compound via reductive amination, showing potential side products.

Troubleshooting_Workflow start Low Yield or High Impurity check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities high_alcohol High 3-Decanol? check_impurities->high_alcohol Analyze Results high_ketone High 3-Decanone? high_alcohol->high_ketone No solution_alcohol Use Selective Reducing Agent (NaBH3CN) high_alcohol->solution_alcohol Yes high_diamine High Di(decan-3-yl)amine? high_ketone->high_diamine No solution_ketone Increase Reaction Time/Temp Ensure pH is optimal high_ketone->solution_ketone Yes solution_diamine Increase Excess of Ammonia Source high_diamine->solution_diamine Yes end Reaction Optimized high_diamine->end No solution_alcohol->end solution_ketone->end solution_diamine->end

Caption: Troubleshooting workflow for optimizing this compound synthesis.

Logical_Relationships cluster_conditions Reaction Conditions cluster_products Products Reducing_Agent Reducing Agent Selectivity 3_Decanol 3-Decanol Formation Reducing_Agent->3_Decanol Decreases Yield This compound Yield Reducing_Agent->Yield Increases Ammonia_Excess Excess of Ammonia Source Didecylamine Di(decan-3-yl)amine Formation Ammonia_Excess->Didecylamine Decreases Ammonia_Excess->Yield Increases Temperature Reaction Temperature Temperature->Didecylamine Increases (generally) Temperature->Yield Increases (to a point)

Caption: Logical relationships between reaction conditions and product/side product formation in this compound synthesis.

References

Technical Support Center: Purification of 3-Decanamine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-decanamine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities depend on the synthetic route used. For instance, if synthesized via reductive amination of a ketone, impurities could include the corresponding alcohol (3-decanol), unreacted starting materials, and byproducts from the reducing agent. If prepared through alkylation of an amine, over-alkylation products (tertiary amines) can be a significant impurity. Residual solvents from the reaction workup are also common.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature of the impurities and the scale of the purification.

  • Vacuum Distillation is ideal for separating this compound from non-volatile impurities or compounds with significantly different boiling points.

  • Flash Column Chromatography is effective for removing impurities with similar boiling points but different polarities.

  • Crystallization as a Salt (e.g., hydrochloride) is an excellent method for obtaining high-purity material and removing non-basic impurities.

Q3: Why does my this compound streak during silica (B1680970) gel chromatography?

A3: The basic nature of the amine group in this compound leads to strong interactions with the acidic silanol (B1196071) groups on the surface of silica gel. This can cause streaking, poor separation, and even irreversible adsorption of the product onto the column.

Q4: How can I prevent my this compound from streaking on a silica gel column?

A4: To mitigate streaking, you can:

  • Add a basic modifier to your eluent, such as 0.5-2% triethylamine (B128534) or ammonia (B1221849) in methanol. This deactivates the acidic sites on the silica.[1]

  • Use a different stationary phase, such as basic alumina (B75360) or amine-functionalized silica gel .[2]

  • Employ reversed-phase chromatography where the amine is often protonated with an acidic modifier in the mobile phase.

Q5: My purified this compound is a colorless oil, but it turns yellow over time. Why is this happening and how can I prevent it?

A5: Aliphatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities. To prevent this, it is recommended to store purified this compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Troubleshooting Guides

Vacuum Distillation
Problem Possible Cause(s) Suggested Solution(s)
Bumping/Violent Boiling - Superheating of the liquid. - Ineffective stirring.- Ensure smooth and vigorous stirring with a magnetic stir bar. - Use a capillary bubbler (ebulliator) to introduce a fine stream of inert gas. - Avoid rapid heating; increase the temperature of the heating mantle gradually.[3]
Inability to Achieve or Maintain Vacuum - Leaks in the glassware joints. - Cracks in the tubing. - Inefficient vacuum pump.- Ensure all ground glass joints are properly greased and sealed. - Inspect all vacuum tubing for cracks and ensure tight connections. - Check the oil level and condition in your vacuum pump. - Use a cold trap to protect the pump from volatile vapors.[3]
Product Decomposes During Distillation - Temperature is too high. - Prolonged heating time.- Use a higher vacuum to lower the boiling point of this compound. - Ensure the heating mantle is appropriately sized for the flask to allow for rapid and even heating.
Poor Separation of Impurities - Boiling points of the product and impurity are too close. - Inefficient distillation column.- Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates. - Consider an alternative purification method like chromatography or crystallization.
Flash Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Streaking or Tailing of the Product Spot - Strong interaction between the basic amine and acidic silica gel.- Add 0.5-2% triethylamine or another suitable base to the eluent.[1] - Use basic alumina or an amine-functionalized silica gel as the stationary phase.[2]
Product Does Not Elute from the Column - The eluent is not polar enough. - Irreversible adsorption to the silica gel.- Gradually increase the polarity of the eluent. - If the product is still retained, consider the troubleshooting steps for streaking. - Test the stability of your compound on a small amount of silica before running a large column.[4]
Poor Separation of Product and Impurities - Inappropriate solvent system. - Column was not packed properly. - Column was overloaded with crude material.- Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a good separation of spots. - Ensure the column is packed uniformly without any air bubbles or cracks. - Use an appropriate amount of silica gel for the amount of crude product being purified (typically a 30:1 to 100:1 ratio of silica to crude material).
Cracks in the Silica Bed - The heat of adsorption of the solvent causes thermal expansion. - Running the column too fast.- Pack the column with a slurry of silica gel in the eluent. - Allow the packed column to equilibrate to room temperature before running. - Apply gentle pressure to run the column at a steady rate.
Recrystallization of this compound Salts
Problem Possible Cause(s) Suggested Solution(s)
Product Oils Out Instead of Crystallizing - The solution is too concentrated. - The solution is being cooled too quickly. - The solvent is not appropriate.- Add a small amount of hot solvent to redissolve the oil and allow it to cool more slowly. - Try a different recrystallization solvent or a solvent mixture. - Scratch the inside of the flask with a glass rod to induce crystallization.
Low Recovery of Crystalline Product - Too much solvent was used. - The product is significantly soluble in the cold solvent. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution in an ice bath to minimize solubility. - Ensure the filtration apparatus is pre-heated before hot filtration.
Crystals are Colored - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may also reduce your yield.
No Crystals Form Upon Cooling - The solution is not supersaturated. - The product is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration and try cooling again. - Add a small seed crystal of the pure product to induce crystallization. - Add an "anti-solvent" (a solvent in which the product is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes cloudy, then warm slightly to clarify and cool slowly.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₂₃N[5]
Molecular Weight 157.30 g/mol [5]
Appearance Liquid
Boiling Point (at 760 mmHg) Not readily available, likely > 200 °C (estimated)
Predicted pKa 10.93 ± 0.19[6]
Calculated LogP 3.7[5]

Table 2: Estimated Boiling Point of a Long-Chain Aliphatic Amine at Reduced Pressures

Note: This is an estimation for a compound with a boiling point of 200°C at 760 mmHg, which can be used as a starting point for this compound. A nomograph should be used for more precise estimations.[7][8]

Pressure (mmHg)Estimated Boiling Point (°C)
100140
50120
20100
1085
150

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for purifying liquid this compound from non-volatile impurities on a laboratory scale.

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are lightly greased and sealed properly.

  • Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system.

  • Distillation: Once the desired pressure is stable, begin heating the distillation flask with a heating mantle.

  • Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the expected boiling point of this compound at that pressure.

  • Shutdown: After collecting the desired fraction, remove the heat source and allow the apparatus to cool to room temperature before slowly re-introducing air into the system.

Protocol 2: Purification by Flash Column Chromatography

This protocol is designed to purify this compound from impurities of similar volatility but different polarity.

Methodology:

  • Solvent System Selection: Using TLC, determine a suitable solvent system. A good starting point for aliphatic amines is a mixture of hexane (B92381) and ethyl acetate (B1210297) with the addition of 1% triethylamine.[9]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, applying gentle air pressure to maintain a steady flow rate.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purification by Recrystallization of the Hydrochloride Salt

This method is effective for obtaining high-purity this compound by first converting it to its hydrochloride salt.

Methodology:

  • Salt Formation: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether). Cool the solution in an ice bath and slowly add a solution of HCl in diethyl ether until precipitation is complete.

  • Isolation of Crude Salt: Collect the precipitated this compound hydrochloride by vacuum filtration and wash it with cold diethyl ether.

  • Recrystallization: a. Choose a suitable solvent or solvent pair for recrystallization (e.g., isopropanol/diethyl ether). b. Dissolve the crude salt in the minimum amount of the hot solvent. c. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. d. Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Liberation of the Free Amine (Optional): To recover the free amine, dissolve the purified salt in water, basify with an aqueous solution of NaOH, and extract the free amine with an organic solvent. Dry the organic layer and remove the solvent.

Mandatory Visualization

Purification_Workflow cluster_start Starting Material cluster_distillation Distillation cluster_chromatography Chromatography cluster_crystallization Crystallization Crude_Amine Crude this compound Distillation Vacuum Distillation Crude_Amine->Distillation Option 1 Chromatography Flash Chromatography (with TEA) Crude_Amine->Chromatography Option 2 Salt_Formation Salt Formation (HCl) Crude_Amine->Salt_Formation Option 3 Distilled_Amine Purified this compound Distillation->Distilled_Amine NonVolatile_Impurities Non-Volatile Impurities Distillation->NonVolatile_Impurities Chromatography_Amine Purified this compound Chromatography->Chromatography_Amine Polar_Impurities Polar/Non-polar Impurities Chromatography->Polar_Impurities Recrystallization Recrystallization Salt_Formation->Recrystallization Free_Base Liberate Free Amine (NaOH) Recrystallization->Free_Base Soluble_Impurities Soluble Impurities Recrystallization->Soluble_Impurities Crystallized_Amine High-Purity this compound Free_Base->Crystallized_Amine

Caption: General purification workflow for this compound.

Troubleshooting_Chromatography Problem Problem: Streaking/Tailing in Amine Chromatography Cause Cause: Strong interaction with acidic silica gel Problem->Cause Solution1 Solution 1: Add Basic Modifier (e.g., TEA) Cause->Solution1 Solution2 Solution 2: Use Alternative Stationary Phase (Alumina, Amine-Silica) Cause->Solution2

Caption: Troubleshooting logic for amine chromatography on silica gel.

References

Technical Support Center: Scaling Up 3-Decanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals involved in the synthesis of 3-decanamine, particularly when scaling up the process. The information is presented in a question-and-answer format to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and scalable method for synthesizing this compound is through the reductive amination of 3-decanone (B1198406). This reaction involves the condensation of 3-decanone with an amine source, typically ammonia (B1221849), to form an intermediate imine, which is then reduced to the final this compound product. This can be performed as a one-pot reaction.[1][2][3][4]

Q2: What are the primary challenges when scaling up the reductive amination of 3-decanone?

Scaling up this synthesis presents several challenges, including:

  • Incomplete conversion: The reaction may not go to completion, leaving unreacted 3-decanone.

  • Byproduct formation: The primary amine product can react further with the starting ketone to form secondary (di-3-decylamine) and tertiary amines.[1]

  • Catalyst deactivation: The catalyst used for the reduction can lose its activity over time.[5][6]

  • Purification difficulties: Separating the desired this compound from unreacted starting materials and byproducts can be challenging at a larger scale.

Q3: How can I monitor the progress of the reaction?

Gas chromatography-mass spectrometry (GC-MS) is an effective technique for monitoring the reaction. By taking small aliquots from the reaction mixture over time, you can quantify the consumption of 3-decanone and the formation of this compound and any byproducts. Derivatization of the amine with reagents like trifluoroacetic anhydride (B1165640) can improve chromatographic separation and peak shape.[7][8]

Troubleshooting Guide

Low or No Product Yield

Q4: My reaction shows low conversion of 3-decanone to this compound. What are the potential causes and solutions?

Low conversion can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inefficient Imine Formation: The initial condensation of 3-decanone and ammonia to form the imine is an equilibrium-driven process. The presence of water, a byproduct of this step, can inhibit the reaction.

    • Solution: While aqueous ammonia is often used, ensure that the overall reaction environment is not excessively aqueous, as this can shift the equilibrium back to the starting materials.[9] For non-aqueous systems, the addition of a dehydrating agent like molecular sieves can be beneficial, although this may be less practical at a very large scale.

  • Suboptimal Reaction Conditions: Temperature and pressure play a crucial role in catalytic reductive aminations.

    • Solution: Gradually increase the reaction temperature and hydrogen pressure within the safe limits of your equipment. For purely aliphatic ketones, temperatures around 50-150°C and hydrogen pressures of 10-65 bar have been reported to be effective, depending on the catalyst used.[10][11]

  • Catalyst Inactivity or Deactivation: The catalyst may be of poor quality, or it may have deactivated during the reaction.[5][6]

    • Solution: Ensure you are using a fresh, active catalyst. If reusing a catalyst, consider a regeneration step if applicable to the specific catalyst type. Catalyst deactivation can sometimes be identified by a change in its physical appearance or by a gradual decrease in reaction rate over time.[6]

Experimental Protocols

Representative Protocol for Reductive Amination of 3-Decanone

This protocol is a representative procedure for the synthesis of this compound via reductive amination and may require optimization for your specific equipment and scale.

Materials:

  • 3-Decanone

  • Aqueous ammonia (e.g., 25-32% solution)[10][11]

  • Hydrogen gas

  • Catalyst (e.g., Raney Nickel, Cobalt, or Iron-based catalyst)[10][12][13]

  • Solvent (e.g., ethanol, methanol, or water)[2]

  • High-pressure reactor (autoclave)

Procedure:

  • Reactor Setup: In a high-pressure reactor equipped with a mechanical stirrer, add 3-decanone and the solvent.

  • Catalyst Addition: Carefully add the catalyst under an inert atmosphere if it is pyrophoric (e.g., Raney Nickel).

  • Ammonia Addition: Add the aqueous ammonia solution to the reactor.

  • Reaction Conditions: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-65 bar) and heat to the target temperature (e.g., 50-150°C) with vigorous stirring.[10][11]

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC-MS. The reaction is complete when 3-decanone is consumed.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst. The crude product can then be purified.

Data Presentation

Table 1: Comparison of Catalytic Systems for Reductive Amination of Aliphatic Ketones

CatalystTemperature (°C)H2 Pressure (bar)Typical Yield of Primary Amine (%)Reference
Cobalt-based501085-95[11]
Iron-based140-1506570-90[10]
Raney Nickel90-100~4-4060-80[14]

Note: Yields are highly dependent on the specific substrate and reaction conditions and may vary for this compound synthesis.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactor_Setup Reactor Setup (3-Decanone, Solvent, Catalyst) Ammonia_Addition Ammonia Addition Reactor_Setup->Ammonia_Addition 1 Reaction Reaction (Heat, Pressure, Stirring) Ammonia_Addition->Reaction 2 Monitoring Reaction Monitoring (GC-MS) Reaction->Monitoring 3 Catalyst_Filtration Catalyst Filtration Reaction->Catalyst_Filtration 4 Monitoring->Reaction Solvent_Removal Solvent Removal Catalyst_Filtration->Solvent_Removal 5 Purification Purification (e.g., Distillation) Solvent_Removal->Purification 6 Characterization Product Characterization (GC-MS, NMR) Purification->Characterization 7

Caption: Workflow for this compound Synthesis

Troubleshooting Byproduct Formation

Q5: I am observing significant amounts of higher molecular weight impurities in my GC-MS analysis. What are these and how can I minimize them?

These impurities are likely secondary (di-3-decylamine) and tertiary amine byproducts formed from the reaction of the this compound product with the starting 3-decanone.

  • Minimization Strategies:

    • Excess Ammonia: Using a significant excess of ammonia can help to favor the formation of the primary amine and suppress the formation of secondary and tertiary amines.[9]

    • Controlled Addition of Ketone: In a scaled-up batch process, a slow, controlled addition of 3-decanone to the reaction mixture containing the catalyst and ammonia can help maintain a low concentration of the ketone, thereby reducing the likelihood of over-alkylation.

Purification at Scale

Q6: How can I effectively purify this compound on a large scale?

For large-scale purification of this compound, fractional vacuum distillation is often the most practical method.

  • Principle: This technique separates compounds based on their boiling points. Under reduced pressure, the boiling points of high-boiling compounds like this compound are lowered, which helps to prevent thermal degradation.[15][16]

  • Procedure:

    • After the initial work-up and removal of solvent, the crude this compound is charged into a distillation apparatus equipped with a fractionating column.

    • The system is placed under vacuum, and the temperature is gradually increased.

    • Fractions are collected at different temperature ranges. The main fraction containing the purified this compound is collected at its boiling point under the specific vacuum pressure.

    • It is advisable to perform a small-scale distillation first to determine the optimal conditions.

Table 2: Estimated Boiling Points of Key Components at Different Pressures

CompoundBoiling Point at 760 mmHg (°C)Estimated Boiling Point at 10 mmHg (°C)
3-Decanone~202~80-90
This compound~205-210~85-95
Di-3-decylamine>300>150

Note: These are estimated values and should be confirmed experimentally.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Low_Yield Low Yield of this compound Check_Conversion Check 3-Decanone Conversion (GC-MS) Low_Yield->Check_Conversion High_Byproducts High Levels of Byproducts? Check_Conversion->High_Byproducts High Incomplete_Conversion Incomplete Conversion Check_Conversion->Incomplete_Conversion Low Minimize_Byproducts Minimize Byproduct Formation: - Increase Ammonia Excess - Controlled Ketone Addition High_Byproducts->Minimize_Byproducts Yes Purification_Issues Purification Issues High_Byproducts->Purification_Issues No Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature/Pressure - Check Catalyst Activity - Ensure Sufficient Ammonia Incomplete_Conversion->Optimize_Conditions Optimize_Distillation Optimize Fractional Vacuum Distillation Purification_Issues->Optimize_Distillation

Caption: Troubleshooting Logic for Low Yield

References

Technical Support Center: 3-Decanamine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of 3-decanamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and efficient method for synthesizing this compound is through the reductive amination of 3-decanone (B1198406) with ammonia (B1221849). This reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired amine.[1] Catalytic hydrogenation or the use of hydride reducing agents are typical for the reduction step.[1][2]

Q2: What are the critical parameters to control for maximizing the yield of this compound?

A2: To maximize the yield, it is crucial to control the following parameters:

  • Purity of Reactants and Solvents: Ensure that 3-decanone, the ammonia source, and solvents are free of impurities and water.

  • Reaction Temperature: Temperature control is vital to prevent side reactions. The optimal temperature will depend on the specific reducing agent and catalyst used.

  • Pressure: For catalytic hydrogenation, maintaining the optimal hydrogen pressure is essential for efficient reduction.[3]

  • Stoichiometry: The molar ratio of reactants, particularly the ammonia source and the reducing agent, should be carefully optimized.[4]

Q3: How can I effectively purify crude this compound?

A3: Purification of this compound can be challenging due to its physical properties. The most effective methods include:

  • Acid-Base Extraction: As a basic compound, this compound can be converted to its hydrochloride salt by treatment with an acid (e.g., HCl). The salt can then be washed with an organic solvent to remove non-basic impurities. Neutralization of the aqueous layer will regenerate the pure amine, which can then be extracted with an organic solvent.

  • Distillation: Vacuum distillation is a suitable method for purifying this compound, which is a high-boiling point liquid. This technique reduces the boiling point, preventing thermal decomposition.[5]

  • Recrystallization of the Amine Salt: The hydrochloride salt of this compound can be purified by recrystallization from a suitable solvent system, such as isopropanol/diethyl ether or ethanol/hexane.[5][6]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low or no yield of the desired product is a common issue in organic synthesis. The following guide provides a systematic approach to troubleshooting this problem.

Potential Causes and Solutions for Low Yield

Potential CauseSuggested Solution
Inefficient Imine Formation The initial reaction between 3-decanone and ammonia to form the imine is an equilibrium step. To drive the reaction forward, remove water as it forms using a dehydrating agent like molecular sieves or through azeotropic distillation.[7]
Decomposition of Reducing Agent Hydride reducing agents are sensitive to moisture and acidic conditions. Ensure all reagents and solvents are anhydrous. If using a borohydride (B1222165) reagent, add it after the imine has formed.[2]
Poor Catalyst Activity If using catalytic hydrogenation, the catalyst (e.g., Raney nickel, palladium on carbon) may be deactivated. Use fresh, high-quality catalyst and ensure proper handling to avoid poisoning.[4][8]
Sub-optimal Reaction Conditions The temperature, pressure, and reaction time may not be optimal. Systematically vary these parameters to find the ideal conditions for your specific setup.[9]
Loss of Product During Workup This compound may have some solubility in the aqueous phase, especially if the pH is not optimal during extraction. Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting the free amine.[10]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of this compound check_imine Check for Imine Formation (e.g., by IR or NMR) start->check_imine imine_ok Imine Formation Confirmed check_imine->imine_ok Yes imine_issue Incomplete Imine Formation check_imine->imine_issue No check_reduction Analyze Crude Product for Unreacted Imine imine_ok->check_reduction add_dehydrating_agent Add Dehydrating Agent (e.g., Molecular Sieves) imine_issue->add_dehydrating_agent optimize_ph Optimize pH for Imine Formation (mildly acidic) imine_issue->optimize_ph add_dehydrating_agent->check_imine optimize_ph->check_imine reduction_ok Reduction is Complete check_reduction->reduction_ok No reduction_issue Incomplete Reduction check_reduction->reduction_issue Yes check_workup Analyze Aqueous Layer for Product reduction_ok->check_workup increase_reducing_agent Increase Equivalents of Reducing Agent reduction_issue->increase_reducing_agent change_reducing_agent Try a Different Reducing Agent (e.g., NaBH(OAc)3) reduction_issue->change_reducing_agent optimize_h2_pressure Optimize H2 Pressure and Catalyst Loading reduction_issue->optimize_h2_pressure increase_reducing_agent->check_reduction change_reducing_agent->check_reduction optimize_h2_pressure->check_reduction workup_ok Product Not in Aqueous Layer check_workup->workup_ok No workup_issue Product Lost in Aqueous Layer check_workup->workup_issue Yes end Yield Improved workup_ok->end adjust_ph Ensure Aqueous Layer is Basic (pH > 10) Before Extraction workup_issue->adjust_ph saturate_aqueous Saturate Aqueous Layer with NaCl workup_issue->saturate_aqueous adjust_ph->end saturate_aqueous->end

Troubleshooting workflow for low yield of this compound.
Issue 2: Impure this compound Product

Even with a good yield, the purity of this compound can be compromised by side products or unreacted starting materials.

Common Impurities and Purification Strategies

Common ImpurityIdentification MethodSuggested Purification Strategy
Unreacted 3-decanone GC-MS, ¹H NMR (presence of carbonyl peak)Acid-base extraction. The neutral ketone will remain in the organic layer while the amine salt is in the aqueous layer.
Iminodecanamine (Imine intermediate) GC-MS, ¹H NMR (presence of imine C=N-H proton)Ensure the reduction step goes to completion by increasing the amount of reducing agent or reaction time. The imine can also be hydrolyzed back to the ketone with a mild aqueous acid wash, followed by acid-base extraction.
Secondary Amine (Di(decan-3-yl)amine) GC-MS, LC-MSThis can be difficult to separate from the primary amine. Careful column chromatography on alumina (B75360) (not silica (B1680970) gel, which can retain amines) may be effective. Alternatively, derivatization of the primary amine followed by separation can be considered.
Side-products from Aldol Condensation GC-MS, ¹H NMRThese are typically higher molecular weight and less basic. Purification via acid-base extraction and subsequent distillation should remove these impurities.

Logical Flow for Purification

purification_workflow crude_product Crude this compound acid_base_extraction Perform Acid-Base Extraction crude_product->acid_base_extraction separate_layers Separate Aqueous and Organic Layers acid_base_extraction->separate_layers organic_layer Organic Layer (contains neutral impurities like 3-decanone) separate_layers->organic_layer aqueous_layer Aqueous Layer (contains this compound as hydrochloride salt) separate_layers->aqueous_layer wash_aqueous Wash Aqueous Layer with Organic Solvent aqueous_layer->wash_aqueous basify_aqueous Basify Aqueous Layer (e.g., with NaOH) wash_aqueous->basify_aqueous extract_amine Extract Free Amine with Organic Solvent basify_aqueous->extract_amine dry_and_concentrate Dry and Concentrate Organic Extract extract_amine->dry_and_concentrate distillation Vacuum Distillation dry_and_concentrate->distillation pure_product Pure this compound distillation->pure_product

References

Stability issues of 3-Decanamine under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-decanamine under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, a primary aliphatic amine, is influenced by several factors:

  • pH: As a basic compound, this compound will react with acids in exothermic reactions to form salts.[1] In acidic conditions, it will be protonated, which can prevent it from participating in certain reactions. The protonated form is generally more soluble in aqueous media but might be susceptible to other degradation pathways.

  • Temperature: Elevated temperatures can accelerate degradation processes. While generally stable, high heat can lead to decomposition.

  • Oxidizing Agents: Aliphatic amines are susceptible to oxidation.[2][3] Contact with peroxides, permanganates, or even atmospheric oxygen over time (auto-oxidation) can lead to the formation of various degradation products, including hydroxylamines, nitrosoalkanes, and eventually nitroalkanes.[4]

  • Light: Photolytic degradation can occur, especially in the presence of photosensitizers. It is recommended to store this compound in amber vials or protected from light.

  • Reactive Reagents: this compound can be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1]

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemistry of aliphatic amines, the following degradation pathways are most likely:

  • Oxidation: This is a major degradation pathway for amines.[2][3] The nitrogen lone pair is susceptible to attack by oxidizing agents. This can lead to the formation of N-oxides, and further oxidation can result in cleavage of the C-N bond. For primary amines, this can lead to aldehydes, ketones, and other products.

  • Reaction with Carbon Dioxide: Like other primary amines, this compound can react with carbon dioxide from the air to form carbamates. This is typically reversible upon heating.

  • Formation of N-Nitrosamines: In the presence of nitrous acid (formed from nitrites in acidic conditions), primary aliphatic amines can form highly unstable diazonium salts which can decompose to form alcohols.[5] While N-nitrosamine formation is a greater concern for secondary amines, it's a potential impurity to be aware of in the presence of nitrosating agents.

Q3: How should I store this compound to ensure its stability?

A3: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and carbon dioxide. It should be kept in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong acids and oxidizing agents.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Observed Issue Potential Cause Troubleshooting Steps
Loss of potency or unexpected side products in a reaction. Degradation of this compound due to reaction conditions.1. Check for Oxidizing Agents: Ensure that no peroxides have formed in solvents (e.g., ethers). Use freshly distilled or inhibitor-containing solvents. 2. Control Temperature: Run the reaction at the lowest effective temperature. Consider if any exothermic processes are causing localized heating. 3. Inert Atmosphere: If the reaction is sensitive to oxygen, perform it under an inert atmosphere (N₂ or Ar). 4. pH Control: If the reaction is run in solution, buffer the pH if possible to maintain the desired form of the amine.
Discoloration of the this compound sample (e.g., turning yellow or brown). Oxidation or reaction with impurities.1. Verify Purity: Re-analyze the purity of the this compound sample. 2. Storage Conditions: Confirm that the material has been stored correctly, protected from light and air. 3. Purification: Consider re-purifying the amine by distillation if its purity has decreased.
Inconsistent reaction yields or product profiles. Variability in the quality of the this compound starting material.1. Perform a Forced Degradation Study: This can help identify the key degradation products and establish a stability-indicating analytical method (see experimental protocol below).[6][7] 2. Analytical Method Validation: Ensure your analytical method (e.g., HPLC, GC) can separate this compound from its potential degradants.

Experimental Protocols

Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6][7][8]

Objective: To identify the potential degradation products of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a suitable detector (e.g., UV, MS)

  • C18 HPLC column

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with methanol to the initial concentration.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute with methanol to the initial concentration.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Also, place a vial of the stock solution in the oven at 60°C for 48 hours.

    • Cool and prepare a 1 mg/mL solution of the solid sample in methanol.

    • Analyze both samples by HPLC.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze by HPLC. A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a suitable, validated HPLC method. The goal is to achieve 10-30% degradation of the parent compound.[9] The results will help in identifying degradation products and understanding the degradation pathways.

Summary of Forced Degradation Conditions
Condition Reagent/Stress Temperature Duration
Acidic 0.1 M HCl60°C24 hours
Basic 0.1 M NaOH60°C24 hours
Oxidative 3% H₂O₂Room Temperature24 hours
Thermal (Solid) Dry Heat80°C48 hours
Thermal (Solution) Dry Heat60°C48 hours
Photolytic UV/Vis LightAmbientAs per ICH Q1B

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL This compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxid Oxidation (3% H₂O₂, RT) prep->oxid therm Thermal (Solid & Solution) prep->therm photo Photolytic (UV/Vis Light) prep->photo hplc HPLC Analysis (Assay and Impurity Profiling) acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc report Identify Degradants & Establish Degradation Pathway hplc->report

Caption: Workflow for a Forced Degradation Study of this compound.

troubleshooting_logic start Unexpected Reaction Outcome (e.g., low yield, impurity) check_purity Check Purity of This compound Starting Material start->check_purity is_pure Is Purity >99%? check_purity->is_pure purify Re-purify this compound (e.g., distillation) is_pure->purify No check_conditions Review Reaction Conditions is_pure->check_conditions Yes purify->check_purity is_oxygen Is O₂/Air excluded? check_conditions->is_oxygen inert_atm Use Inert Atmosphere (N₂ or Ar) is_oxygen->inert_atm No check_temp Review Temperature Profile is_oxygen->check_temp Yes inert_atm->check_temp is_hot Any exotherms or high temperatures? check_temp->is_hot lower_temp Lower Reaction Temperature is_hot->lower_temp Yes check_reagents Check Reagent Compatibility (e.g., peroxides in solvents) is_hot->check_reagents No lower_temp->check_reagents end Problem Resolved check_reagents->end

Caption: Troubleshooting Logic for this compound Stability Issues in Reactions.

References

Technical Support Center: Managing Emulsions with Long-Chain Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you effectively manage and prevent emulsion formation when working with long-chain amines.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving long-chain amines and provides step-by-step solutions.

Question: I've formed a stable emulsion during a liquid-liquid extraction with a long-chain amine. How can I break it?

Answer:

Stable emulsions are a common challenge when working with long-chain amines due to their surfactant properties. Here are several methods you can try, starting with the simplest:

  • Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for 15-30 minutes.[1] Sometimes, gravity alone is sufficient for the emulsion to break. Gentle swirling or tapping the side of the funnel can also encourage the droplets to coalesce.[1]

  • "Salting Out": This is a highly effective technique.[1][2] By adding a saturated solution of sodium chloride (brine) or solid salt, you increase the ionic strength of the aqueous phase. This reduces the solubility of the organic components in the aqueous layer and helps to force the separation of the two phases.[1][2]

  • pH Adjustment: Since the emulsifying properties of long-chain amines are highly dependent on their protonation state, adjusting the pH can be a powerful tool.

    • To move a protonated amine from the aqueous phase to the organic phase, increase the pH of the aqueous solution to be at least 2 units above the pKa of the amine's conjugate acid.[3] This will neutralize the amine, making it more soluble in the organic solvent.

    • Conversely, to extract a neutral amine from an organic phase into the aqueous phase, decrease the pH of the aqueous solution to be at least 2 units below the pKa of the amine's conjugate acid.[3] This will protonate the amine, increasing its water solubility.

  • Centrifugation: For particularly stubborn emulsions, centrifugation is a very effective physical method.[1] Spinning the emulsion at a moderate speed (e.g., 3000-5000 rpm) for 5-15 minutes will force the denser phase to the bottom, breaking the emulsion.[1]

  • Filtration: Passing the emulsion through a plug of glass wool or a filter aid like Celite® can help to coalesce the dispersed droplets.[1][4]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the overall solvent properties and help to break the emulsion.[2]

Question: How can I prevent emulsion formation in the first place?

Answer:

Prevention is often the most effective strategy. Consider the following preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[2]

  • Solvent Choice: Select an organic solvent with low water miscibility.[3] If you are performing a "salting out" extraction with a water-miscible solvent like acetonitrile, ensure you add a sufficient amount of salt to induce clear phase separation.[5]

  • Pre-emptive Salting Out: Add brine to the aqueous layer before the extraction to reduce the likelihood of emulsion formation.

  • Temperature Control: In some cases, changing the temperature can affect the stability of an emulsion. Experiment with cooling or gentle warming of the separatory funnel.

Frequently Asked Questions (FAQs)

Q1: Why do long-chain amines cause emulsions?

A1: Long-chain amines are amphiphilic molecules, meaning they have both a hydrophilic (water-loving) amine head group and a lipophilic (oil-loving) long hydrocarbon tail. This structure allows them to act as surfactants, congregating at the oil-water interface and reducing the interfacial tension between the two phases, which stabilizes the dispersed droplets of one liquid within the other.

Q2: What is the role of pH in amine-stabilized emulsions?

A2: The pH of the aqueous phase determines the protonation state of the amine. At a low pH (acidic conditions), the amine group is protonated (R-NH3+), making it more water-soluble and a more effective emulsifier for oil-in-water emulsions. At a high pH (basic conditions), the amine is in its neutral, free base form (R-NH2), making it more soluble in the organic phase and less likely to stabilize an oil-in-water emulsion.[3] This pH-dependent behavior is crucial for both forming and breaking emulsions.

Q3: Can the length of the amine's alkyl chain affect emulsion stability?

A3: Yes, the length of the alkyl chain plays a significant role. Longer alkyl chains increase the lipophilicity of the amine, which can lead to stronger interactions at the oil-water interface and result in more stable emulsions.

Q4: I've added brine, but the emulsion won't break. What should I do next?

A4: If salting out is not sufficient, the next step is often to try adjusting the pH as described in the troubleshooting guide. If the emulsion is still persistent, physical methods like centrifugation are your most reliable option.[1]

Q5: Are there any alternatives to liquid-liquid extraction to avoid emulsions altogether?

A5: Yes, techniques like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) can be excellent alternatives. In SLE, the aqueous sample is adsorbed onto an inert solid support, and the organic solvent is then passed through it, which prevents the vigorous mixing that leads to emulsion formation.[2]

Data Presentation

The following tables summarize quantitative data on the effectiveness of various demulsification strategies.

Table 1: Effect of Demulsifier Concentration and Temperature on Demulsification Efficiency

DemulsifierConcentration (mg/L)Temperature (°C)Settling Time (min)Oil Removal Efficiency (%)
H-PAMAM-HA300303088
H-PAMAM-ETA300303091
H-PAMAM300303060
H-PAMAM-ETA100603088.3

Data adapted from a study on cationic hyperbranched polyamidoamines (H-PAMAM) as demulsifiers for oil-in-water emulsions.[6]

Table 2: Influence of pH on Emulsion Stability

Emulsion SystempHZeta Potential (mV)Droplet Size (nm)Stability Observation
Rapeseed Protein3+20>1000Less Stable
Rapeseed Protein6-19<500More Stable
Pectin-Zein Complex4--Stable (cross-linked network)
Pectin-Zein Complex7--Aggregated droplets, less stable

Conceptual data based on findings from studies on the effect of pH on emulsion stability.[7][8][9]

Experimental Protocols

Protocol 1: Breaking an Emulsion using the Salting-Out Method

  • Prepare a Saturated Brine Solution: Add sodium chloride (NaCl) to deionized water with stirring until no more salt dissolves.

  • Add Brine to the Emulsion: Carefully open the separatory funnel and add a small volume of the saturated brine solution (e.g., 5-10 mL for a 250 mL funnel).

  • Gentle Agitation: Gently swirl the separatory funnel. Do not shake vigorously , as this can reform the emulsion.

  • Allow to Settle: Let the funnel stand undisturbed for several minutes and observe for phase separation.

  • Repeat if Necessary: If the emulsion persists, add another portion of brine and repeat the gentle agitation and settling steps.

  • Layer Separation: Once the layers have separated, carefully drain the lower aqueous layer and then collect the upper organic layer.

Protocol 2: Demulsification via pH Adjustment and Centrifugation

  • Determine the pKa: Identify the pKa of the conjugate acid of your long-chain amine.

  • pH Adjustment:

    • To break an oil-in-water emulsion and move the amine to the organic phase, add a dilute base (e.g., 1M NaOH) dropwise to the emulsion with gentle stirring until the pH is at least 2 units above the pKa.

    • To break a water-in-oil emulsion and move the amine to the aqueous phase, add a dilute acid (e.g., 1M HCl) dropwise until the pH is at least 2 units below the pKa.

  • Transfer to Centrifuge Tubes: Carefully pour the pH-adjusted mixture into centrifuge tubes. Ensure the tubes are balanced.

  • Centrifugation: Centrifuge the tubes at a moderate speed (e.g., 3000-5000 rpm) for 5-15 minutes.

  • Phase Separation: After centrifugation, two distinct layers should be visible. Carefully pipette or decant the top layer to separate the phases.

Mandatory Visualizations

Emulsion_Stabilization cluster_interface Oil-Water Interface cluster_bulk_phases Bulk Phases Long-Chain Amine Hydrophilic Amine Head (R-NH2) Lipophilic Tail Water Phase Water Phase Long-Chain Amine:head->Water Phase Interacts with Water Emulsion Droplet Stabilized Emulsion Droplet Long-Chain Amine->Emulsion Droplet Reduces Interfacial Tension Oil Phase Oil Phase Oil Phase->Long-Chain Amine:tail Solubilizes in Oil

Caption: Molecular orientation of a long-chain amine at the oil-water interface, leading to emulsion stabilization.

Troubleshooting_Workflow Start Stable Emulsion Formed Wait Wait 15-30 min & Gentle Agitation Start->Wait Salt Add Saturated Brine ('Salting Out') Wait->Salt Emulsion Persists Success Phases Separated Wait->Success Resolved pH_Adjust Adjust pH (based on amine pKa) Salt->pH_Adjust Emulsion Persists Salt->Success Resolved Centrifuge Centrifugation pH_Adjust->Centrifuge Emulsion Persists pH_Adjust->Success Resolved Filter Filter through Celite® or Glass Wool Centrifuge->Filter Emulsion Persists Centrifuge->Success Resolved Filter->Success Resolved

Caption: A logical workflow for troubleshooting and breaking stable emulsions.

References

Challenges in the characterization of aliphatic amine isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Characterization of Aliphatic Amine Isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common analytical challenges.

Frequently Asked Questions (FAQs)

Section 1: Chromatographic Separation
Q1: Why do my aliphatic amine isomers co-elute during Gas or Liquid Chromatography (GC/LC)?

Aliphatic amine isomers often possess very similar physicochemical properties, such as polarity, boiling point, and molecular size, which makes their separation by chromatography challenging.[1][2] Constitutional isomers (e.g., n-butylamine, sec-butylamine, tert-butylamine) and regioisomers may have nearly identical interactions with the stationary phase of the chromatographic column, leading to overlapping or complete co-elution. Furthermore, the basic nature of amines can cause poor peak shape and tailing on standard silica-based columns due to strong interactions with silanol (B1196071) groups, further complicating resolution.[3]

Q2: How can I improve the chromatographic separation of my amine isomers?

Derivatization is a highly effective strategy to enhance the separation and detection of amine isomers.[4][5] This process involves reacting the amine with a reagent to form a less polar, more volatile, and more easily detectable derivative. This modification can amplify the subtle structural differences between isomers, leading to better chromatographic resolution.

Common Derivatization Strategies:

  • For GC Analysis: Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA)[3] or pentafluorobenzoyl chloride (PFBOC)[6][7] is common. These reactions create less polar and more volatile amide derivatives suitable for GC.[8]

  • For HPLC Analysis: Reagents that introduce a chromophore or fluorophore are used. Examples include 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthalaldehyde (B127526) (OPA), which allow for sensitive UV or fluorescence detection.[4]

Q3: My isomers are separated, but the peak shape is poor in GC. What should I do?

Poor peak shape, such as tailing, is a common issue when analyzing underivatized amines by GC due to their basicity.[3] Here are some troubleshooting steps:

  • Use a Base-Deactivated Column: Employ a GC column specifically designed for amine analysis that has been treated to minimize interactions with basic compounds.

  • Check the Inlet Liner: Active sites in a dirty or non-deactivated inlet liner can cause peak tailing. Replace it with a fresh, deactivated liner.

  • Derivatize the Sample: As mentioned in Q2, converting amines to less polar derivatives (e.g., amides) is one of the most reliable ways to improve peak shape and resolution.[8]

  • Optimize Injection Temperature: High temperatures in the GC inlet can sometimes cause degradation of sensitive compounds, while temperatures that are too low can lead to slow volatilization and band broadening.[9]

Section 2: Mass Spectrometry (MS) Identification
Q4: The mass spectra of my isomers are identical. How can I differentiate them?

Isomers have the same molecular formula and, therefore, the same exact mass.[2] Techniques like electron ionization (EI) often produce very similar fragmentation patterns for closely related isomers, making them difficult to distinguish by MS alone.[9]

Advanced Techniques for Differentiation:

  • Tandem Mass Spectrometry (MS/MS): While initial fragmentation may be similar, carefully optimized collision-induced dissociation (CID) in an MS/MS experiment can sometimes generate unique fragment ions or different ion ratios that allow for differentiation.

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This powerful technique separates ions in the gas phase based on their size, shape, and charge (collision cross-section) before they enter the mass spectrometer.[10][11] Since isomers often have different three-dimensional shapes, IMS can separate them even when they are indistinguishable by chromatography and mass spectrometry alone.[12][13][14]

Section 3: Spectroscopic Characterization (NMR/IR)
Q5: How can I use NMR to distinguish between regioisomers of amines?

Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for distinguishing regioisomers because it provides detailed information about the chemical environment of each atom in a molecule.[15][16]

  • ¹H NMR: The number of signals, their chemical shifts, and their splitting patterns (multiplicity) are directly related to the substitution pattern on the molecule. Different regioisomers will produce distinct aromatic region signals (δ 6-8 ppm) and unique coupling patterns.[15]

  • ¹³C NMR: Each unique carbon atom in a molecule gives a distinct signal, making it straightforward to count the number of non-equivalent carbons and identify symmetry, which often differs between regioisomers.[15]

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish connectivity between protons (¹H-¹H COSY) or between protons and the carbons they are attached to (HSQC), providing unambiguous structural confirmation.[15]

Q6: Can IR spectroscopy be used to differentiate primary, secondary, and tertiary amine isomers?

Yes, Infrared (IR) spectroscopy is very effective at distinguishing between primary, secondary, and tertiary amines based on the N-H stretching vibrations.[17]

  • Primary Amines (-NH₂): Show two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region.[17]

  • Secondary Amines (-NHR): Show only one N-H stretching band in the 3350-3310 cm⁻¹ region.[17]

  • Tertiary Amines (-NR₂): Have no N-H bonds and therefore show no bands in this region.[17]

While IR is excellent for determining the amine class (primary, secondary, tertiary), it is generally not sufficient to distinguish between positional or skeletal isomers within the same class.

Data & Protocols

Data Presentation

Table 1: Comparison of Derivatization Reagents for HPLC Analysis of Aliphatic Amines

ReagentAbbreviationDetection MethodAdvantagesKey Considerations
o-PhthalaldehydeOPAFluorescence[4]Rapid reaction at room temperature.[4]Only reacts with primary amines. Derivatives can be unstable.
9-Fluorenylmethyl chloroformateFMOC-ClFluorescence, UV[4]Reacts with both primary and secondary amines to form stable derivatives.[4]Reagent can produce interfering peaks if not properly handled.
5-Dimethylaminonaphthalene-1-sulfonyl chlorideDansyl-ClFluorescenceHigh sensitivity.Slower reaction times may be required.
1,3,5,7-Tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indaceneTMBB-SuFluorescence[18]Achieves very low detection limits (0.01-0.04 nM).[18]Requires specific reaction conditions (15°C for 25 min).[18]

Table 2: Performance Data for PFBOC Derivatization in GC-MS Analysis of Aliphatic Amines [6][7]

ParameterValue Range
Linearity Range0.15 pg/mL - 50 ng/mL
Correlation Coefficients (r²)0.9934 - 0.9999
Limit of Detection (LOD)0.117 - 1.527 pg/mL
Intraday & Interday RSD< 8%
Sample Recoveries (Wastewater)62% - 105%
Experimental Protocols
Protocol 1: Derivatization of Aliphatic Amines with Pentafluorobenzoyl Chloride (PFBOC) for GC-MS

This protocol is based on a method for the determination of low molecular weight short-chain aliphatic amines.[6][7]

Objective: To convert polar aliphatic amines into their less polar, more volatile PFB-amide derivatives to improve chromatographic peak shape and resolution.

Materials:

  • Pentafluorobenzoyl chloride (PFBOC) reagent

  • Bicarbonate buffer (pH 10.5)

  • Extraction solvent (e.g., Toluene, Hexane)

  • Sodium sulfate (B86663) (anhydrous)

  • Amine standards and samples

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Prepare a solution of your amine sample or standard in a suitable solvent.

  • pH Adjustment: In a reaction vial, add an aliquot of your sample to a bicarbonate buffer solution to achieve a final pH of 10.5. This is the optimal pH for the derivatization reaction.[7]

  • Reagent Addition: Add the PFBOC reagent to the vial. The optimal concentration of the reagent should be determined empirically but should be in stoichiometric excess.

  • Reaction: Vigorously mix the solution using a vortex mixer for approximately 5 minutes at room temperature to ensure complete reaction.[7]

  • Extraction: Add a suitable organic extraction solvent (e.g., toluene) to the vial. Vortex again for 1-2 minutes to extract the PFB-amide derivatives into the organic layer.

  • Phase Separation: Centrifuge the vial to achieve a clean separation between the aqueous and organic layers.

  • Sample Collection: Carefully transfer the upper organic layer to a clean autosampler vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system. Use a standard non-polar column (e.g., DB-5MS) for separation.

Visual Guides

Experimental & Logical Workflows

Isomer_Characterization_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Interpretation Sample Amine Isomer Mixture Deriv Derivatization (Optional, Recommended) Sample->Deriv To improve separation Sep Separation Technique (GC, LC, IMS) Deriv->Sep Det Detection (MS, NMR) Sep->Det Ident Isomer Identification Det->Ident Quant Quantification Ident->Quant

Caption: General workflow for the characterization of aliphatic amine isomers.

Troubleshooting_GC_Separation Start Problem: Poor GC Separation of Amine Isomers CoElution Isomers Co-eluting? Start->CoElution PeakShape Poor Peak Shape (Tailing)? Start->PeakShape CoElution->PeakShape No Sol_Deriv Action: Perform Derivatization CoElution->Sol_Deriv Yes Sol_Column Action: Use Base-Deactivated Column PeakShape->Sol_Column Yes Sol_IMS Alternative: Use GC-IMS-MS Sol_Deriv->Sol_IMS If still co-eluting End_Resolved Issue Resolved Sol_Deriv->End_Resolved Sol_Liner Action: Check/Replace Inlet Liner Sol_Column->Sol_Liner Sol_Liner->End_Resolved

Caption: Troubleshooting flowchart for poor GC separation of amine isomers.

Technique_Selection Start What is the primary analytical challenge? P1 Separating Positional Isomers or Regioisomers Start->P1 P2 Distinguishing Primary vs. Secondary vs. Tertiary Amines Start->P2 P3 Confirming Molecular Structure (Connectivity) Start->P3 P4 Separating by Molecular Shape (when other methods fail) Start->P4 S1 Recommended Technique: Derivatization + GC/LC-MS P1->S1 S2 Recommended Technique: IR Spectroscopy P2->S2 S3 Recommended Technique: 1D/2D NMR Spectroscopy P3->S3 S4 Recommended Technique: Ion Mobility Spectrometry (IMS) P4->S4

Caption: Decision tree for selecting the right analytical technique.

References

Validation & Comparative

A Comparative Analysis of 1-Decanamine, 2-Decanamine, and 3-Decanamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the physicochemical properties, potential performance differences, and analytical workflows for the positional isomers of decanamine.

This guide presents a comparative analysis of 1-Decanamine, 2-Decanamine, and 3-Decanamine, three positional isomers of the C10H23N alkylamine. While all three share the same molecular formula and weight, the location of the amine functional group along the decyl chain significantly influences their steric hindrance, basicity, and ultimately, their performance in various applications. This document is intended for researchers, scientists, and drug development professionals who utilize alkylamines as intermediates, surfactants, corrosion inhibitors, or in the synthesis of novel materials and active pharmaceutical ingredients.

Physicochemical Properties: A Comparative Overview

The following table summarizes the key physicochemical properties of 1-Decanamine, 2-Decanamine, and this compound. Experimental data is primarily available for 1-Decanamine, while the properties for 2-Decanamine and this compound are largely based on computational predictions.

Property1-Decanamine2-Decanamine (Predicted)This compound (Predicted)
CAS Number 2016-57-1[1]17747-48-7[2][3]4088-36-2
Molecular Formula C10H23N[1]C10H23N[3]C10H23N[4]
Molecular Weight 157.30 g/mol [1]157.30 g/mol [3]157.30 g/mol [4]
Boiling Point 216-218 °C[5]211.7±8.0 °C[2]Not Available
Melting Point 12-15 °C[5]Not AvailableNot Available
Density 0.787 g/mL[5]0.795±0.06 g/cm³[2]Not Available
pKa Not Available11.10±0.35[2]Not Available
Solubility in Water Slightly solubleNot AvailableNot Available

Performance Comparison and Applications

While direct comparative studies on the performance of these three isomers are limited, their structural differences suggest variations in their efficacy in key applications.

Surfactant Properties

The position of the hydrophilic amine group on the hydrophobic alkyl chain is a critical determinant of surfactant properties.

  • 1-Decanamine : As a primary amine with the functional group at the terminus, 1-decanamine and its salts are effective cationic surfactants.[6] The linear structure allows for efficient packing at interfaces, reducing surface tension and forming micelles.[7]

  • 2-Decanamine and this compound : The internal placement of the amine group in these isomers introduces steric hindrance around the hydrophilic head. This bulkier structure can disrupt the formation of well-ordered micelles and may lead to a higher critical micelle concentration (CMC) compared to 1-decanamine. The packing efficiency at interfaces is also expected to be lower, potentially resulting in less effective surface tension reduction.

Corrosion Inhibition

Alkylamines are widely used as corrosion inhibitors for metals, functioning by adsorbing onto the metal surface to form a protective film.[8]

  • 1-Decanamine : The primary amine group can readily adsorb onto metal surfaces. The long, straight alkyl chain can then form a dense, hydrophobic barrier, preventing contact with corrosive agents.

  • 2-Decanamine and this compound : The steric bulk around the amine group in the secondary isomers might influence their adsorption kinetics and the packing density of the protective film. While they are still expected to act as corrosion inhibitors, their efficiency may differ from that of the linear isomer.

Nanoparticle Synthesis

Long-chain amines are often employed as capping agents to control the size and stability of nanoparticles during synthesis.[9]

  • 1-Decanamine : Its linear structure allows for effective surface passivation of nanoparticles.

  • 2-Decanamine and this compound : The branched nature of these isomers could offer different steric stabilization effects, potentially leading to the formation of nanoparticles with different morphologies or size distributions compared to those synthesized with 1-decanamine.

Structural Isomers of Decanamine

The positioning of the amine group defines the isomeric nature of these compounds.

Caption: Chemical structures of 1-Decanamine, 2-Decanamine, and this compound.

Experimental Protocols

Due to the limited availability of specific synthesis protocols for 2-decanamine and this compound in the reviewed literature, a general protocol for the synthesis of primary amines and a standard characterization workflow are provided.

General Synthesis of Primary Amines via Reductive Amination

Reductive amination is a common method for the synthesis of primary amines from ketones or aldehydes. For the synthesis of 2-decanamine and this compound, the corresponding ketones (2-decanone and 3-decanone) would be the starting materials.

Materials:

  • Ketone (e.g., 2-decanone (B165314) or 3-decanone)

  • Ammonia (B1221849) source (e.g., ammonium (B1175870) acetate, aqueous ammonia)

  • Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)

  • Solvent (e.g., methanol, ethanol)

  • Acid catalyst (optional, e.g., acetic acid)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the ketone in the chosen solvent in a round-bottom flask.

  • Add the ammonia source in excess.

  • If necessary, add an acid catalyst.

  • Stir the mixture at room temperature for a designated period to allow for imine formation.

  • Slowly add the reducing agent to the mixture.

  • Continue stirring until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction by adding water or a dilute acid.

  • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Characterization of Decanamine Isomers

A general workflow for the characterization and purity assessment of synthesized or procured decanamine isomers is outlined below.

G cluster_workflow General Experimental Workflow for Amine Characterization cluster_struct_ver Techniques cluster_purity_ass Techniques start Synthesized or Procured Decanamine Isomer purification Purification (Distillation/Chromatography) start->purification structural_verification Structural Verification purification->structural_verification purity_assessment Purity Assessment structural_verification->purity_assessment nmr NMR (1H, 13C) ftir FTIR ms Mass Spectrometry end Characterized Isomer purity_assessment->end gc Gas Chromatography (GC) titration Acid-Base Titration

Caption: A general workflow for the characterization of decanamine isomers.

Detailed Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of the alkyl chain and the amine protons, and to determine the position of the amine group through analysis of chemical shifts and coupling patterns.

    • ¹³C NMR: To identify the number of unique carbon environments, which will differ for each isomer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic N-H stretching and bending vibrations of the primary amine group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and analyze its fragmentation pattern to confirm the structure.

  • Gas Chromatography (GC): To assess the purity of the sample and to separate it from any starting materials or byproducts.

  • Acid-Base Titration: To determine the concentration of the amine in a solution and to calculate its equivalent weight.

References

Comparative Guide to the Validation of Analytical Methods for 3-Decanamine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes such as 3-Decanamine is critical for product safety and efficacy. The validation of analytical methods ensures that the chosen procedure is fit for its intended purpose. This guide provides a comparative overview of two primary analytical techniques for the detection of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

The inherent chemical properties of this compound, a long-chain primary aliphatic amine, present unique analytical challenges, including its potential for volatility and its basic nature. The selection of an appropriate analytical method is therefore a crucial step, and this guide aims to provide the necessary data and protocols to support this decision-making process.

Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of GC-MS and HPLC-MS/MS for the analysis of long-chain aliphatic amines, which can be considered representative for the validation of a this compound analytical method. It is important to note that the following data is based on validated methods for structurally similar long-chain amines and would require specific validation for this compound.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationHigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Limit of Detection (LOD) 0.3 - 1.0 ng/mL0.1 - 5.0 ng/mL
Limit of Quantification (LOQ) 1.0 - 5.0 ng/mL0.5 - 15.0 ng/mL
Linearity (R²) > 0.995> 0.995
Linear Range 5 - 500 ng/mL1 - 1000 ng/mL
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 15%
Sample Throughput ModerateHigh
Derivatization Typically RequiredOptional, but can improve sensitivity

Experimental Workflows and Decision Making

The selection and validation of an analytical method follow a structured workflow. The following diagrams illustrate a general validation process and a decision tree for choosing between GC-MS and HPLC-MS for amine analysis.

Analytical Method Validation Workflow General Workflow for Analytical Method Validation cluster_planning Planning cluster_development Method Development cluster_validation Method Validation cluster_application Application define_method Define Method Scope and Purpose select_technique Select Analytical Technique (GC-MS or HPLC-MS) define_method->select_technique optimize_parameters Optimize Chromatographic and MS Parameters select_technique->optimize_parameters sample_prep Develop Sample Preparation Protocol optimize_parameters->sample_prep linearity Linearity & Range sample_prep->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity precision->specificity robustness Robustness specificity->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis quality_control Ongoing Quality Control routine_analysis->quality_control

A typical workflow for analytical method validation.

Method Selection Decision Tree Decision Tree for Amine Analysis Method Selection node_result node_result start Analyte Properties & Sample Matrix volatility Is the analyte (or its derivative) volatile and thermally stable? start->volatility sample_complexity Is the sample matrix complex? volatility->sample_complexity Yes hplc_ms HPLC-MS/MS is a suitable option volatility->hplc_ms No throughput Is high throughput required? sample_complexity->throughput Yes gc_ms GC-MS is a suitable option sample_complexity->gc_ms No sensitivity Is ultra-high sensitivity required? throughput->sensitivity Yes throughput->hplc_ms No sensitivity->gc_ms No sensitivity->hplc_ms Yes

Decision tree for selecting an analytical method.

Detailed Experimental Protocols

The following are representative experimental protocols for the analysis of long-chain primary amines. These should be adapted and validated specifically for this compound and the sample matrix of interest.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is suitable for the quantification of this compound in a variety of matrices following derivatization to enhance volatility and chromatographic performance.

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • Extraction: To 1 mL of the sample (e.g., plasma, formulation buffer), add an appropriate internal standard. Add 2 mL of ethyl acetate (B1210297) and vortex for 2 minutes. Centrifuge at 4000 rpm for 10 minutes. Transfer the organic layer to a clean tube. Repeat the extraction process and combine the organic layers.

  • Derivatization: Evaporate the solvent to dryness under a gentle stream of nitrogen. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is highly selective and sensitive and can often be performed without derivatization, although derivatization can improve performance for certain applications.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the sample, add an appropriate internal standard.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC-MS/MS Instrumentation and Conditions

  • HPLC System: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Gas Temperature: 325°C.

  • Gas Flow: 10 L/min.

  • Nebulizer Pressure: 45 psi.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Comparing the efficacy of 3-Decanamine with other corrosion inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the field of materials science and industrial chemistry, the selection of an appropriate corrosion inhibitor is paramount to ensure the longevity and integrity of metallic components. This guide provides a comparative overview of the expected efficacy of 3-Decanamine, an aliphatic amine, against other established corrosion inhibitors. The comparison is based on established principles of corrosion inhibition by amine-based compounds and standard experimental methodologies used in the field. While specific, publicly available, peer-reviewed quantitative data for this compound is limited, this guide synthesizes information from analogous compounds to provide a robust framework for its evaluation.

Mechanism of Action: The Protective Barrier

Organic corrosion inhibitors, particularly those with amine functionalities like this compound, function by adsorbing onto the metal surface to form a protective film.[1][2] This film acts as a barrier, isolating the metal from the corrosive environment.[2] The nitrogen atom in the amine group possesses a lone pair of electrons, which can coordinate with the vacant d-orbitals of iron atoms on a steel surface, leading to chemisorption.[1] The long decyl chain of this compound is hydrophobic and would orient away from the metal surface, creating a dense layer that repels water and other corrosive agents.[1] This mechanism suggests that this compound would act as a mixed-type inhibitor, impeding both anodic and cathodic reactions of the corrosion process.[3]

Comparative Data Presentation

To provide a quantitative comparison, the following tables summarize the performance of various amine-based corrosion inhibitors, which can be used as a benchmark for evaluating the potential efficacy of this compound. The data is collated from scientific literature for compounds with similar functional groups and structures.

Table 1: Inhibition Efficiency of Various Amine Corrosion Inhibitors (Weight Loss Method)

InhibitorCorrosive MediumInhibitor ConcentrationTemperature (°C)Inhibition Efficiency (%)Reference Compound
n-Octylamine1 M HCl5 x 10⁻³ M3092.5Yes
L-Alanine1 M HCl10 mM2585.2Yes
L-Leucine1 M HCl10 mM2591.3Yes
This compound 1 M HCl (Anticipated) 30 >90 (Expected) Target

Note: The expected efficiency of this compound is an educated estimation based on the performance of structurally similar long-chain amines.

Table 2: Electrochemical Polarization Data for Amine Corrosion Inhibitors

InhibitorCorrosive MediumInhibitor ConcentrationCorrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (%)Reference Compound
Blank1 M HCl--4751152-Yes
n-Octylamine1 M HCl5 x 10⁻³ M-49086.492.5Yes
This compound 1 M HCl (Anticipated) ~ -500 < 100 >90 (Expected) Target

Note: The anticipated values for this compound are projections based on the typical behavior of effective amine-based inhibitors.

Experimental Protocols

The data presented for the reference compounds are typically generated using standardized experimental protocols. The following are detailed methodologies for key experiments used to evaluate the efficacy of corrosion inhibitors.

Weight Loss Method

The weight loss method is a direct and straightforward technique for determining the average corrosion rate.[4]

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with deionized water, and dried. The initial weight of each coupon is accurately measured.[5]

  • Experimental Setup: The pre-weighed coupons are suspended in the corrosive solution (e.g., 1 M HCl) with and without the desired concentration of the inhibitor.[4] The solution is maintained at a constant temperature.[4]

  • Post-Exposure Cleaning: After a set immersion period, the coupons are removed, and the corrosion products are cleaned off according to standard procedures (e.g., ASTM G1), which may involve using an inhibited acid solution.[4] The coupons are then washed, dried, and re-weighed.[5]

  • Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated using the following formula: IE% = [(W_blank - W_inh) / W_blank] x 100 where W_blank is the weight loss of the coupon in the absence of the inhibitor, and W_inh is the weight loss in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.[4]

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (mild steel specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).[4]

  • Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) until a stable open circuit potential (OCP) is achieved.[4]

  • Polarization Scan: The potential of the working electrode is scanned from a potential more negative than the OCP to a potential more positive than the OCP at a slow, constant scan rate.[4]

  • Data Analysis: The resulting current is plotted against the applied potential on a semi-logarithmic scale (Tafel plot). The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr).[6] The inhibition efficiency is calculated as: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100 where i_corr(blank) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.[6]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the properties of the inhibitor film and the corrosion mechanism.[4]

  • Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.[4]

  • EIS Measurement: At the stable OCP, a small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[4]

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, is determined by fitting the data to an appropriate equivalent electrical circuit. The inhibition efficiency is calculated as: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100 where R_ct(inh) and R_ct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.[6]

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Corrosion Inhibitor Evaluation cluster_analysis prep Specimen Preparation (Polishing, Cleaning, Weighing) exposure Exposure to Corrosive Medium (+/- Inhibitor) prep->exposure analysis Post-Exposure Analysis exposure->analysis wl Weight Loss Measurement electrochem Electrochemical Tests (Polarization, EIS)

Experimental workflow for evaluating corrosion inhibitors.

G cluster_inhibitor This compound Molecule metal Metal Surface (Fe) amine Amine Group (-NH2) (Polar Head) amine->metal Adsorption (Chemisorption) Forms Protective Layer alkyl Decyl Chain (-C10H21) (Hydrophobic Tail) corrosive Corrosive Species (H2O, H+, Cl-) alkyl->corrosive Repels

Adsorption mechanism of this compound on a metal surface.

References

Comparative Analysis of Decanamine Isomers: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the structure-activity relationships (SAR) of decanamine isomers. While direct comparative experimental data on the biological activities of all decanamine isomers is limited in publicly available literature, this document synthesizes established principles of medicinal chemistry and pharmacology to infer potential differences in their effects. Detailed experimental protocols are provided to facilitate further research in this area.

Introduction to Decanamine Isomers and SAR

Decanamine, a ten-carbon alkylamine, exists as several positional isomers, distinguished by the location of the amine group along the decyl chain. The position of this functional group can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. Understanding the structure-activity relationship of these isomers is crucial for the targeted design of new therapeutic agents, particularly in the fields of antimicrobial and anticancer research, where long-chain alkylamines have shown promise. The lipophilic ten-carbon chain and the cationic primary amine group are the key determinants of their interaction with biological membranes.

Physicochemical Properties of Decanamine Isomers

The positioning of the amine group along the carbon chain can alter properties such as pKa, lipophilicity, and steric hindrance, which in turn can affect membrane permeability, receptor binding, and overall biological activity. A summary of the available physicochemical data for various decanamine isomers is presented below.

Property1-Decanamine2-Decanamine3-Decanamine5-Decanamine
Molecular Formula C₁₀H₂₃NC₁₀H₂₃NC₁₀H₂₃NC₁₀H₂₃N
Molecular Weight 157.30 g/mol 157.30 g/mol 157.30 g/mol 157.30 g/mol
IUPAC Name decan-1-aminedecan-2-aminedecan-3-aminedecan-5-amine
CAS Number 2016-57-117747-48-76274-34-686217-83-6
Predicted LogP ~3.7 - 4.2~3.7~3.7~3.5
Predicted pKa ~10.6Not availableNot availableNot available
Structure CH₃(CH₂)₉NH₂CH₃(CH₂)₇CH(NH₂)CH₃CH₃(CH₂)₆CH(NH₂)CH₂CH₃CH₃(CH₂)₄CH(NH₂)(CH₂)₃CH₃

Postulated Biological Activities and Structure-Activity Relationship

The primary mechanism of action for long-chain alkylamines is believed to be the disruption of cell membrane integrity. The hydrophobic alkyl chain inserts into the lipid bilayer, while the cationic amine group interacts with the negatively charged components of the membrane, leading to increased permeability and eventual cell lysis.

  • 1-Decanamine (Primary Amine at Terminus): With the amine group at the end of the chain, 1-decanamine possesses the most distinct amphipathic character. This linear structure may facilitate deeper penetration into the lipid bilayer, potentially leading to high potency in membrane disruption.

  • Internal Positional Isomers (e.g., 2-, 3-, 5-Decanamine): As the amine group moves towards the center of the alkyl chain, the overall linearity of the molecule is reduced. This may introduce steric hindrance, potentially affecting the efficiency of membrane insertion. However, the branched nature could also influence the fluidity and curvature of the membrane in unique ways, leading to different biological outcomes. It is hypothesized that isomers with the amine group closer to the chain's center might exhibit reduced non-specific cytotoxicity compared to the terminal isomer, a desirable trait in drug development.

Experimental Protocols

To empirically determine and compare the biological activities of decanamine isomers, the following experimental protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is used to determine the lowest concentration of an agent that prevents the visible growth of a microorganism.

Materials:

  • Decanamine isomers (1-decanamine, 2-decanamine, etc.)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each decanamine isomer in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of each isomer in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10⁵ CFU/mL in MHB.

  • Add the bacterial suspension to each well containing the diluted compounds.

  • Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Decanamine isomers

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Sterile 96-well plates

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the decanamine isomers in cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the isomers.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.

  • After incubation, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.

Visualizations

Proposed Mechanism of Action: Membrane Disruption

cluster_membrane Cell Membrane p1 Lipid Head p2 Lipid Head t1 Hydrophobic Tails Decanamine Decanamine Isomer Decanamine->p1 Hydrophobic Interaction Disruption Membrane Disruption Decanamine->Disruption Lysis Cell Lysis Disruption->Lysis

Caption: Proposed mechanism of decanamine isomer-induced cell death.

Experimental Workflow for Comparative Analysis

cluster_isomers Decanamine Isomers cluster_assays Biological Assays cluster_analysis Data Analysis I1 1-Decanamine MIC MIC Assay (Antimicrobial Activity) I1->MIC MTT MTT Assay (Cytotoxicity) I1->MTT I2 2-Decanamine I2->MIC I2->MTT In ...n-Decanamine In->MIC In->MTT SAR Structure-Activity Relationship Analysis MIC->SAR MTT->SAR

Caption: Workflow for comparing the biological activities of decanamine isomers.

Conclusion

The positional isomerism of decanamine is expected to have a pronounced effect on its biological activity. While 1-decanamine, with its distinct amphipathic structure, is anticipated to be a potent membrane-disrupting agent, its isomers with internal amine groups may offer a more nuanced interaction with cell membranes, potentially leading to improved selectivity and a better therapeutic window. The lack of direct comparative studies represents a significant gap in the literature. The experimental protocols outlined in this guide provide a clear path for researchers to systematically evaluate the structure-activity relationships of decanamine isomers, which could lead to the discovery of novel and more effective therapeutic compounds.

A Comparative Analysis of Theoretical and Experimental Properties of 3-Decanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the theoretical and experimental properties of 3-Decanamine. Due to a scarcity of published experimental data for this compound, this guide utilizes experimental data for its structural isomer, 1-Decanamine, as a point of comparison. This information is intended to provide researchers with a comprehensive overview to support further investigation and application of these compounds.

Physicochemical Properties: Theoretical vs. Experimental Data

The following tables summarize the computed theoretical properties of this compound and the available experimental properties of its isomer, 1-Decanamine. This comparison offers insights into the expected characteristics of this compound.

Table 1: Comparison of Physicochemical Properties

PropertyTheoretical (this compound)Experimental (1-Decanamine)
Molecular Weight 157.30 g/mol [1]157.30 g/mol
Boiling Point Not available220.5 °C[2]
Melting Point Not available17 °C[2]
Density Not available0.73 g/cm³[2]
Refractive Index Not available1.437 at 20 °C[2]
Water Solubility Not available5.5 x 10² mg/L at 25 °C[2]
LogP (Octanol-Water Partition Coefficient) 3.7[1]1.92[2]

Table 2: Computed Molecular Descriptors for this compound

DescriptorValue
XLogP3-AA 3.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 7[1]
Exact Mass 157.183049738 Da[1]
Topological Polar Surface Area 26 Ų[1]
Heavy Atom Count 11[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols for aliphatic amines and can be adapted for the characterization of this compound.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes.

Apparatus:

  • Small round-bottomed flask (5-10 mL)

  • Micro-condenser

  • Digital thermometer

  • Heating mantle or sand bath

  • Boiling chips or magnetic stir bar

Procedure:

  • Place approximately 5 mL of the amine sample into the round-bottomed flask along with a few boiling chips or a magnetic stir bar.

  • Assemble the micro-condenser vertically onto the flask.

  • Insert the digital thermometer through the condenser, ensuring the thermometer bulb is positioned in the vapor phase above the boiling liquid but below the condenser outlet.

  • Gently heat the sample to a boil.

  • Allow the liquid to reflux, where the vapor condenses and returns to the flask.

  • Record the stable temperature reading on the thermometer. This is the boiling point of the liquid.

  • Record the ambient atmospheric pressure.

Density Measurement (Oscillating U-tube Method)

Apparatus:

  • Digital density meter (e.g., Anton Paar DMA series)

  • Syringe for sample injection

Procedure:

  • Calibrate the density meter with dry air and deionized water according to the manufacturer's instructions.

  • Inject the this compound sample into the oscillating U-tube of the density meter using a syringe, ensuring no air bubbles are present.

  • Allow the sample to equilibrate to the desired temperature.

  • The instrument will measure the oscillation frequency of the U-tube and calculate the density of the sample.

  • Record the density value at the specified temperature.

Refractive Index Measurement (Abbe Refractometer)

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

Procedure:

  • Calibrate the refractometer using a standard of known refractive index.

  • Ensure the prism surfaces are clean and dry.

  • Using a dropper, apply a few drops of the this compound sample onto the prism.

  • Close the prism and allow the sample to spread evenly and reach the set temperature, typically 20°C or 25°C, by circulating water from the constant temperature bath.

  • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

  • Read the refractive index from the instrument's scale.

Spectroscopic Analysis

a) Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Obtain a background spectrum of the empty sample holder (e.g., salt plates for a neat liquid sample or an ATR crystal).

  • Apply a thin film of this compound onto the salt plates or the ATR crystal.

  • Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

  • For a primary amine like this compound, expect to observe two N-H stretching bands in the region of 3400-3250 cm⁻¹, an N-H bending vibration around 1650-1580 cm⁻¹, and a C-N stretching vibration in the range of 1250–1020 cm⁻¹.[3]

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra.

  • In the ¹H NMR spectrum, the protons on the carbon adjacent to the nitrogen atom are expected to be deshielded and appear in the range of 2.3-3.0 ppm. The N-H protons typically appear as a broad signal between 0.5-5.0 ppm, and their signal will disappear upon a D₂O shake.[4][5]

  • In the ¹³C NMR spectrum, the carbon atom bonded to the nitrogen will be deshielded and appear further downfield compared to other aliphatic carbons.

c) Mass Spectrometry:

  • Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.

  • Obtain the mass spectrum.

  • According to the nitrogen rule, a compound with an odd number of nitrogen atoms, such as this compound, will have a molecular ion with an odd mass-to-charge (m/z) ratio.[6]

  • The fragmentation pattern of aliphatic amines is dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[7][8]

Visualizations

General Workflow for Characterization of this compound

The following diagram illustrates a typical workflow for the synthesis and characterization of an aliphatic amine like this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_physical Physical Properties cluster_spectroscopic Spectroscopic Analysis cluster_activity Biological Activity Screening synthesis Synthesis of this compound purification Purification (e.g., Distillation) synthesis->purification boiling_point Boiling Point Determination purification->boiling_point density Density Measurement purification->density refractive_index Refractive Index Measurement purification->refractive_index ftir FTIR Spectroscopy purification->ftir nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms activity Cytotoxicity/Antimicrobial Assays ms->activity G amine Aliphatic Amine (e.g., this compound) cell_membrane Cell Membrane (Lipid Bilayer) amine->cell_membrane Interaction disruption Membrane Disruption & Increased Permeability cell_membrane->disruption leakage Leakage of Intracellular Components disruption->leakage cell_death Cell Death leakage->cell_death

References

Performance of 3-Decanamine in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 3-Decanamine across various solvent systems. Due to the limited availability of direct comparative experimental data for this compound in publicly accessible literature, this document leverages established principles of solvent chemistry and data from analogous amines to provide a predictive performance overview. Furthermore, detailed experimental protocols are presented to enable researchers to generate quantitative data tailored to their specific applications.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is crucial for predicting its behavior in different solvents.

PropertyValueSource
IUPAC Namedecan-3-amine[1]
Molecular FormulaC₁₀H₂₃N[1]
Molecular Weight157.30 g/mol [1]
XLogP33.7[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count1[1]

Note: The high XLogP3 value suggests a preference for lipophilic (non-polar) environments.[1] The presence of both hydrogen bond donors and an acceptor indicates the potential for interactions with protic and polar solvents.[1]

Predicted Solubility and Performance Comparison

The principle of "like dissolves like" is central to predicting the solubility and performance of this compound in various solvents. As a primary amine with a long alkyl chain, its solubility is dictated by the balance between the polar amine group and the non-polar decyl group.

Solvent SystemSolvent ClassPredicted SolubilityPredicted Performance in Reactions/Extractions
Water Protic, PolarLow to InsolublePoor. The long hydrophobic tail limits solubility in aqueous media.[2][3] Performance in aqueous-based reactions or extractions would likely require a co-solvent or emulsifying agent.
Methanol, Ethanol Protic, PolarModerate to HighGood. The alcohol's ability to engage in hydrogen bonding with the amine group, coupled with its alkyl chain, can effectively solvate this compound. These solvents are suitable for reactions where proton transfer is part of the mechanism.[4]
Acetone, Acetonitrile Aprotic, PolarModerate to HighGood to Excellent. These solvents can solvate the polar amine head without the hydrogen-bonding interactions that can sometimes hinder reactivity.[5] Acetonitrile, in particular, is a versatile solvent for a wide range of organic reactions.[6]
Toluene, Hexane Aprotic, Non-polarHighExcellent, particularly for extractions. The non-polar nature of these solvents will readily dissolve the long alkyl chain of this compound. They are ideal for liquid-liquid extractions of non-polar analytes or as solvents for reactions involving non-polar reactants.
Deep Eutectic Solvents (DESs) Ionic Liquid AnalogsVariablePotentially Excellent. DESs can be tailored to have specific polarities and functionalities, offering a "green" alternative to traditional organic solvents.[7][8] Amines can be a component of DESs, suggesting good compatibility.[7][9]

Experimental Protocols

To generate quantitative comparative data, the following experimental protocols are provided.

Determination of Solubility

This protocol outlines a method to determine the solubility of this compound in a given solvent at a specific temperature.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the solution to stand undisturbed at the same constant temperature until the undissolved this compound settles.

  • Sampling and Analysis: Carefully extract a known volume of the clear supernatant. Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as gas chromatography (GC) or titration.

  • Calculation: The solubility is calculated from the concentration of this compound in the saturated solution.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess this compound to known volume of solvent prep2 Seal container prep1->prep2 equil1 Agitate at constant temperature (e.g., 24h) prep2->equil1 sep1 Let stand at constant temperature equil1->sep1 sep2 Allow undissolved amine to settle sep1->sep2 analysis1 Extract known volume of supernatant sep2->analysis1 analysis2 Analyze concentration (GC or Titration) analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for determining the solubility of this compound.
Evaluation of Extraction Efficiency

This protocol details a method for assessing the performance of this compound as an extractant in a liquid-liquid extraction.

Methodology:

  • Preparation of Phases: Prepare an aqueous phase containing a known concentration of the target analyte. Prepare an organic phase consisting of this compound dissolved in the chosen immiscible solvent.

  • Extraction: Combine known volumes of the aqueous and organic phases in a separatory funnel. Shake the funnel vigorously for a set period to facilitate mass transfer.

  • Phase Separation: Allow the layers to separate completely.

  • Analysis: Collect both the aqueous and organic phases. Analyze the concentration of the analyte in each phase using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The distribution coefficient (D) and extraction efficiency (%E) can be calculated as follows:

    • D = [Analyte]organic / [Analyte]aqueous

    • %E = (D / (D + Vaqueous/Vorganic)) * 100

G cluster_prep Phase Preparation cluster_extraction Extraction cluster_sep Phase Separation cluster_analysis Analysis & Calculation prep1 Aqueous Phase: Known analyte concentration ext1 Combine phases in separatory funnel prep1->ext1 prep2 Organic Phase: This compound in solvent prep2->ext1 ext2 Shake vigorously ext1->ext2 sep1 Allow layers to separate ext2->sep1 analysis1 Analyze analyte concentration in both phases sep1->analysis1 analysis2 Calculate Distribution Coefficient (D) and Extraction Efficiency (%E) analysis1->analysis2

Caption: Workflow for evaluating the extraction efficiency of this compound.
Monitoring Reaction Kinetics

This protocol provides a general framework to compare the effect of different solvents on the rate of a reaction involving this compound.

Methodology:

  • Reaction Setup: In a thermostated reaction vessel, dissolve the reactants (including this compound) in the chosen solvent.

  • Initiation: Initiate the reaction (e.g., by adding a catalyst or raising the temperature).

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately stop the reaction in the aliquot (e.g., by rapid cooling or adding a quenching agent).

  • Analysis: Analyze the concentration of a reactant or product in each aliquot using a suitable technique (e.g., GC, HPLC, NMR spectroscopy).

  • Data Analysis: Plot the concentration of the analyte versus time. Determine the initial reaction rate and the rate constant from this data.

G cluster_setup Reaction Setup cluster_run Reaction Execution cluster_analysis Analysis setup1 Dissolve reactants in chosen solvent in a thermostated vessel run1 Initiate reaction setup1->run1 run2 Withdraw aliquots at regular intervals run1->run2 run3 Quench reaction in aliquots run2->run3 analysis1 Analyze reactant or product concentration run3->analysis1 analysis2 Plot concentration vs. time analysis1->analysis2 analysis3 Determine reaction rate and rate constant analysis2->analysis3

Caption: Workflow for monitoring reaction kinetics involving this compound.

Conclusion

The choice of solvent is a critical parameter that significantly influences the performance of this compound in various applications. While direct comparative data is scarce, a systematic approach based on the principles of solvent chemistry and the provided experimental protocols will enable researchers to select and optimize the solvent system for their specific needs. Non-polar solvents are predicted to be excellent for extractions, while polar aprotic and protic solvents are expected to be suitable for a range of chemical reactions. The use of the provided protocols will facilitate the generation of valuable quantitative data, contributing to a more comprehensive understanding of this compound's behavior in different chemical environments.

References

A Comparative Guide to the Purity Analysis of Commercial 3-Decanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for validating the purity of commercial 3-Decanamine, a key intermediate in various synthetic applications. We will delve into the experimental protocols and comparative performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by hypothetical experimental data.

Introduction to this compound and Potential Impurities

This compound is a primary aliphatic amine with a chiral center, making it a valuable building block in the synthesis of complex organic molecules. The purity of commercial this compound can be compromised by the presence of various impurities, which may arise from the manufacturing process or degradation over time. Common classes of impurities can include:

  • Isomeric Impurities: Other positional isomers of decanamine (e.g., 1-Decanamine, 2-Decanamine).

  • Synthesis-Related Impurities: Unreacted starting materials, byproducts, or reagents from the synthetic route.

  • Degradation Products: Compounds formed due to exposure to air, light, or temperature fluctuations.

This guide will consider the following hypothetical impurities for the purpose of methodological comparison: 1-Decanamine (isomer), N-decyl-3-decanamine (secondary amine byproduct), and tridecylamine (B1585788) (tertiary amine byproduct).

Comparative Purity Analysis Data

The following table summarizes the quantitative data from the analysis of a hypothetical batch of commercial this compound using three distinct analytical techniques.

Analytical MethodPurity (%)Key Impurities DetectedLimit of Detection (LOD)Limit of Quantitation (LOQ)
GC-FID (derivatized) 99.21-Decanamine, N-decyl-3-decanamine~0.01%~0.05%
HPLC-UV (derivatized) 99.11-Decanamine, N-decyl-3-decanamine, Tridecylamine~0.005%~0.02%
qNMR (¹H NMR) 99.3 (absolute)Provides total purity; individual impurities not quantified without standards~0.05%~0.1%

Experimental Workflow for Purity Analysis

The overall workflow for assessing the purity of a commercial this compound sample is depicted below. This process involves initial sample preparation followed by analysis using one or more of the detailed analytical techniques.

Purity Analysis Workflow Purity Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample Commercial this compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (for GC/HPLC) Dissolution->Derivatization Optional qNMR Quantitative NMR (qNMR) Dissolution->qNMR GC Gas Chromatography (GC-FID) Derivatization->GC HPLC High-Performance Liquid Chromatography (HPLC-UV) Derivatization->HPLC Data_Processing Data Processing & Integration GC->Data_Processing HPLC->Data_Processing qNMR->Data_Processing Purity_Calculation Purity Calculation Data_Processing->Purity_Calculation Impurity_ID Impurity Identification (with standards/MS) Data_Processing->Impurity_ID Final_Report Final Purity Report Purity_Calculation->Final_Report Impurity_ID->Final_Report

Caption: Workflow for the purity analysis of this compound.

Detailed Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a robust technique for separating and quantifying volatile compounds. For primary amines like this compound, derivatization is often necessary to improve peak shape and reduce tailing.[1]

  • Sample Preparation (with Derivatization):

    • Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.

    • Add 1 mL of dichloromethane.

    • Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • GC-FID Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 300°C.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile method for separating non-volatile and thermally labile compounds. Aliphatic amines lack a strong chromophore, necessitating pre-column derivatization for UV detection.[2]

  • Sample Preparation (with Derivatization):

    • Accurately weigh approximately 5 mg of the this compound sample and dissolve it in 10 mL of acetonitrile (B52724) to create a stock solution.

    • In a separate vial, mix 100 µL of the stock solution with 400 µL of a borate (B1201080) buffer (pH 8.5).

    • Add 500 µL of a 10 mg/mL solution of dansyl chloride in acetonitrile.

    • Vortex the mixture and heat at 40°C for 1 hour in the dark.

    • Quench the reaction with 100 µL of a 2% methylamine (B109427) solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • Start with 60% B.

      • Linear gradient to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 60% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 340 nm.

    • Injection Volume: 10 µL.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[3][4] The purity is determined by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.

    • Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Ensure both the sample and the internal standard are fully dissolved.

  • ¹H NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: A standard quantitative pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest (e.g., 30 seconds).

    • Number of Scans: 16 or higher for a good signal-to-noise ratio.

    • Data Processing: The purity is calculated by comparing the integral of a well-resolved signal from this compound (e.g., the proton on the carbon bearing the amino group) with the integral of a known signal from the internal standard, taking into account the number of protons each signal represents and the molar masses of the analyte and the standard.

Comparison of Methods

  • Gas Chromatography (GC): GC offers high resolution and is well-suited for volatile and semi-volatile impurities.[5] The use of a flame ionization detector provides a response that is proportional to the carbon content, allowing for good quantification. However, the need for derivatization adds an extra step to the sample preparation and can introduce potential side reactions.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and sensitive technique applicable to a broad range of impurities, including non-volatile and thermally unstable compounds.[6][7] The choice of derivatizing agent can significantly enhance sensitivity. Chiral HPLC can also be employed to determine the enantiomeric purity of this compound.

  • Quantitative NMR (qNMR): qNMR is a powerful technique for determining the absolute purity of a sample without the need for an identical standard of the analyte.[8] It is non-destructive and provides structural information that can aid in impurity identification. However, its sensitivity is generally lower than that of chromatographic methods, and it may not be able to resolve and quantify closely related impurities individually.

Conclusion

The selection of an appropriate analytical method for the purity assessment of commercial this compound depends on the specific requirements of the analysis. For routine quality control and the quantification of known volatile impurities, GC-FID is a reliable and cost-effective choice. HPLC-UV offers greater versatility and sensitivity, making it suitable for detecting a wider range of impurities, including non-volatile byproducts. For the definitive determination of absolute purity and as a primary validation method, qNMR is unparalleled, providing a direct and accurate measurement. A comprehensive purity analysis strategy for this compound would ideally involve the use of orthogonal techniques, such as a chromatographic method for impurity profiling and qNMR for an accurate assay of the main component.

References

Isomeric Effects on the Biological Activity of Decanamines: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable gap in direct comparative studies on the biological activity of decanamine isomers. While the influence of isomerism on the pharmacological effects of various molecules is a well-established principle in drug discovery and molecular biology, specific experimental data quantitatively comparing positional isomers of decanamine (e.g., 1-decanamine, 2-decanamine, 3-decanamine, etc.) remains scarce.

This guide, therefore, serves as a framework for researchers, scientists, and drug development professionals to design and conduct comparative studies on decanamine isomers. It outlines potential biological activities, key experimental protocols, and the necessary data presentation for a thorough evaluation.

Potential Biological Activities of Decanamine Isomers

Based on the known properties of long-chain aliphatic amines, the following biological activities are prime candidates for investigation:

  • Antimicrobial Activity: Alkylamines are known to possess antimicrobial properties, and it is hypothesized that the position of the amine group on the decyl chain could significantly impact the efficacy against various bacterial and fungal strains.

  • Cytotoxic Activity: The cytotoxic effects of decanamine isomers against various cancer cell lines could be explored to identify potential therapeutic leads.

  • Antifungal Activity: Similar to their antibacterial properties, decanamine isomers may exhibit differential activity against pathogenic fungi.

Proposed Experimental Protocols

To quantitatively assess the isomeric effects of decanamines, the following experimental protocols are recommended:

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of decanamine isomers against a panel of clinically relevant bacteria and fungi.

Methodology: Broth Microdilution Assay

  • Preparation of Stock Solutions: Prepare stock solutions of each decanamine isomer in a suitable solvent.

  • Bacterial/Fungal Strains: Select a panel of representative Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of each decanamine isomer in appropriate broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism in broth) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of decanamine isomers on mammalian cell lines.

Methodology: MTT Assay

  • Cell Lines: Select a panel of human cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293) for comparison.

  • Cell Culture: Culture the cells in appropriate medium and conditions.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of each decanamine isomer for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation for Comparative Analysis

To facilitate a clear and objective comparison of the biological activities of decanamine isomers, all quantitative data should be summarized in structured tables.

Table 1: Comparative Antimicrobial Activity of Decanamine Isomers (MIC in µg/mL)

IsomerStaphylococcus aureusEscherichia coliCandida albicans
1-Decanamine
2-Decanamine
This compound
4-Decanamine
5-Decanamine

Table 2: Comparative Cytotoxicity of Decanamine Isomers (IC50 in µM)

IsomerHeLaA549HEK293
1-Decanamine
2-Decanamine
This compound
4-Decanamine
5-Decanamine

Proposed Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for a comprehensive comparative study of decanamine isomers.

G Synthesis Synthesis of Decanamine Isomers Purification Purification and Characterization (NMR, MS) Synthesis->Purification Antimicrobial Antimicrobial Assays (MIC) Purification->Antimicrobial Cytotoxicity Cytotoxicity Assays (IC50) Purification->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Cytotoxicity->SAR Mechanism Mechanism of Action Studies (for active isomers) SAR->Mechanism

Caption: Proposed experimental workflow for the comparative analysis of decanamine isomers.

Conclusion

While direct comparative data on the biological activity of decanamine isomers is currently lacking in the scientific literature, this guide provides a robust framework for conducting such research. By systematically evaluating the antimicrobial and cytotoxic properties of these isomers and analyzing their structure-activity relationships, valuable insights can be gained into how the position of the amine functional group influences biological activity. Such studies are crucial for the rational design of new therapeutic agents and other bioactive compounds.

Comparative Analysis of 3-Decanamine Cross-Reactivity with Common Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 3-Decanamine with a selection of common chemical reagents. Due to a lack of specific published cross-reactivity studies for this compound, this document outlines the expected reactivity based on the well-established chemical principles of primary aliphatic amines. The experimental protocols and data presented herein are representative and intended to serve as a foundational guide for designing and interpreting cross-reactivity assessments.

Introduction to this compound

This compound is a primary aliphatic amine with the chemical formula C₁₀H₂₃N.[1] Like other primary amines, its reactivity is characterized by the nucleophilic and basic nature of the amino group.[2] Understanding its potential for cross-reactivity is crucial in various applications, including in the development of analytical assays and in predicting potential interactions in complex chemical mixtures.

Predicted Cross-Reactivity Profile

Based on general amine chemistry, this compound is expected to react with a range of electrophilic reagents.[3][4] Key predicted reactions include:

  • Acid-Base Reactions: As a base, this compound will readily react with acids to form ammonium (B1175870) salts.[3]

  • Acylation: It will react with acylating agents like acid chlorides and anhydrides to form amides.[4]

  • Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines, and potentially quaternary ammonium salts through over-alkylation.[4]

  • Reaction with Carbonyl Compounds: this compound is expected to react with aldehydes and ketones to form imines.[5]

Conversely, this compound is not expected to react with reagents that are not strong electrophiles or are themselves nucleophilic under typical conditions.

Comparative Reactivity Data

The following table summarizes the predicted reactivity of this compound with various classes of reagents. The percentage reactivity is a qualitative prediction based on fundamental chemical principles, where 100% indicates a complete and rapid reaction under standard conditions, and 0% indicates no expected reaction.

Reagent ClassRepresentative ReagentPredicted % ReactivityProduct Class
Acids Hydrochloric Acid~100%Ammonium Salt
Acid Chlorides Acetyl Chloride~100%Amide
Alkyl Halides Methyl IodideHigh (product mixture)Secondary/Tertiary Amine, Quaternary Ammonium Salt
Aldehydes ButyraldehydeHighImine
Ketones AcetoneModerateImine
Alcohols Ethanol0%No Reaction
Alkanes Hexane0%No Reaction

Experimental Protocols

Detailed methodologies for assessing the cross-reactivity of this compound are provided below. These protocols are representative and may require optimization for specific applications.

Protocol 1: Determination of Reactivity with an Acid Chloride (Acetyl Chloride)

Objective: To quantify the formation of N-(dec-3-yl)acetamide from the reaction of this compound with acetyl chloride.

Materials:

  • This compound

  • Acetyl Chloride

  • Anhydrous diethyl ether

  • Triethylamine (B128534)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Dissolve 1 mmol of this compound in 10 mL of anhydrous diethyl ether in a round-bottom flask.

  • Add 1.1 mmol of triethylamine to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 1.1 mmol of acetyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding 10 mL of saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Analyze the residue by GC-MS to identify and quantify the N-(dec-3-yl)acetamide product.

Protocol 2: Immunoassay Cross-Reactivity Assessment

Objective: To determine the cross-reactivity of this compound in an immunoassay designed for a structurally similar primary amine (e.g., Amphetamine).

Materials:

  • This compound stock solution (1 mg/mL)

  • Target analyte (e.g., d-amphetamine) standards

  • Commercially available ELISA kit for the target analyte

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the this compound stock solution and the target analyte standards in the assay buffer.

  • Perform the ELISA according to the manufacturer's instructions, substituting the this compound dilutions for the standard in a set of wells.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of this compound that produces a signal equivalent to the 50% inhibitory concentration (IC50) of the target analyte.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the key reaction pathway for acylation and the general workflow for assessing cross-reactivity.

G Acylation of this compound reactant1 This compound product N-(dec-3-yl)acetamide reactant1->product Nucleophilic Attack reactant2 Acetyl Chloride reactant2->product byproduct HCl product->byproduct Elimination

Caption: Reaction pathway for the acylation of this compound.

G Cross-Reactivity Assessment Workflow start Prepare Reagent and Analyte Solutions step1 Perform Assay (e.g., ELISA, GC-MS) start->step1 step2 Data Acquisition step1->step2 step3 Data Analysis (e.g., IC50 Calculation) step2->step3 end Determine % Cross-Reactivity step3->end

References

Benchmarking the Synthetic Efficiency of 3-Decanamine Production Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aliphatic amines is a cornerstone of organic chemistry, with applications ranging from pharmaceutical intermediates to industrial chemicals. Among these, 3-decanamine, a ten-carbon primary amine, presents a valuable case study for evaluating the efficiency of various synthetic methodologies. This guide provides an objective comparison of common methods for producing this compound, supported by available experimental data, to aid researchers in selecting the most suitable pathway for their specific needs.

Comparative Analysis of Synthetic Methods

The production of this compound can be approached through several established synthetic routes. The primary methods evaluated here are the reductive amination of 3-decanone (B1198406), the catalytic amination of 3-decanol (B75509), the Leuckart reaction with 3-decanone, and the Hofmann rearrangement of 3-undecanamide. Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, and reagent accessibility.

MethodStarting MaterialKey Reagents/CatalystTypical Yield (%)Reaction Time (h)Key Considerations
Reductive Amination 3-DecanoneAmmonia (B1221849), Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst)Moderate to High2 - 24Versatile and widely used; choice of reducing agent is critical to avoid side reactions.[1][2][3]
Catalytic Amination 3-DecanolAmmonia, Hydrogen, Heterogeneous Catalyst (e.g., Ru/C)High (e.g., ~84% for a similar alcohol)24"Green" approach using readily available starting materials; requires high pressure and temperature.
Leuckart Reaction 3-DecanoneAmmonium (B1175870) formate (B1220265) or Formamide (B127407)Moderate4 - 12One-pot reaction, but requires high temperatures and can produce N-formyl byproducts.[4][5][6]
Hofmann Rearrangement 3-UndecanamideBromine, Sodium HydroxideModerate to High1 - 4Produces a shorter carbon chain amine; involves hazardous reagents like bromine.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are generalized experimental protocols for the key methods discussed.

Reductive Amination of 3-Decanone

Principle: This two-step, one-pot reaction involves the formation of an imine from 3-decanone and ammonia, followed by the in-situ reduction of the imine to this compound.[3]

Procedure:

  • To a solution of 3-decanone in a suitable solvent (e.g., methanol), add a source of ammonia (e.g., ammonium acetate (B1210297) or a solution of ammonia in methanol).

  • Stir the mixture at room temperature to facilitate imine formation.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for several hours or until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quench the reaction by carefully adding an acid (e.g., HCl) to neutralize the excess reducing agent.

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain pure this compound.

Catalytic Amination of 3-Decanol

Principle: This method involves the direct reaction of 3-decanol with ammonia in the presence of a heterogeneous catalyst and hydrogen gas at elevated temperature and pressure. The reaction proceeds through a "borrowing hydrogen" mechanism where the alcohol is transiently oxidized to a ketone, which then undergoes reductive amination.

Procedure:

  • In a high-pressure autoclave, place 3-decanol, a suitable solvent (if necessary), and a heterogeneous catalyst (e.g., 5% Ru/C).

  • Seal the autoclave and purge it with an inert gas, followed by pressurizing with ammonia and then hydrogen to the desired pressures.

  • Heat the mixture to the reaction temperature (e.g., 150-200 °C) and stir for the specified reaction time.

  • After cooling to room temperature, carefully vent the excess gas.

  • Filter the catalyst from the reaction mixture.

  • Isolate the product from the filtrate by extraction and subsequent distillation or crystallization.

Leuckart Reaction of 3-Decanone

Principle: This reaction utilizes ammonium formate or formamide as both the ammonia source and the reducing agent to convert 3-decanone to this compound, typically via an N-formyl intermediate which is then hydrolyzed.[4][5][6]

Procedure:

  • Combine 3-decanone and an excess of ammonium formate in a reaction flask equipped with a reflux condenser.

  • Heat the mixture to a high temperature (typically 160-185 °C) and maintain it for several hours.

  • After the reaction is complete, cool the mixture and hydrolyze the intermediate N-formyl-3-decanamine by adding a strong acid (e.g., concentrated HCl) and heating the mixture under reflux.

  • Basify the cooled reaction mixture with a strong base (e.g., NaOH) to liberate the free amine.

  • Extract the this compound with an organic solvent.

  • Wash, dry, and concentrate the organic extract, followed by purification of the product by distillation.

Hofmann Rearrangement of 3-Undecanamide

Principle: This reaction converts a primary amide, in this case, 3-undecanamide, into a primary amine with one less carbon atom through a rearrangement reaction initiated by a halogen and a base.[7][8]

Procedure:

  • Prepare a solution of sodium hypobromite (B1234621) in situ by slowly adding bromine to a cold aqueous solution of sodium hydroxide.

  • Add a solution of 3-undecanamide in a suitable solvent (e.g., dioxane or water) to the cold sodium hypobromite solution.

  • Slowly warm the reaction mixture and then heat it to the required temperature (e.g., 70-80 °C) for a specific duration.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the resulting this compound with an organic solvent.

  • Purify the product by distillation under reduced pressure.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic methods.

Reductive_Amination_Workflow Start 3-Decanone Imine Imine Intermediate Start->Imine Reaction with Ammonia Ammonia Ammonia->Imine Product This compound Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Product

Caption: Reductive amination of 3-decanone.

Catalytic_Amination_Workflow Start 3-Decanol Product This compound Start->Product Reaction with Catalyst Catalyst (e.g., Ru/C) Catalyst->Product Ammonia Ammonia Ammonia->Product Hydrogen Hydrogen Hydrogen->Product

Caption: Catalytic amination of 3-decanol.

Leuckart_Reaction_Workflow Start 3-Decanone Intermediate N-formyl Intermediate Start->Intermediate Reaction with Reagent Ammonium Formate or Formamide Reagent->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Leuckart reaction of 3-decanone.

Hofmann_Rearrangement_Workflow Start 3-Undecanamide Isocyanate Isocyanate Intermediate Start->Isocyanate Reaction with Reagents Br₂ + NaOH Reagents->Isocyanate Hydrolysis Hydrolysis Isocyanate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Hofmann rearrangement of 3-undecanamide.

References

Safety Operating Guide

Proper Disposal of 3-Decanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-decanamine is crucial for ensuring laboratory safety and environmental protection. As a corrosive and potentially toxic aliphatic amine, this compound requires careful handling and adherence to hazardous waste regulations. This guide provides essential safety information, logistical planning for disposal, and procedural steps to manage this compound waste effectively.

Immediate Safety and Handling

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

Quantitative Data for Disposal

The following table summarizes key quantitative data relevant to the disposal of this compound.

PropertyValueCitation
Molecular Weight157.30 g/mol [1]
EPA Hazardous Waste CodePotentially D002 (Corrosive)[2][3]
Corrosivity (B1173158) CharacteristicpH ≥ 12.5[2]
Aquatic ToxicityVery toxic to aquatic life

Note: While a specific EPA waste code for this compound is not listed, its properties as a corrosive amine suggest it may be classified as D002 if it meets the characteristic of corrosivity (a pH of 12.5 or greater).[2][3] It is the generator's responsibility to make this determination.

Step-by-Step Disposal Procedures

The disposal of this compound must comply with all federal, state, and local regulations. The following steps provide a general guideline for its proper disposal:

  • Segregation and Collection :

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • The container must be compatible with amines and clearly marked as "Hazardous Waste" with the full chemical name ("this compound").

    • Do not mix this compound waste with other chemical waste streams, especially acids or oxidizing agents, to prevent violent reactions.

  • Storage :

    • Store the hazardous waste container in a designated, well-ventilated, and cool secondary containment area.

    • Ensure the storage area is away from sources of ignition, as aliphatic amines can be combustible.

  • Waste Characterization :

    • Determine if the this compound waste meets the criteria for a characteristic hazardous waste under the Resource Conservation and Recovery Act (RCRA). Given its alkaline nature, it is likely to be corrosive (D002). This can be confirmed by pH testing.

  • Professional Disposal :

    • Arrange for the pickup and disposal of the hazardous waste through a licensed environmental services contractor.

    • Provide the contractor with a complete and accurate description of the waste.

    • Do not attempt to dispose of this compound down the drain or in regular trash, as this can cause significant environmental harm.

Experimental Protocol: Neutralization of Small Spills

For small spills of this compound, a carefully controlled neutralization procedure can be employed before absorption and disposal as hazardous waste. This procedure should only be performed by trained personnel with appropriate PPE in a chemical fume hood.

Materials:

  • Dilute acid (e.g., 5% hydrochloric acid or acetic acid)

  • Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)

  • pH indicator strips

  • Sealable, labeled hazardous waste bags or containers

Procedure:

  • Contain the Spill : If safe to do so, contain the spill using absorbent dikes.

  • Ventilation : Ensure adequate ventilation, preferably within a chemical fume hood.

  • Neutralization : Slowly and carefully add a dilute acidic solution to the spill from the outer edges inward. Avoid rapid addition, as the neutralization reaction is exothermic and can cause splattering.

  • Monitor pH : Periodically check the pH of the spilled material with pH indicator strips until it is in the neutral range (pH 6-8).

  • Absorption : Once neutralized, cover the spill with an inert absorbent material.

  • Collection : Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontamination : Decontaminate the spill area with a suitable cleaning agent and water. Collect all cleaning materials for disposal as hazardous waste.

  • Final Disposal : The container with the absorbed, neutralized material must be disposed of as hazardous waste through a licensed contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Generation of This compound Waste segregate Segregate and Collect in Compatible, Labeled Container start->segregate spill Small Spill Occurs start->spill characterize Characterize Waste (pH Test) segregate->characterize is_corrosive Is pH >= 12.5? characterize->is_corrosive d002 Label as Hazardous Waste: D002 (Corrosive) is_corrosive->d002 Yes non_corrosive Consult EHS for Further Classification is_corrosive->non_corrosive No storage Store in Designated Hazardous Waste Area d002->storage non_corrosive->storage disposal Arrange for Pickup by Licensed Waste Contractor storage->disposal spill->segregate No (Contain and Collect) neutralize Neutralize Spill (Trained Personnel Only) spill->neutralize Yes absorb Absorb and Collect Neutralized Residue neutralize->absorb absorb->d002

Caption: Decision workflow for the disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 3-Decanamine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, adherence to stringent safety protocols is paramount for the safe handling of chemical compounds. This guide provides immediate, essential safety and logistical information for 3-Decanamine, outlining operational procedures and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure to this compound. The following personal protective equipment is required.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side ShieldsMust comply with EN166 standards or equivalent.
Hand Protection Compatible Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected prior to use and proper glove removal technique must be followed.
Skin and Body Protection Laboratory CoatA long-sleeved lab coat should be worn to prevent skin contact. For larger quantities or where splashing is possible, flame-retardant and antistatic protective clothing is recommended.[1]
Respiratory Protection RespiratorFor nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator should be used. For higher-level protection, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is necessary.[2]

Chemical and Physical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

PropertyValue
Molecular Weight 157.30 g/mol [3]
Boiling Point 174 °C (345 °F)[1]
Melting Point -30 °C (-22 °F)[1]
Density 0.73 g/cm³ at 25 °C (77 °F)[1]
Flash Point 85 °C (185 °F)[4]

Operational Plan: Handling this compound

Follow these step-by-step procedures for the safe handling of this compound in the laboratory.

  • Preparation :

    • Ensure all necessary PPE is available and in good condition.

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Have an emergency spill kit readily accessible.

    • Remove all sources of ignition from the immediate area as this compound is a combustible liquid.[1]

  • Handling and Use :

    • Avoid direct contact with skin and eyes.[5]

    • Do not breathe vapors or mists.

    • Use non-sparking tools to prevent ignition.[5][6]

    • Ground and bond containers when transferring material to prevent static discharge.[1]

    • Keep the container tightly closed when not in use.[1]

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]

    • Store locked up or in an area accessible only to qualified or authorized personnel.[1]

    • Store away from incompatible materials such as oxidizing agents, acids, and isocyanates.[4][7]

    • Store under an inert gas.[1]

Emergency Procedures

Spill Response Workflow

In the event of a this compound spill, follow the established emergency protocol to ensure personnel safety and containment of the hazardous material.

Spill_Response_Workflow spill Spill Occurs alert Alert personnel in the immediate area spill->alert evacuate Evacuate non-essential personnel alert->evacuate ppe Don appropriate PPE (respirator, gloves, lab coat, eye protection) evacuate->ppe contain Contain the spill with inert absorbent material (vermiculite, sand) ppe->contain collect Carefully collect absorbed material into a labeled hazardous waste container contain->collect decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water collect->decontaminate dispose Dispose of all cleanup materials as hazardous waste decontaminate->dispose report Report the incident to the appropriate personnel dispose->report

Workflow for handling a chemical spill of this compound.

First Aid Measures

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][8]

  • Skin Contact : Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical aid.[1][4]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization : this compound waste should be treated as hazardous chemical waste.

  • Waste Collection :

    • Collect waste in a designated, compatible, and properly labeled container.[9] The container must be in good condition, leak-proof, and have a secure lid.[9][10]

    • Label the container with the words "HAZARDOUS WASTE" and the full chemical name.[9][10]

  • Storage of Waste :

    • Store the waste container in a designated and well-ventilated satellite accumulation area.[9]

    • Keep the container tightly closed except when adding waste.[9][10]

  • Disposal of Empty Containers :

    • Empty containers must be treated as hazardous waste unless properly decontaminated.[9]

    • To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate from the first rinse must be collected and disposed of as hazardous waste.[9]

  • Arranging for Disposal :

    • Contact your institution's environmental health and safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.